N,N-Dimethylhexylamine
Description
Properties
IUPAC Name |
N,N-dimethylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-5-6-7-8-9(2)3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHNQZGXPNCMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195957 | |
| Record name | N,N-Dimethylhexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4385-04-0 | |
| Record name | N,N-Dimethylhexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylhexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylhexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylhexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLHEXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3C6KTC8LE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N,N-Dimethylhexylamine chemical structure and properties
An In-Depth Technical Guide to N,N-Dimethylhexylamine: Structure, Properties, and Advanced Applications
Abstract
This compound (CAS No. 4385-04-0) is a tertiary amine featuring a linear six-carbon alkyl chain. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and reactivity. It delves into its significant applications in analytical chemistry as an ion-pairing agent for reverse-phase chromatography and in advanced drug delivery as a critical formulation additive for nanoparticle encapsulation of therapeutic agents. Furthermore, this document offers detailed experimental protocols, in-depth mechanistic discussions, and a critical clarification distinguishing it from the stimulant known as DMHA (Octodrine), ensuring scientific accuracy and safe handling. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and biotechnology sectors.
Molecular Structure and Physicochemical Properties
This compound is classified as a tertiary amine, characterized by a nitrogen atom bonded to two methyl groups and one hexyl group.[1] This structure, with its hydrophobic hexyl tail and polar tertiary amine head, imparts amphiphilic properties that are central to its applications.
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | N,N-dimethylhexan-1-amine | [2] |
| Synonyms | 1-(Dimethylamino)hexane, N-Hexyldimethylamine | [3][4] |
| CAS Number | 4385-04-0 | [3] |
| Molecular Formula | C₈H₁₉N | [2] |
| Molecular Weight | 129.24 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 146-150 °C (at 760 mmHg) | [3] |
| Density | 0.744 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.414 | [3] |
| Flash Point | 34 °C (93.2 °F) - closed cup | [4] |
| Basicity (pKa) | Estimated 10-11 |
Synthesis and Manufacturing
The synthesis of this compound is most efficiently achieved through the exhaustive methylation of a primary amine precursor, hexylamine. The Eschweiler-Clarke reaction is a premier, field-proven method for this transformation, as it uses readily available reagents and crucially, avoids the formation of quaternary ammonium salts, which can complicate purification.
Recommended Synthetic Pathway: Eschweiler-Clarke Reaction
The overall reaction involves treating hexylamine with an excess of formaldehyde and formic acid. Formaldehyde serves as the carbon source for the methyl groups, while formic acid acts as the reducing agent (hydride donor).
Overall Reaction Scheme: CH₃(CH₂)₅NH₂ + 2 CH₂O + 2 HCOOH → CH₃(CH₂)₅N(CH₃)₂ + 2 CO₂ + 2 H₂O
The diagram below illustrates the logical flow of this synthetic pathway.
Caption: Synthetic workflow for this compound via the Eschweiler-Clarke reaction.
Experimental Protocol (Laboratory Scale)
This protocol is adapted from the well-established procedures for the Eschweiler-Clarke reaction.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexylamine (10.1 g, 0.1 mol).
-
Reagent Addition: Add 90% formic acid (15.3 g, 0.3 mol) followed by the slow addition of 37% aqueous formaldehyde (16.2 g, 0.2 mol) while stirring. The initial reaction may be exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The evolution of carbon dioxide should be observed.
-
Workup - Basification: After cooling to room temperature, slowly and carefully add 30% aqueous sodium hydroxide solution until the mixture is strongly alkaline (pH > 12). This step neutralizes the excess formic acid and liberates the free amine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at 146-150 °C to yield pure this compound.
Spectroscopic Analysis and Characterization
Structural confirmation is critical and is achieved through standard spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural information. The expected chemical shifts (referenced to TMS) are:
-
A triplet at ~0.9 ppm (3H), corresponding to the terminal methyl group (-CH₂CH₃ ).
-
A complex multiplet between ~1.2-1.6 ppm (8H), for the four internal methylene groups of the hexyl chain (-CH₂ CH₂CH₂CH₂ -).
-
A singlet at ~2.2 ppm (6H), representing the two equivalent N-methyl groups (-N(CH₃ )₂).
-
A triplet at ~2.3 ppm (2H), for the methylene group adjacent to the nitrogen atom (-CH₂ -N).
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each carbon environment.[6]
-
~14.1 ppm: Terminal methyl carbon (C6).
-
~22.7 ppm: Methylene carbon C5.
-
~27.0 ppm: Methylene carbon C2.
-
~31.9 ppm: Methylene carbon C4.
-
~45.4 ppm: N-methyl carbons.
-
~59.3 ppm: Methylene carbon adjacent to nitrogen (C1).
-
~29.4 ppm: Methylene carbon C3.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by the absence of N-H stretching bands (which would be present in primary or secondary amines) and the presence of strong C-H stretching bands just below 3000 cm⁻¹ for the alkyl groups. A characteristic C-N stretching band can be observed in the 1250-1020 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 129. The most prominent peak is typically the base peak at m/z = 58, resulting from α-cleavage, which corresponds to the [CH₂=N(CH₃)₂]⁺ fragment, a characteristic fragmentation pattern for N,N-dimethylalkylamines.
Chemical Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by the lone pair of electrons on the nitrogen atom.
-
Basicity: As a tertiary amine, it is a Brønsted-Lowry base. It readily reacts with acids to form water-soluble ammonium salts. This basicity is fundamental to its role in nanoparticle formulations with acidic drugs.
-
Nucleophilicity: The nitrogen atom is a potent nucleophile, capable of reacting with electrophiles. For example, it will react with alkyl halides to form quaternary ammonium salts. This reactivity is generally avoided in its primary applications.
Key Applications in Research and Development
Ion-Pairing Agent in Reverse-Phase HPLC
In reverse-phase high-performance liquid chromatography (RP-HPLC), highly polar, anionic compounds (like nucleotides, organic phosphates, and phosphonates) exhibit poor retention on nonpolar stationary phases (e.g., C18). This compound serves as a cationic ion-pairing reagent to overcome this challenge.
Mechanism of Action: The protonated tertiary amine (an ammonium cation) in the acidified mobile phase forms a neutral, more hydrophobic ion pair with the anionic analyte. This newly formed complex has a greater affinity for the nonpolar stationary phase, resulting in increased retention times and improved chromatographic resolution. Its volatility makes it compatible with mass spectrometry detection.
The diagram below illustrates this ion-pairing mechanism.
Caption: Mechanism of this compound as an ion-pairing agent in RP-HPLC.
Additive in Nanoparticle Drug Delivery
The encapsulation of hydrophobic or acidic drugs into polymeric nanoparticles is a critical strategy for improving drug solubility, stability, and bioavailability. This compound has been successfully used as a formulation additive in nanoparticles designed to carry the polyether ionophore antibiotic Salinomycin, which has shown selective toxicity to cancer stem cells.[4][7]
Causality Behind Experimental Choice: Salinomycin is a monocarboxylic acid, making it anionic and challenging to encapsulate efficiently within hydrophobic polymer matrices. The inclusion of the basic this compound serves a crucial role:
-
Ion-Pair Formation: Inside the formulation, the basic amine neutralizes the acidic carboxylic acid group of Salinomycin.
-
Enhanced Encapsulation: This acid-base reaction forms a neutral, more lipophilic ion pair. This complex is more compatible with the hydrophobic core of the nanoparticle (e.g., made of elastin-like polypeptide or PLGA), leading to significantly higher drug loading and encapsulation efficiency.[7]
-
Controlled Release: The stabilized encapsulation results in a more favorable, sustained release profile of the drug from the nanoparticle carrier.[7]
This formulation strategy enhances the pharmacokinetic profile of Salinomycin, allowing for greater accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.[8]
Safety, Handling, and Toxicology
Hazard Identification
This compound is a hazardous chemical and must be handled with appropriate precautions.[2][4]
-
GHS Classification:
-
Signal Word: Danger[4]
-
Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[4]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.
-
Toxicological Profile
-
Acute Oral Toxicity (Rat): LD50 = 348 mg/kg
-
Acute Dermal Toxicity (Rat): LD50 = 370 mg/kg
-
Acute Inhalation Toxicity (Rat): LC50 = 1.889 mg/m³ (2 h)
These values indicate that the compound is likely toxic if swallowed, toxic in contact with skin, and potentially fatal if inhaled at high concentrations.
Critical Clarification: this compound vs. DMHA (Octodrine)
It is critically important to distinguish this compound from a different compound that is also abbreviated as "DMHA" in the context of dietary and pre-workout supplements.
-
This compound (This Guide):
-
CAS: 4385-04-0
-
Structure: A tertiary amine with two methyl groups on the nitrogen at position 1 of a hexyl chain.
-
Use: Laboratory reagent, formulation additive.
-
-
DMHA (Stimulant/Octodrine):
-
CAS: 543-82-8
-
Structure: Also known as 1,5-Dimethylhexylamine or 2-amino-6-methylheptane. It is a primary amine.
-
Use: A central nervous system stimulant, formerly used as a nasal decongestant. It is now found as an adulterant in some sports supplements and is considered an unsafe ingredient by the FDA.
-
These two compounds are different chemical entities with distinct structures, properties, and safety profiles. The toxicological data and physiological effects reported for the stimulant DMHA (Octodrine) should not be attributed to this compound (CAS 4385-04-0).
Conclusion
This compound is a versatile tertiary amine whose value lies in its specific physicochemical properties: a combination of a nonpolar alkyl chain and a basic nitrogen center. This structure makes it an effective tool in both analytical and formulation science. Its role as an ion-pairing agent enables the challenging chromatography of polar anions, while its ability to form ion pairs with acidic drugs significantly enhances their encapsulation into nanoparticle delivery systems. Understanding its synthesis, reactivity, and proper handling is essential for its effective and safe use in the laboratory and in the development of next-generation pharmaceutical products.
References
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- Salinomycin-Based Drug Delivery Systems: Overcoming the Hurdles in Cancer Therapy. (n.d.). MDPI. Retrieved January 7, 2026.
- N,N-DIMETHYL CYCLOHEXYLAMINE CAS No 98-94-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical. Retrieved January 7, 2026.
- Material Safety Data Sheet - N,N-Dimethylcyclohexylamine. (n.d.). Cole-Parmer. Retrieved January 7, 2026.
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- iTEP nanoparticle-delivered salinomycin displays an enhanced toxicity to cancer stem cells in orthotopic breast tumors. (2014). Sigma-Aldrich. Retrieved January 7, 2026.
- Tertiary Amine Oxide-Containing Zwitterionic Polymers: From Material Design to Biomedical Applications. (n.d.). MDPI. Retrieved January 7, 2026.
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An In-Depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethylhexylamine
This guide provides a comprehensive overview of the essential physical and chemical properties of N,N-Dimethylhexylamine, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated to support experimental design, safety protocols, and application development.
Introduction: Understanding this compound
This compound (DMHA) is a tertiary amine featuring a hexyl group and two methyl groups attached to a central nitrogen atom.[1][2] This structure imparts a combination of hydrophobic characteristics from the hexyl chain and nucleophilic/basic properties from the tertiary amine group.[1][2] It is a versatile compound with applications ranging from a surfactant and corrosion inhibitor to a crucial intermediate in the synthesis of more complex molecules.[1] In a research context, it is often utilized as an ion-pairing agent in chromatography to improve the retention of polar analytes on reverse-phase media.[3][4]
Molecular and Physicochemical Properties
A clear understanding of the fundamental properties of this compound is paramount for its effective and safe use in a laboratory setting. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C8H19N | [2][5][6][7] |
| Molecular Weight | 129.24 g/mol | [2][5][6] |
| CAS Number | 4385-04-0 | [2][5][6][7] |
| Appearance | Colorless to pale yellow liquid | [1][8] |
| Odor | Characteristic amine odor | [1] |
| Density | 0.744 g/mL at 25 °C | [3][5][9] |
| Boiling Point | 146-150 °C | [3][5][9] |
| Refractive Index (n20/D) | 1.414 | [3][5][9] |
| Flash Point | 34 °C (93.2 °F) - closed cup | [3][5] |
Solubility and Basicity
As a tertiary amine, this compound is a weak base. Its basicity can be quantified by its pKa value. For the related compound N,N-Dimethylcyclohexylamine, the pKa is reported to be 10.72.[11] This indicates that this compound will be protonated in acidic solutions to form the corresponding ammonium salt.
Chemical Reactivity and Stability
This compound's reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile.[1][2] It is incompatible with strong acids and strong oxidizing agents.[9] Reactions with acids are exothermic and result in the formation of the corresponding ammonium salt.
The compound is considered stable under normal laboratory conditions.[9] However, it is sensitive to moisture.[1] Thermal decomposition can lead to the release of hazardous products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound is available through the NIST/EPA Gas-Phase Infrared Database.[5] Key characteristic peaks would include C-H stretching vibrations from the alkyl groups and C-N stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both 1H and 13C NMR spectral data for this compound are available and can be found in various databases.[6] These spectra are invaluable for confirming the structure of the molecule.
Safety and Handling
This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3][5][6] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Hazard Classifications:
-
Flammable Liquid, Category 3
-
Skin Corrosion, Category 1B
-
Serious Eye Damage, Category 1
In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.[1]
Experimental Protocols
Determination of Purity by Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample.
Methodology:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1 or DB-5).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound.
Caption: Workflow for Purity Determination by GC.
Logical Relationships in Application
The utility of this compound in various applications is a direct consequence of its molecular structure.
Caption: Structure-Function Relationship of DMHA.
Conclusion
This compound is a valuable chemical with a well-defined set of physical and chemical properties. A thorough understanding of these characteristics, as outlined in this guide, is essential for its safe and effective utilization in research and development. Its dual nature, possessing both hydrophobic and basic functionalities, will continue to make it a relevant tool in various scientific disciplines.
References
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NIST. (n.d.). 1-Dimethylaminohexane. NIST Chemistry WebBook. [Link]
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ChemBK. (2024). This compound. [Link]
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Carl Roth. (n.d.). Safety Data Sheet: N,N-Dimethylcyclohexylamine. [Link]
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SpectraBase. (n.d.). n,n-Dimethylcyclohexylamine. [Link]
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CP Lab Safety. (n.d.). N, N-Dimethylhexylamine, min 98%, 1 gram. [Link]
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N,N-Dimethylhexylamine CAS number 4385-04-0
An In-Depth Technical Guide to N,N-Dimethylhexylamine (CAS 4385-04-0)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. It moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, applications, and handling.
Compound Identity and Physicochemical Profile
This compound (CAS: 4385-04-0) is a tertiary amine featuring a six-carbon hexyl chain attached to a dimethylamino group.[1] This structure, combining a hydrophobic alkyl chain with a polar tertiary amine head, dictates its chemical behavior and utility.[1] It is commonly known by several synonyms, including 1-(Dimethylamino)hexane, N,N-Dimethyl-1-hexanamine, and N-Hexyldimethylamine.[1][2][3]
The compound is a clear, colorless to pale yellow liquid with a characteristic amine odor.[1][4] Its physical and chemical properties are critical for its application in synthesis and analytical chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4385-04-0 | [2][4][5] |
| Molecular Formula | C₈H₁₉N | [1][5][6] |
| Molecular Weight | 129.24 g/mol | [2][5] |
| Appearance | Clear colorless liquid | [1][4] |
| Boiling Point | 146-150 °C | [7][8] |
| Density | 0.744 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.414 | [7] |
| Flash Point | 34 °C (93.2 °F) - closed cup | [2] |
| Solubility | Miscible with methanol. Limited solubility in water. | [1][7] |
| InChI Key | QMHNQZGXPNCMCO-UHFFFAOYSA-N | [1][2][5] |
Synthesis Pathway: Reductive Amination
A robust and common method for preparing tertiary amines like this compound is through reductive amination. This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a secondary amine to form an iminium ion, which is then reduced in situ to the target amine.
The synthesis of this compound would typically involve the reaction of hexanal with dimethylamine, followed by reduction. Sodium cyanoborohydride (NaBH₃CN) is an exemplary reducing agent for this transformation. Its selection is a key experimental choice; unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH₃CN is selective for the protonated iminium ion intermediate over the starting aldehyde. This selectivity prevents the wasteful reduction of the aldehyde to 1-hexanol, thereby maximizing the yield of the desired tertiary amine.
Caption: Reductive amination pathway for this compound synthesis.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative procedure based on established methods for similar amines.[9]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve dimethylamine hydrochloride (1.2 equivalents) in methanol.
-
Amine Liberation: Cool the solution in an ice bath and slowly add potassium hydroxide pellets (1.1 equivalents) to liberate the free dimethylamine. Stir until dissolved.
-
Aldehyde Addition: Add hexanal (1.0 equivalent) to the stirred solution in one portion. Allow the mixture to stir at room temperature for 20 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: In a separate beaker, dissolve sodium cyanoborohydride (NaBH₃CN) (1.1 equivalents) in a minimal amount of methanol. Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature below 20°C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Completion & Quench: After the addition is complete, allow the suspension to stir at room temperature for an additional 2-3 hours. Carefully quench the reaction by slowly adding 3M hydrochloric acid until the solution is acidic (pH ~2) to decompose any remaining reducing agent.
-
Workup & Extraction: Concentrate the mixture using a rotary evaporator to remove the methanol. Add water and basify the aqueous solution with 2M sodium hydroxide until pH > 12. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous potassium carbonate, filter, and remove the ether via rotary evaporation.
-
Final Validation: Purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at 146-150 °C.[7] The purity and identity should be confirmed by measuring the refractive index (expected ~1.414)[7] and by spectroscopic analysis.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is achieved through standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: As a tertiary amine, the most significant feature in its IR spectrum is the absence of N-H stretching bands that are typically seen between 3300-3500 cm⁻¹ for primary and secondary amines.[10] The spectrum will be dominated by C-H stretching absorptions around 2850-2960 cm⁻¹ and C-N stretching vibrations.[5][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a sharp singlet integrating to six protons around δ 2.2-2.6 ppm, which is characteristic of the N-methyl groups.[10] Other signals will include a triplet for the terminal methyl group of the hexyl chain and a series of multiplets for the methylene (CH₂) groups.
-
¹³C NMR: The carbons attached directly to the nitrogen atom are deshielded and will appear further downfield compared to other aliphatic carbons.[10]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to its molecular weight (129.24).[5][11] A prominent fragment is often observed from alpha-cleavage, resulting in the loss of a pentyl radical to give a stable iminium cation.
Core Applications in Research and Development
This compound's unique properties make it a valuable tool in several advanced scientific applications.
Ion-Pairing Agent in Reverse-Phase HPLC
A primary application is as an ion-pairing agent in high-performance liquid chromatography (HPLC).[2][4][7] This is particularly useful for the analysis of acidic, polar, and anionic compounds (like nucleotides) that exhibit poor retention on standard C18 reverse-phase columns.
Mechanism of Action:
-
Mobile Phase Additive: this compound is added to the acidic mobile phase. The low pH ensures the tertiary amine is protonated, forming a positively charged N,N-dimethylhexylammonium cation.
-
Stationary Phase Modification: This cation dynamically coats the hydrophobic stationary phase (e.g., C18). The hydrophobic hexyl chain adsorbs onto the stationary phase, while the positively charged ammonium head faces the mobile phase.
-
Analyte Retention: Negatively charged analytes in the sample form an ion-pair with the adsorbed cations. This interaction increases the analyte's affinity for the stationary phase, leading to enhanced retention and improved chromatographic separation.
This technique has been successfully used in the determination of monophosphate nucleotides in food products and for quantifying uridine diphosphate-linked intermediates in bacterial cell wall biosynthesis.[2][7]
Caption: Workflow for ion-pairing chromatography using this compound.
Additive in Nanoparticle Drug Delivery
This compound has been investigated as an additive in nanoparticle formulations for drug delivery.[2][7] For instance, it has been co-encapsulated with the anti-cancer agent salinomycin. In this context, the amine can serve multiple functions, such as improving drug solubility within the nanoparticle matrix, enhancing cellular uptake, or modifying the nanoparticle's surface charge. This application highlights its potential role in advanced pharmaceutical development.[2][7]
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols.
-
Hazards: The compound is classified as a flammable liquid and vapor.[12][13][14] It is corrosive and causes severe skin burns and eye damage.[12][13] Inhalation of vapors or mist should be avoided.[13][15]
-
GHS Classification: Signal Word: Danger .[12]
-
Personal Protective Equipment (PPE): Handling requires the use of chemical-resistant gloves, tightly sealing safety goggles, a face shield, and protective clothing.[13][15] All work should be conducted in a well-ventilated chemical fume hood.[13]
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use non-sparking tools and take precautionary measures against static discharge.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[13] Store locked up.[13]
-
In case of Exposure:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[13]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[13]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[13]
-
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N,N-Dimethylhexylamine molecular weight and formula
An In-depth Technical Guide to N,N-Dimethylhexylamine: Properties, Applications, and Analytical Methodologies
Executive Summary
This compound is a tertiary amine that has emerged as a versatile tool in both industrial and advanced research settings. Characterized by a six-carbon hexyl chain and two methyl groups on the nitrogen atom, its structure imparts a unique combination of hydrophobicity and basicity.[1] This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, common synthetic pathways, and key applications for researchers and drug development professionals. We will delve into its critical role as an ion-pairing agent in high-performance liquid chromatography (HPLC) for the analysis of polar biomolecules and its function as an additive in novel nanoparticle-based drug delivery systems.[2] Furthermore, this document outlines detailed protocols for its analytical characterization and discusses essential safety and handling considerations.
Physicochemical and Structural Properties
The utility of this compound stems directly from its molecular structure. The tertiary amine group provides a basic site capable of acting as a nucleophile or participating in acid-base interactions, while the hexyl group confers significant nonpolar character, influencing its solubility and intermolecular forces.[1] These features are quantified in its physical properties.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉N | [1][3][4][5] |
| Molecular Weight | 129.24 g/mol | [3][5] |
| CAS Number | 4385-04-0 | [3][4][5] |
| IUPAC Name | N,N-dimethylhexan-1-amine | [5] |
| Synonyms | 1-(Dimethylamino)hexane, N-Hexyldimethylamine | [1][5] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 146-150 °C | [2] |
| Density | 0.744 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.414 | |
| Solubility | Miscible with methanol; limited solubility in water | [1][2] |
The presence of the lone pair of electrons on the nitrogen atom is central to its chemical reactivity, allowing it to function as a base, a nucleophile, and, in the context of chromatography, a cationic counter-ion after protonation.[1]
Synthesis and Manufacturing
The synthesis of this compound is typically achieved via reductive amination, a robust and widely used method in organic chemistry for forming C-N bonds. This process involves the reaction of a carbonyl compound (hexanal) with a secondary amine (dimethylamine) in the presence of a reducing agent.
The causality behind this choice of pathway is its high efficiency and selectivity. The reaction proceeds through the formation of an intermediate hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced to the final tertiary amine product. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is critical, as these reagents are selective for the iminium ion over the initial aldehyde, preventing the wasteful formation of hexanol.
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An In-depth Technical Guide to the Solubility of N,N-Dimethylhexylamine in Organic Solvents
Abstract
N,N-Dimethylhexylamine is a tertiary amine featuring a six-carbon alkyl chain, which imparts significant hydrophobic character, and a dimethylamino head group that provides a site for polar and hydrogen-bonding interactions.[1] This amphipathic nature governs its solubility across a diverse range of organic solvents, a critical parameter for its application in chemical synthesis, formulation science, and materials engineering. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in the fundamental principles of intermolecular forces. We present a detailed solubility profile in various common organic solvents, outline a robust experimental protocol for miscibility determination, and discuss the theoretical frameworks, such as Hansen Solubility Parameters, that enable the prediction of its behavior. This document is intended to serve as a vital resource for researchers, chemists, and formulation scientists, enabling informed solvent selection and optimization of processes involving this versatile amine.
Introduction to this compound
This compound (DMHA), also known as N,N-Dimethyl-1-hexanamine, is a clear, colorless to pale yellow liquid with a characteristic amine odor.[1] Its molecular structure consists of a linear hexyl group attached to a tertiary nitrogen atom, which is also bonded to two methyl groups. This structure is fundamental to its physicochemical properties and, consequently, its solubility behavior.
Key Physicochemical Properties:
-
Molecular Formula: C₈H₁₉N[2]
-
Molecular Weight: 129.24 g/mol [2]
-
Boiling Point: 146-150 °C[3]
-
Density: 0.744 g/mL at 25 °C[3]
-
Refractive Index: n20/D 1.414[3]
-
Flash Point: 34 °C (93.2 °F)
DMHA is utilized in various industrial and research applications, including as a corrosion inhibitor, a surfactant, and an ion-pairing agent in chromatography.[1][3] Its utility in these roles is directly linked to its ability to dissolve in or interact with different media, making a thorough understanding of its solubility essential.
The principle of "like dissolves like" is the cornerstone of predicting solubility. This means that substances with similar intermolecular forces are more likely to be miscible. For DMHA, the dominant forces are:
-
London Dispersion Forces: Arising from the nonpolar C₆H₁₃ alkyl chain. These forces are significant and allow for miscibility with nonpolar solvents.
-
Dipole-Dipole Interactions: Originating from the polar C-N bond.
-
Hydrogen Bond Acceptance: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, enabling interaction with protic solvents like alcohols.[1]
Theoretical Framework: Hansen Solubility Parameters (HSP)
To move beyond the qualitative "like dissolves like" rule, the Hansen Solubility Parameters (HSP) provide a more quantitative and predictive framework.[4] HSP theory decomposes the total cohesive energy of a substance into three components, representing different types of intermolecular forces.
-
δd (Dispersion): Energy from London dispersion forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
-
A moderate δd value due to its hexyl chain.
-
A low-to-moderate δp value from the tertiary amine group.
-
A moderate δh value, primarily as a hydrogen bond acceptor.
This profile predicts good solubility in nonpolar to moderately polar solvents.
Experimental Determination of Miscibility
A reliable and straightforward method for assessing solubility is a qualitative visual miscibility test. This protocol provides a self-validating system for consistent results.
Protocol: Visual Miscibility Determination
-
Preparation: Dispense 1.0 mL of the selected organic solvent into a clear 4 mL glass vial.
-
Analyte Addition: Add 1.0 mL of this compound to the same vial. This creates a 1:1 (v/v) mixture.
-
Mixing: Securely cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Observation (Initial): Immediately inspect the mixture against a well-lit background. Note the presence of a single, clear phase (miscible), cloudiness (partially miscible), or two distinct layers (immiscible).
-
Equilibration: Allow the vial to stand undisturbed for 5 minutes.
-
Observation (Final): Re-examine the vial. The formation of layers over time indicates immiscibility. If the solution remains a single, clear phase, the substances are deemed miscible at the tested ratio.
This workflow provides a clear, binary outcome for miscibility, which is crucial for solvent screening in a research setting.
Diagram: Experimental Workflow for Miscibility Testing
Caption: Intermolecular forces driving DMHA's solubility in solvent classes.
Safety, Handling, and Disposal
This compound is a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage. [6]It must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, in a well-ventilated area or chemical fume hood. [6][7]Store in a tightly closed container in a designated flammables area, away from strong oxidizing agents and acids. [3][8]All waste and contaminated materials should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound exhibits broad miscibility with most common organic solvents, ranging from nonpolar alkanes to polar protic alcohols. This behavior is dictated by its amphipathic structure, which combines a long hydrophobic alkyl chain with a polar, hydrogen-bond-accepting tertiary amine head group. Its only significant limitation is its poor solubility in water. This comprehensive solubility profile provides critical guidance for scientists and researchers in selecting appropriate solvent systems for synthesis, purification, and formulation, thereby enabling the effective and efficient application of this versatile chemical compound.
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Introduction: Understanding N,N-Dimethylhexylamine
An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethylhexylamine: Boiling Point and Density
Authored for Researchers, Scientists, and Drug Development Professionals
This compound (CAS No: 4385-04-0) is a tertiary amine characterized by a hexyl group and two methyl groups attached to a central nitrogen atom.[1] Its molecular structure, CH₃(CH₂)₅N(CH₃)₂, results in a colorless to pale yellow liquid with a distinct amine odor.[1][2] With a molecular weight of approximately 129.24 g/mol , this compound is a versatile intermediate and agent in various chemical syntheses and applications.[3] It serves as an ion-pairing agent in chromatography to improve the retention of certain intermediates and has been used in the analysis of nucleotides in food products.[2][4][5] Understanding its fundamental physicochemical properties, such as boiling point and density, is paramount for its safe handling, application in synthetic protocols, and purification processes.
This guide provides a detailed examination of the boiling point and density of this compound, grounded in established chemical principles and supported by detailed experimental methodologies for accurate determination in a laboratory setting.
Section 1: Boiling Point of this compound
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is intrinsically linked to the strength of intermolecular forces.
Theoretical Context: Intermolecular Forces and Molecular Structure
This compound is a tertiary amine, a crucial classification for understanding its boiling point.[1] Unlike primary and secondary amines, the nitrogen atom in a tertiary amine is not bonded to any hydrogen atoms.[6] Consequently, this compound molecules cannot engage in intermolecular hydrogen bonding with each other, which is a relatively strong type of intermolecular force.[6][7]
The dominant intermolecular forces governing the boiling point of this compound are:
-
Van der Waals Forces: Specifically, London dispersion forces, which are significant due to the flexible six-carbon (hexyl) chain. The larger surface area of the molecule allows for more substantial temporary dipoles to form.
-
Dipole-Dipole Interactions: The polarity of the carbon-nitrogen bond creates a permanent molecular dipole, leading to electrostatic attractions between molecules.
Due to the absence of hydrogen bonding, tertiary amines typically exhibit lower boiling points than primary or secondary amines of comparable molecular weight but higher boiling points than nonpolar alkanes of similar mass.[6]
Reported Boiling Point Values
The boiling point of this compound is sensitive to atmospheric pressure. It is standard practice to report the pressure at which the boiling point was measured.
| Boiling Point | Pressure | Source(s) |
| 146-150 °C | Atmospheric (lit.) | [4][8] |
| 132-133 °C | 15 mmHg | |
| 58-60 °C | 1 mmHg |
Experimental Protocol for Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small liquid sample.[9] The causality behind this method is the precise application of the definition of boiling point: the temperature at which the vapor pressure of the sample equals the applied pressure of the system.[9]
Methodology:
-
Sample Preparation: Fill a small test tube (e.g., a Durham tube) to a depth of approximately 1-2 cm with this compound.
-
Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The base of the test tube should align with the thermometer's bulb.
-
Thiele Tube Setup: Insert the thermometer and sample assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is positioned near the center of the main body of the tube.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun. The tube's design facilitates the circulation of the oil, ensuring uniform heating.
-
Observation (Heating Phase): As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Upon reaching the boiling point, the sample's vapor pressure will overcome the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube's opening.[9]
-
Observation (Cooling Phase): Remove the heat source. As the apparatus cools, the vapor pressure of the sample will decrease. The boiling point is the temperature recorded at the precise moment the bubble stream ceases and the liquid is drawn back into the capillary tube.[9] This moment signifies that the sample's vapor pressure is equal to the external atmospheric pressure.
-
Record Data: Record this temperature as the observed boiling point. Also, record the ambient barometric pressure.
Section 2: Density of this compound
Density is a fundamental physical property defined as the mass of a substance per unit volume (ρ = m/V).[10] It is an intrinsic property that depends on temperature and, to a lesser extent, pressure.
Theoretical Context: Molecular Packing and Temperature Effects
The density of this compound is a reflection of how its individual molecules pack together in the liquid state. The presence of the flexible hexyl chain prevents highly ordered or tight packing, resulting in a density that is significantly less than that of water.
Temperature has a critical influence on density. As the temperature of the liquid increases, the kinetic energy of the molecules increases, causing them to move more vigorously and occupy a larger volume. This expansion leads to a decrease in density. Therefore, it is essential to specify the temperature at which a density measurement is made.
Reported Density Values
The density of this compound has been reported at standard ambient temperatures.
| Density | Temperature | Source(s) |
| 0.744 g/mL | 25 °C | [4] |
| 0.801 g/mL | 20 °C |
Experimental Protocol for Density Determination
The density of a liquid can be accurately determined using common laboratory glassware and an analytical balance. The protocol is self-validating through the precision of mass and volume measurements.[11][12]
Methodology:
-
Equipment Preparation: Ensure a volumetric flask or a graduated cylinder is clean and completely dry.
-
Mass of Empty Container: Using an analytical balance, accurately measure and record the mass of the empty, dry container (m₁).
-
Volume Measurement: Carefully dispense the this compound into the container up to a precise, known volume (V). For a graduated cylinder, read the volume from the bottom of the meniscus at eye level to avoid parallax error.[11] A volumetric flask will provide higher accuracy for the specified volume.
-
Mass of Filled Container: Re-weigh the container with the liquid and record the combined mass (m₂).
-
Temperature Control: Measure and record the temperature of the liquid sample, as density is temperature-dependent.
-
Calculation: Calculate the mass of the liquid (m_liquid) by subtracting the mass of the empty container from the filled container:
-
m_liquid = m₂ - m₁
-
-
Density Calculation: Calculate the density (ρ) using the formula:
-
ρ = m_liquid / V
-
-
Replication: For enhanced accuracy, repeat the measurement multiple times and calculate the average density.[11][12]
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An In-depth Technical Guide to the Safe Handling of N,N-Dimethylhexylamine in the Laboratory
<
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Commitment to Safety and Scientific Integrity
As Senior Application Scientist, my primary objective is to foster a culture of safety and precision in the laboratory. The handling of any chemical reagent demands a thorough understanding of its properties and potential hazards. This guide is dedicated to providing a comprehensive overview of the safe handling, storage, and emergency procedures for N,N-Dimethylhexylamine. It is designed to be a living document, to be reviewed and updated as new information becomes available, ensuring that our commitment to safety remains unwavering.
Introduction to this compound: Properties and Applications
This compound (CAS 4385-04-0) is a tertiary amine with a molecular formula of C8H19N.[1][2] It presents as a colorless to pale yellow liquid with a characteristic amine odor.[1] This compound's utility in the laboratory is diverse, finding applications as an ion-pairing agent in chromatography, a surfactant, a corrosion inhibitor, and an intermediate in various chemical syntheses.[1][3] Its hydrophobic hexyl chain and the nucleophilic nitrogen atom are key to its chemical reactivity and utility.[1]
Core Hazard Analysis: Understanding the Risks
A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. This compound is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[2][4] It is also toxic if swallowed, in contact with skin, or if inhaled.[5][6]
Key Hazard Classifications:
The following diagram illustrates the primary hazard areas associated with this compound, emphasizing the interconnectedness of its flammable and corrosive properties with its potential routes of exposure and subsequent health effects.
Caption: Primary Hazard Profile of this compound.
Comprehensive Safety Protocols: From Storage to Disposal
Adherence to strict safety protocols is non-negotiable when working with this compound. The following sections provide detailed guidance on its safe handling, storage, and disposal.
Personal Protective Equipment (PPE): The First Line of Defense
The selection and consistent use of appropriate PPE is paramount to preventing exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly sealing safety goggles and a face shield.[6][7] | Protects against splashes of the corrosive liquid, which can cause severe eye damage, including blindness.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) tested according to EN 374.[5] Gloves must be inspected for integrity before each use and disposed of after contamination.[6] | Prevents skin contact, which can cause severe burns and toxic effects upon absorption.[5][7] |
| Body Protection | A lab coat or chemical-resistant apron, and closed-toe shoes. For larger quantities or in case of a significant spill risk, a full chemical protective suit is recommended.[5][8] | Protects the skin from accidental splashes and contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][9] If exposure limits are exceeded, a NIOSH/MSHA approved respirator with an appropriate cartridge (e.g., for organic vapors) is necessary.[4][8] | Minimizes the inhalation of harmful vapors, which can cause respiratory irritation and systemic toxicity.[10][11] |
Standard Operating Procedure for Handling this compound
The following workflow diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[7][9] The storage area should be designated for flammable and corrosive liquids.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, isocyanates, and nitrites, as violent reactions can occur.[5][12]
Emergency Procedures: A Rapid and Informed Response
In the event of an emergency, a swift and correct response is critical to mitigate harm. All laboratory personnel must be familiar with these procedures.
Spill Response
For any spill, the immediate priority is to ensure the safety of all personnel.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[13]
-
Assess the Spill: Determine the extent of the spill and the associated hazards. For minor spills that you are trained to handle, proceed with cleanup. For major spills, contact emergency services.[14]
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[13][15] Do not use combustible materials like sawdust.[13]
-
Neutralize (if applicable and safe): For small spills of this amine (a base), it can be cautiously neutralized with a weak acid like citric acid.[15] Use pH paper to confirm neutralization.
-
Absorb and Collect: Once contained and neutralized, absorb the material, working from the outside in.[15] Use non-sparking tools to collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[7][16]
-
Decontaminate: Clean the spill area with soap and water.[17] All materials used for cleanup should be disposed of as hazardous waste.[13]
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.[8]
The following diagram outlines the general workflow for responding to a chemical spill.
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An In-depth Technical Guide to N,N-Dimethylhexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of N,N-Dimethylhexylamine, a tertiary amine with significant utility in industrial and pharmaceutical applications. We will delve into its precise chemical identity according to IUPAC nomenclature, explore its various synonyms, and detail its physicochemical properties. The narrative will cover common synthetic pathways, highlighting the chemical principles that underpin these methods. Furthermore, this document outlines the compound's role in research and drug development, provides a standardized analytical protocol for quality control, and summarizes critical safety and handling procedures. The objective is to equip researchers and drug development professionals with the expert knowledge and practical insights required to effectively and safely utilize this versatile compound.
Chemical Identity and Nomenclature
A precise understanding of a compound's identity is foundational for all scientific endeavors, ensuring clarity in research, procurement, and regulatory compliance.
IUPAC Name
The formal name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is N,N-dimethylhexan-1-amine .[1] This systematic name precisely describes the molecule's structure: a six-carbon alkyl chain (hexan) where a dimethylamino group is attached to the first carbon (1-amine), and two methyl groups (N,N-dimethyl) are bonded to the nitrogen atom.
Common Synonyms and Trade Names
In literature, patents, and commercial catalogs, this compound is frequently referenced by a variety of synonyms. Awareness of these alternatives is crucial for comprehensive literature searches and material sourcing.
Common Synonyms Include:
Chemical Identifiers
For unambiguous identification in databases and regulatory documents, the following identifiers are used:
| Identifier | Value | Source |
| CAS Number | 4385-04-0 | PubChem[1], Sigma-Aldrich[5] |
| PubChem CID | 78090 | PubChem[1] |
| EC Number | 224-491-8 | PubChem[1], Sigma-Aldrich[5] |
| InChIKey | QMHNQZGXPNCMCO-UHFFFAOYSA-N | PubChem[1] |
| Molecular Formula | C₈H₁₉N | PubChem[1] |
Physicochemical Properties
The physical and chemical properties of N,N-dimethylhexan-1-amine dictate its behavior in reactions, formulations, and biological systems. It is typically a colorless to pale yellow liquid with a distinct amine odor.[3] Its structure, featuring a hydrophobic hexyl chain and a polar dimethylamino group, gives it amphiphilic characteristics.[3][6]
| Property | Value | Unit |
| Molecular Weight | 129.24 | g/mol [1] |
| Boiling Point | 146-150 | °C[7][8] |
| Density | 0.744 | g/mL at 25 °C[7][8] |
| Flash Point | 34 | °C (closed cup)[2] |
| Refractive Index | 1.414 | n20/D[5][7] |
| Solubility | Miscible with methanol[7]; limited solubility in water[3] | - |
Synthesis and Manufacturing Insights
Tertiary amines like N,N-dimethylhexan-1-amine are pivotal building blocks in organic chemistry.[9][10] Their synthesis is a well-established field, with several methods available to researchers.
Common Synthetic Route: Reductive Amination
Reductive amination is a highly efficient and widely used method for preparing amines.[11] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.
For the synthesis of N,N-dimethylhexan-1-amine, a common approach involves the reaction of hexanal with dimethylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reducing agent for this transformation because it is mild enough not to reduce the aldehyde starting material but is potent enough to reduce the intermediate iminium salt.
Causality in Reagent Choice: The choice of sodium cyanoborohydride over a stronger reducing agent like sodium borohydride (NaBH₄) is critical. NaBH₄ would indiscriminately reduce the starting hexanal to hexanol, leading to low yields of the desired amine.[12] The selectivity of NaBH₃CN for the protonated imine (iminium ion) intermediate is the key to the success of this protocol.
A similar, industrially relevant method is catalytic reductive alkylation, which uses molecular hydrogen (H₂) over a metal catalyst (e.g., Palladium) to perform the reduction.[12]
Diagram: Synthesis via Reductive Amination
Caption: Reductive amination pathway for N,N-dimethylhexan-1-amine synthesis.
Applications in Research and Drug Development
The unique properties of tertiary amines make them indispensable in the pharmaceutical industry.[9][13] They serve as crucial building blocks for active pharmaceutical ingredients (APIs), enhance drug efficacy by improving solubility and bioavailability, and act as catalysts or reagents in complex syntheses.[9]
Key Roles of N,N-Dimethylhexan-1-amine:
-
pH Modifier & Catalyst: As a base, it can be used to control the pH of a reaction medium or to catalyze reactions that require basic conditions. Its tertiary nature prevents it from participating in unwanted side reactions like acylation that could occur with primary or secondary amines.
-
Synthetic Intermediate: It serves as a precursor for the synthesis of more complex molecules, including quaternary ammonium compounds, which have applications as surfactants, biocides, and phase-transfer catalysts.[6][10]
-
Ion-Pairing Agent in Chromatography: In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), this compound is used as an ion-pairing agent.[5][14] It is added to the mobile phase to improve the retention and separation of poorly retained acidic compounds, such as nucleotides, on reverse-phase columns.[5]
-
Nanoparticle Formulation: Research has shown its use as an additive in the formulation of nanoparticles for drug delivery. For instance, it was used in encapsulating the anti-cancer stem cell drug Salinomycin into nanoparticles.[5]
Analytical and Quality Control Protocols
Ensuring the purity and identity of N,N-dimethylhexan-1-amine is critical for reproducible research and manufacturing. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a definitive method for this purpose.
Protocol: Purity and Identity Verification by GC-MS
Objective: To confirm the identity and determine the purity of a sample of N,N-dimethylhexan-1-amine.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the N,N-dimethylhexan-1-amine sample in a suitable solvent like dichloromethane or methanol.
-
Create a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) for calibration if quantitative analysis is required.
-
-
Instrument Setup (Typical Conditions):
-
Gas Chromatograph (GC):
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split/splitless injector at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the data.
-
-
Data Interpretation:
-
Identity Confirmation: The retention time of the major peak should be consistent with a reference standard. The acquired mass spectrum should be compared to a library spectrum (e.g., NIST) or a previously run standard. The fragmentation pattern will be characteristic of the molecule.
-
Purity Assessment: Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is common for commercially available reagents.[15]
-
Diagram: GC-MS Analytical Workflow
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Mass spectrometric fragmentation patterns of N,N-Dimethylhexylamine
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of N,N-Dimethylhexylamine
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation patterns of this compound (C₈H₁₉N), a tertiary aliphatic amine. Aimed at researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the fundamental principles governing amine fragmentation, with a detailed focus on the predominant α-cleavage mechanisms that yield diagnostic ions. The guide explains the causality behind these fragmentation patterns, offers detailed experimental protocols for reproducible data acquisition, and presents visual diagrams to clarify complex mechanisms.
Introduction: The Analytical Significance of this compound
This compound is a tertiary amine with applications in various chemical syntheses and as a component in certain industrial formulations.[1] Its characterization is crucial for quality control, metabolic studies, and identification in complex matrices. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering high sensitivity and structural elucidation capabilities. Understanding its fragmentation behavior is paramount for unambiguous identification and quantification. This guide synthesizes foundational principles with practical insights to serve as a definitive resource on the topic.
Core Principles: The Nitrogen Rule and Amine Ionization
A foundational concept in the mass spectrometry of nitrogenous compounds is the Nitrogen Rule . This rule states that a molecule containing an odd number of nitrogen atoms will have a molecular ion (M⁺•) with an odd nominal mass-to-charge ratio (m/z).[2][3] Conversely, a molecule with zero or an even number of nitrogen atoms will have an even m/z for its molecular ion. This compound (C₈H₁₉N) contains a single nitrogen atom and has a molecular weight of 129.24 g/mol .[4][5] Therefore, its molecular ion peak is expected at an odd m/z value of 129, a key diagnostic feature.
Furthermore, the fragmentation of its molecular ion will predominantly produce even-mass fragment ions, as long as the nitrogen atom is retained in the charged fragment.[3][6] This pattern of an odd molecular ion producing even-mass fragments is a hallmark of aliphatic amines.[7]
Electron Ionization (EI) Fragmentation Patterns
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. For aliphatic amines, the ionization process typically involves the removal of a non-bonding electron from the nitrogen atom, which has the lowest ionization potential in the molecule.[6]
The Dominant Pathway: α-Cleavage
The most characteristic fragmentation pathway for aliphatic amines is α-cleavage (also referred to as β-bond cleavage).[3][8] This process involves the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom.[9][10] The driving force for this fragmentation is the formation of a stable, resonance-stabilized iminium cation where the positive charge is delocalized between the carbon and nitrogen atoms.[2][11]
For this compound, there are two distinct sites for α-cleavage:
-
Cleavage of the C-C bond in the hexyl chain: This involves the loss of a pentyl radical (•C₅H₁₁), which is the largest possible alkyl radical loss. This pathway is generally favored as it results in a more stabilized radical.[3]
-
Cleavage of a C-N bond: This involves the loss of a methyl radical (•CH₃).
Pathway A: Loss of the Pentyl Radical
This is the most favorable fragmentation route, leading to the formation of the base peak in the mass spectrum. The molecular ion (m/z 129) fragments by breaking the C₁-C₂ bond of the hexyl chain.
-
Reaction: [CH₃(CH₂)₅N(CH₃)₂]⁺• → [CH₂=N(CH₃)₂]⁺ + •(CH₂)₄CH₃
-
Resulting Ion: A resonance-stabilized iminium ion at m/z 58 .
-
Neutral Loss: A pentyl radical (mass = 71 Da).
Pathway B: Loss of a Methyl Radical
A secondary α-cleavage pathway involves the loss of one of the methyl groups attached to the nitrogen.
-
Reaction: [CH₃(CH₂)₅N(CH₃)₂]⁺• → [CH₃(CH₂)₅N=CH₂]⁺ + •CH₃
-
Resulting Ion: An iminium ion at m/z 114 .
-
Neutral Loss: A methyl radical (mass = 15 Da).
The following diagram illustrates these primary EI fragmentation pathways.
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Foreword: The Unseen Workhorse of Polymer Chemistry
An In-depth Technical Guide to N,N-Dimethylhexylamine: Function as a Tertiary Amine
In the vast landscape of industrial chemistry, certain molecules, while not household names, form the very backbone of materials that define our modern world. This compound is one such molecule. As a tertiary amine, its utility extends from the precise catalysis of life-saving polyurethane foams to the nuanced world of analytical chromatography. This guide is intended for the practicing researcher, scientist, and drug development professional, offering a deep dive into the core functions, mechanisms, and practical applications of this versatile compound. We will move beyond simple data sheets to explore the causality behind its applications, grounding our discussion in established protocols and authoritative scientific principles.
Foundational Chemistry of this compound
This compound is an organic compound classified as a tertiary amine.[1] Its structure is characterized by a nitrogen atom bonded to two methyl groups and one hexyl group. This configuration—lacking a hydrogen atom on the nitrogen—is fundamental to its function. The lone pair of electrons on the nitrogen atom is readily available, making it a potent nucleophile and a strong base, which are the cornerstones of its catalytic activity.[1][2]
The hexyl chain imparts significant hydrophobic character, influencing its solubility and interaction with non-polar substrates, while the dimethylamino group provides the reactive center.[1] This structural duality is key to its role in diverse chemical environments.
Physicochemical Properties
A clear understanding of a compound's physical properties is paramount for its effective application in experimental design. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₉N | [1] |
| Molecular Weight | 129.24 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Characteristic amine odor | [1] |
| Boiling Point | 146-150 °C | [3] |
| Density | 0.744 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.414 | [3] |
| Flash Point | 34 °C (93.2 °F) - closed cup | [3] |
| Solubility | Limited solubility in water; soluble in organic solvents | [1] |
The Core Function: Catalysis in Polymer Systems
The primary industrial application of this compound and its structural analogs, like N,N-Dimethylcyclohexylamine (DMCHA), is as a catalyst in the production of polyurethane and epoxy resin systems.[4][5] Its efficacy stems from the ability of the tertiary amine's nitrogen to activate reactants without being consumed in the process.
Mechanism in Polyurethane Synthesis
Tertiary amines are indispensable catalysts in polyurethane chemistry, promoting two critical reactions: the "gelling" reaction (polyol-isocyanate) and the "blowing" reaction (water-isocyanate).[6][7]
-
Activation of Isocyanate: The catalytic cycle begins with the lone pair of electrons on the nitrogen of this compound performing a nucleophilic attack on the electrophilic carbon of the isocyanate group (-NCO).[8] This forms a transient, polarized complex.
-
Facilitating Nucleophilic Attack: This polarization makes the isocyanate carbon significantly more susceptible to attack by a nucleophile—either the hydroxyl group (-OH) from a polyol (gelling) or water (blowing).[8]
-
Catalyst Regeneration: Upon the formation of the urethane or urea linkage, the tertiary amine is released and is free to catalyze another reaction.
The unique value of specific tertiary amines lies in their ability to selectively balance the rates of the gelling and blowing reactions. This compound and its analogs are often valued for providing a well-balanced catalytic profile, crucial for producing rigid foams with uniform cell structure and excellent physical properties.[9]
Curing Agent in Epoxy Resin Systems
In epoxy resin formulations, tertiary amines can function as catalysts for homopolymerization or as accelerators for other curing agents. The mechanism is analogous to polyurethane catalysis: the amine's lone pair attacks the electrophilic carbon of the epoxy ring, forcing it to open.[8] This creates an anionic oxygen species that can then attack another epoxy monomer, propagating the polymerization. The use of this compound can lead to faster cure times and improved mechanical properties, such as enhanced tensile strength and adhesion, in the final cured product.[4]
Applications in Analytical Chemistry and Organic Synthesis
Beyond polymer science, the unique properties of this compound lend themselves to specialized applications in analytical laboratories and broader organic synthesis.
Ion-Pairing Agent in Chromatography
In reversed-phase high-performance liquid chromatography (RP-HPLC), highly polar or ionic compounds are often poorly retained on non-polar stationary phases. This compound can be used as an ion-pairing agent to overcome this challenge.[1][3]
-
Mechanism: Added to the mobile phase, the positively charged (protonated) amine associates with negatively charged analytes (e.g., phosphate groups on nucleotides). This masks the analyte's charge and forms a more hydrophobic ion pair, which has a stronger interaction with the stationary phase, thereby improving retention and chromatographic resolution.
This technique has been successfully applied to the determination of monophosphate nucleotides in food products and the study of uridine diphosphate-linked intermediates in bacterial cell wall biosynthesis.[3][10][11]
Important Clarification: this compound vs. DMHA (Octodrine)
It is critically important for researchers, particularly in drug development, to distinguish this compound from a different compound also known by the acronym DMHA: 1,5-Dimethylhexylamine (also called Octodrine).[12][13] 1,5-Dimethylhexylamine is a stimulant that was formerly used as a nasal decongestant and has appeared as an adulterant in dietary supplements.[13] This compound, the subject of this guide, is a tertiary amine used as an industrial catalyst and reagent and does not share the pharmacological stimulant properties of Octodrine.
While its direct role in active pharmaceutical ingredients is limited, this compound has been noted as an additive in novel drug delivery systems, such as in the nanoparticle encapsulation of the anti-cancer agent Salinomycin.[3]
Experimental Protocols
The translation of theory to practice requires robust and reproducible methodologies. The following section provides a detailed protocol for a common application.
Protocol: Lab-Scale Synthesis of Rigid Polyurethane Foam
This protocol describes the preparation of a small batch of rigid polyurethane foam using this compound as a catalyst. Causality: The ratio of polyol to isocyanate determines the polymer structure. The catalyst's role is purely kinetic—to control the speed and balance of the reactions that form this structure. The silicone surfactant is essential for stabilizing the foam bubbles as they form.
Materials:
-
Polyether Polyol (e.g., sucrose/glycerine initiated, OH value ~450 mg KOH/g)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI), NCO content ~31%
-
This compound (Catalyst)
-
Silicone Surfactant (Foam stabilizer)
-
Distilled Water (Blowing agent)
-
Paper cup, wooden spatula, digital scale, stopwatch
-
Fume hood and appropriate Personal Protective Equipment (PPE)
Procedure:
-
Preparation (Component A): In a fume hood, place a paper cup on a digital scale and tare it.
-
Add 50.0 g of the polyether polyol to the cup.
-
Add 1.0 g of the silicone surfactant.
-
Add 1.5 g of distilled water (the blowing agent).
-
Add 0.75 g of this compound (the catalyst).
-
Mixing: Mix these components thoroughly with a wooden spatula for 60 seconds until a homogenous "Component A" is achieved.
-
Reaction Initiation: Tare the scale with the cup containing Component A. Quickly add 60.0 g of pMDI (Component B) and immediately start the stopwatch.
-
Mix vigorously for 5-7 seconds. The mixture will begin to change color and viscosity. Do not exceed 10 seconds of mixing to avoid premature gelling in the cup.
-
Observation: Leave the cup undisturbed in the fume hood and observe the reaction profile.
-
Cream Time: Record the time when the mixture turns creamy and starts to rise.
-
Gel (or String) Time: Record the time when touching the foam with the spatula yields a stringy or gel-like consistency.
-
Tack-Free Time: Record the time when the surface of the foam is no longer sticky to the touch.
-
-
Curing: Allow the foam to cure in the fume hood for at least 24 hours before handling or cutting for analysis.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. It is classified as a flammable liquid and causes severe skin burns and eye damage.[3][14][15]
-
Handling: Always handle in a well-ventilated chemical fume hood.[15] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), tightly sealing safety goggles, a face shield, and a lab coat.[16][17] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[15][18]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[15][19] Keep the container tightly closed and away from heat, sparks, open flames, and strong oxidizing agents or acids.[15][20]
-
First Aid:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[15]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[15]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[15]
-
Conclusion
This compound exemplifies a class of tertiary amines whose industrial and scientific importance is belied by its relative obscurity. Its function is elegantly dictated by its structure—a nucleophilic nitrogen center balanced by a hydrophobic alkyl chain. This allows it to serve as a highly effective catalyst in the complex kinetics of polymer formation and as a precise tool for challenging analytical separations. For the researcher and developer, a thorough understanding of its mechanisms, protocols, and safety requirements is essential to harnessing its full potential.
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Understanding Polyurethane Catalysis: The Power of Tertiary Amines like TEDA. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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DIMETHYLCYCLOHEXYLAMINE. Ataman Kimya. [Link]
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N N-Dimethylcyclohexylamine Dmcha with High Quality PC-9. LookChem. [Link]
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n,n-dimethylcyclohexylamine for reliable performance in harsh environments. BDMAEE. [Link]
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production process and purification techniques for n,n-dimethylcyclohexylamine. BDMAEE. [Link]
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An In-depth Technical Guide to the Industrial Applications of N,N-Dimethylhexylamine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
N,N-Dimethylhexylamine (DMHA), a tertiary amine characterized by a hexyl chain and two methyl groups attached to a nitrogen atom, is a versatile molecule with significant industrial relevance.[1] Its unique structure, balancing hydrophobic characteristics with the nucleophilic nature of the tertiary amine, makes it a critical component in a variety of applications.[1] This guide provides an in-depth analysis of DMHA's primary industrial roles, focusing on its function as a catalyst in polyurethane systems, a curing agent for epoxy resins, and a corrosion inhibitor. We will explore the underlying chemical mechanisms, provide field-proven experimental protocols for evaluation, and discuss critical safety and handling considerations.
Introduction to this compound (DMHA)
This compound, also known by synonyms such as 1-Dimethylaminohexane and N-Hexyldimethylamine, is a colorless to pale yellow liquid with a distinct amine odor.[1][2] Its molecular structure is the foundation of its utility. The hexyl group provides hydrophobicity, allowing it to be soluble in many organic solvents, while the tertiary amine group provides the catalytic and nucleophilic activity that is central to its function.[1]
Chemical and Physical Properties
The efficacy and application-specific behavior of DMHA are dictated by its physicochemical properties. A summary of these key characteristics is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉N | [2] |
| Molecular Weight | 129.24 g/mol | [2] |
| CAS Number | 4385-04-0 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 146-150 °C | [3] |
| Density | 0.744 g/mL at 25 °C | [3] |
| Flash Point | 34 °C (closed cup) | |
| Refractive Index | n20/D 1.414 | [3] |
| Solubility | Miscible with methanol; limited solubility in water | [1][3] |
Core Application: Catalyst in Polyurethane (PU) Systems
One of the most significant industrial applications of tertiary amines like DMHA is as catalysts in the production of polyurethane foams.[4][5] These catalysts are crucial for controlling the two primary reactions in foam formation: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[5][6]
Mechanistic Role in PU Foam Formation
Tertiary amine catalysts function by activating the reactants. The lone pair of electrons on the nitrogen atom interacts with the electrophilic carbon of the isocyanate group (–NCO), making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (gelling) or by water (blowing).[7]
-
Gelling Reaction: Polyol-OH + OCN-R' → Polyol-O-CO-NH-R' (Urethane linkage)
-
Blowing Reaction: H₂O + OCN-R' → [R'-NHCOOH] → R'-NH₂ + CO₂
The balance between these two reactions is critical for the final properties of the foam. DMHA is known to provide a well-balanced catalytic effect, promoting both reactions effectively, which is particularly desirable in the manufacturing of rigid foams for insulation and structural parts.
Caption: Mechanism of DMHA catalysis in polyurethane foam formation.
Experimental Protocol: Evaluating DMHA as a PU Catalyst
Objective: To determine the effect of DMHA concentration on the reactivity profile (cream, gel, and tack-free times) of a model rigid polyurethane foam system.
Materials:
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Sucrose/glycerine-initiated polyether polyol
-
Surfactant (e.g., silicone-based)
-
Blowing agent (e.g., water, HFCs)
-
This compound (DMHA)
-
8 oz paper cups, wooden tongue depressor, stopwatch, digital scale
-
Fume hood
Methodology:
-
Preparation: In a fume hood, accurately weigh the polyol, surfactant, and blowing agent into a paper cup.
-
Catalyst Addition: Add the desired concentration of DMHA (e.g., 0.5, 1.0, 1.5 parts per hundred polyol) to the polyol mixture.
-
Mixing (A-Side): Mix the components thoroughly for 10 seconds using the tongue depressor.
-
Isocyanate Addition (B-Side): Weigh and add the stoichiometric amount of pMDI to the cup.
-
Final Mix & Timing: Immediately start the stopwatch and mix vigorously for 5-7 seconds until the mixture is homogenous.
-
Observation & Data Recording:
-
Cream Time: Record the time when the mixture begins to change color and rise.
-
Gel Time: Record the time when fine strings of polymer can be pulled from the rising foam with the tongue depressor.
-
Tack-Free Time: Record the time when the surface of the foam is no longer sticky to the touch.
-
-
Repeat: Repeat the experiment for each concentration of DMHA, ensuring consistent mixing times and temperatures.
Application: Curing Agent for Epoxy Resins
Tertiary amines, including DMHA, can function as accelerators or co-curing agents for epoxy resin systems.[8] While not typically used as the sole curing agent, they play a vital role in accelerating the curing process initiated by other agents like polyamines or anhydrides.[8]
Mechanism of Epoxy Curing Acceleration
The nitrogen atom of DMHA opens the epoxy ring, forming a zwitterion. This intermediate then reacts with another epoxy group, initiating an anionic polymerization of the epoxy resin. This catalytic action significantly speeds up the cross-linking process, reducing cure times and potentially lowering the required curing temperature.
Caption: DMHA as an accelerator in epoxy resin curing.
Application: Corrosion Inhibition
DMHA is also utilized as a corrosion inhibitor, particularly in industrial water treatment and metalworking fluids.[1] Its effectiveness stems from its ability to adsorb onto metal surfaces, forming a protective film.
The nitrogen atom's lone pair of electrons can coordinate with vacant d-orbitals of the metal, while the hydrophobic hexyl chain orients away from the surface, creating a barrier that repels water and corrosive species. This mechanism is particularly effective in preventing the oxidation of metals in aqueous and acidic environments.[9]
Other Industrial Uses
Beyond its primary roles, DMHA serves as a versatile chemical intermediate.[1] Its nucleophilic nature allows it to be used in the synthesis of other valuable compounds, including quaternary ammonium compounds which are used as surfactants and phase-transfer catalysts. It has also found use as an ion-pairing agent in analytical chemistry applications.[3][10]
Safety, Handling, and Environmental Considerations
This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2][11][12] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) and in a well-ventilated area or under a chemical fume hood.[11][13]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, and a face shield.[13]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Keep away from heat, sparks, and open flames.[11] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[11][13]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[11][14] Store locked up and away from strong oxidizing agents and acids.[11]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for several minutes and seek immediate medical attention.[11][13] If inhaled, move the victim to fresh air.[11] If swallowed, rinse mouth but do not induce vomiting.[11][13]
Conclusion
This compound is a high-value industrial chemical whose utility is directly derived from its molecular structure. Its primary applications as a balanced catalyst in polyurethane foam production, a curing accelerator for epoxy resins, and a corrosion inhibitor highlight its versatility. Understanding the underlying chemical mechanisms and adhering to strict safety protocols are paramount for leveraging the full potential of this compound in research and industrial settings. Continued investigation into its role as a chemical intermediate is likely to uncover further applications, solidifying its importance in the chemical industry.
References
-
Ataman Kimya. DIMETHYLCYCLOHEXYLAMINE. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78090, this compound. [Link]
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ResearchGate. Tertiary amines - Catalyst. [Link]
-
Fisher Scientific. This compound, 99%. [Link]
-
Knowledge. Reaction principle of tertiary amine catalyst. [Link]
-
BDMAEE. evaluation of n,n-dimethylcyclohexylamine's impact on corrosion prevention treatments. [Link]
-
ChemBK. This compound. [Link]
-
ResearchGate. Polyurethane Catalysis by Tertiary Amines. [Link]
-
BDMAEE. PC-8 Rigid Foam Catalyst N,N-Dimethylcyclohexylamine in Polyurethane Spray, Pour, and Injection Molding Applications. [Link]
-
Mingxu Chemicals. Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. [Link]
-
Carl ROTH. Safety Data Sheet: N,N-Dimethylcyclohexylamine. [Link]
-
BDMAEE. production process and purification techniques for n,n-dimethylcyclohexylamine. [Link]
-
ThreeBond Group. Curing Agents for Epoxy Resin. [Link]
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Methodological & Application
Synthesis of High-Purity N,N-Dimethylhexylamine: An Application Note and Protocol for Research Professionals
Introduction and Scientific Background
N,N-Dimethylhexylamine is a tertiary amine featuring a hydrophobic hexyl chain and a dimethylamino head group. This amphiphilic structure underpins its utility in a range of applications. In a research context, the high purity of this compound is paramount to ensure the validity and reproducibility of experimental results. The presence of unreacted starting materials or byproducts, such as the corresponding primary or secondary amines, can interfere with subsequent reactions or biological assays.
The Eschweiler-Clarke reaction is a cornerstone of amine synthesis, offering a straightforward and high-yield pathway for the N-methylation of primary and secondary amines. The reaction employs formaldehyde as the methylating agent and formic acid as the reducing agent in a one-pot procedure. A key advantage of this method is its self-limiting nature; the reaction ceases at the tertiary amine stage, thus preventing the formation of over-methylated quaternary ammonium salts, which can be challenging to remove.
The mechanism of the Eschweiler-Clarke reaction involves the initial formation of an iminium ion from the reaction of the primary amine with formaldehyde. This is followed by a hydride transfer from formic acid to the iminium ion, yielding the monomethylated secondary amine and carbon dioxide. The process is then repeated to afford the desired dimethylated tertiary amine.
Synthetic Workflow and Rationale
The synthesis of this compound from hexylamine via the Eschweiler-Clarke reaction is a robust and efficient process. The overall transformation is depicted below:
CH₃(CH₂)₅NH₂ + 2CH₂O + 2HCOOH → CH₃(CH₂)₅N(CH₃)₂ + 2CO₂ + 2H₂O
The workflow for this synthesis can be broken down into three key stages: reaction, workup and isolation, and finally, purification. A visual representation of this workflow is provided in the following diagram:
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Eschweiler-Clarke reaction and is designed for the synthesis of approximately 0.1 moles of this compound.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Hexylamine | CH₃(CH₂)₅NH₂ | 101.19 | 10.12 g (0.1 mol) | ≥99% |
| Formic Acid | HCOOH | 46.03 | 11.5 g (0.25 mol) | 90% aqueous solution |
| Formaldehyde | CH₂O | 30.03 | 18.8 mL (0.25 mol) | 37% aqueous solution |
| Hydrochloric Acid | HCl | 36.46 | As needed | 4 M aqueous solution |
| Sodium Hydroxide | NaOH | 40.00 | As needed | 10 M aqueous solution |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | As needed | Granular |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
500 mL separatory funnel
-
Apparatus for fractional distillation under reduced pressure
-
Standard laboratory glassware
Reaction Procedure
-
Reagent Addition: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 11.5 g (0.25 mol) of 90% formic acid. Cool the flask in an ice-water bath.
-
Amine Addition: Slowly add 10.12 g (0.1 mol) of hexylamine to the cooled formic acid with continuous stirring.
-
Formaldehyde Addition: To this mixture, add 18.8 mL (0.25 mol) of 37% aqueous formaldehyde solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to 95-100°C using a heating mantle. A vigorous evolution of carbon dioxide should commence. Maintain this temperature with stirring for 8-12 hours. The reaction should be monitored by TLC or GC-MS to confirm the disappearance of the starting material.
Workup and Isolation
-
Cooling and Acidification: After the reaction is complete, cool the flask to room temperature. Transfer the mixture to a 500 mL beaker and cautiously acidify with 4 M hydrochloric acid to a pH of approximately 1-2.
-
Washing: Transfer the acidified solution to a separatory funnel and wash with two 50 mL portions of diethyl ether to remove any non-basic impurities. Discard the ether layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 10 M sodium hydroxide solution with stirring until the solution is strongly basic (pH > 12). The this compound will separate as an oily layer.
-
Extraction: Extract the product from the aqueous layer with three 75 mL portions of diethyl ether.
-
Drying: Combine the ether extracts and dry over anhydrous potassium carbonate for at least 4 hours (or overnight).
-
Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.
Purification
-
Fractional Distillation: The crude this compound is purified by fractional distillation under reduced pressure. The boiling point of this compound is reported to be 146-150°C at atmospheric pressure. Distillation under vacuum will lower the boiling point and prevent potential decomposition.
-
Product Collection: Collect the fraction boiling at the appropriate temperature and pressure. The expected yield of the purified product is typically in the range of 80-90%.
Analytical Characterization of High-Purity this compound
The purity and identity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique to assess the purity of the final product and to confirm its molecular weight. A single peak in the gas chromatogram indicates a high degree of purity. The mass spectrum should show the molecular ion peak (M+) at m/z = 129.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 129 | Molecular Ion [M]⁺ |
| 114 | [M - CH₃]⁺ |
| 58 | [CH₂=N(CH₃)₂]⁺ (characteristic fragment for N,N-dimethylalkylamines) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.20 | s | 6H | -N(CH₃)₂ |
| ~2.15 | t | 2H | -CH₂-N(CH₃)₂ |
| ~1.45 | m | 2H | -CH₂-CH₂-N- |
| ~1.30 | m | 6H | -(CH₂)₃-CH₃ |
| ~0.90 | t | 3H | -CH₃ |
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~59.5 | -CH₂-N(CH₃)₂ |
| ~45.5 | -N(CH₃)₂ |
| ~31.9 | -(CH₂)₄-CH₃ |
| ~27.5 | -(CH₂)₃-CH₂-CH₃ |
| ~26.9 | -CH₂-CH₂-N- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to confirm the presence of characteristic functional groups and the absence of starting materials (primary amine).
Expected IR Data (neat):
| Wavenumber (cm⁻¹) | Interpretation |
| 2955-2855 | C-H stretching (alkyl) |
| 2815, 2765 | C-H stretching (N-CH₃) - characteristic of tertiary amines |
| 1465 | C-H bending (alkyl) |
| 1050-1250 | C-N stretching |
The absence of N-H stretching bands around 3300-3500 cm⁻¹ confirms the complete conversion of the primary amine to the tertiary amine.
Safety and Handling
This compound is a flammable liquid and vapor. It can cause severe skin burns and eye damage. Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
The Eschweiler-Clarke reaction provides a reliable and high-yielding method for the synthesis of high-purity this compound. The protocol detailed in this application note, from reaction setup to purification and analytical characterization, offers a comprehensive guide for researchers requiring this important tertiary amine for their work. Adherence to the described procedures and safety precautions will ensure a successful synthesis and a product of high quality suitable for demanding research applications.
References
-
Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. Available at: [Link]
-
Analytice. (n.d.). Dimethylcyclohexylamine (N, N-) – analysis. Retrieved from [Link]
- Coenen, A., Kosswig, K., Von Praun, F., & Schuller, H. P. (1981). U.S. Patent No. 4,255,356. Washington, DC: U.S. Patent and Trademark Office.
-
Chemical Note. (2021, April 24). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 701–704. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78090, this compound. Retrieved from [Link]
-
NIST. (n.d.). 1-Dimethylaminohexane. In NIST Chemistry WebBook. Retrieved from [Link]
-
Gokarna Chemistry. (2020, April 9). #Tips on Hoffmann Method(separation of primary,secondary and tertiary amines) [Video]. YouTube. Retrieved from [Link]
-
FreePatentsOnline. (n.d.). Separating Primary, Secondary, Or Tertiary Amines From Each Other Patents and Patent Applications (Class 564/499). Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound [FTIR] - Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119633, 2-Ethyl-N,N-dimethylhexylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound [13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Wang, C., Li, H., & Wu, L. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(13), 5109. Available at: [Link]
-
El-kassem, L. T. A., & Omar, M. A. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 201, 115447. Available at: [Link]
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of amines with formaldehyde?. Retrieved from [Link]
- Sanofi-Aventis. (2008). U.S. Patent Application No. 11/918,048.
-
The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. Retrieved from [Link]
Application Note: Synthesis of N,N-Dimethylhexylamine via One-Pot Reductive Amination
Abstract
This document provides a comprehensive, in-depth technical guide for the synthesis of N,N-Dimethylhexylamine from hexanal and dimethylamine using a one-pot reductive amination protocol. The synthesis employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers significant advantages in terms of safety and reaction control.[1] This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and methods for purification and characterization.
Introduction and Significance
Reductive amination is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-nitrogen bonds to produce primary, secondary, and tertiary amines.[2][3] This transformation is pivotal in the pharmaceutical and fine chemical industries for constructing complex molecular architectures.[4] The target molecule, this compound, is a tertiary amine that serves as a versatile building block and intermediate in various synthetic applications.[5]
The chosen synthetic route involves the direct, one-pot reaction of hexanal with dimethylamine, immediately followed by the reduction of the in situ-formed iminium ion intermediate. This approach is highly efficient as it streamlines the synthetic pathway by removing the need to isolate the intermediate.[2]
Causality of Reagent Selection: The selection of Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) as the reducing agent is a critical aspect of this protocol. Unlike more powerful hydrides such as sodium borohydride (NaBH₄), STAB is significantly milder due to the electron-withdrawing effects of its three acetoxy groups.[6] This mildness allows it to selectively reduce the iminium ion much faster than the starting aldehyde.[6][7] This chemoselectivity is paramount for a one-pot procedure, as it prevents the wasteful reduction of hexanal to hexanol and ensures a high yield of the desired amine.[1][4] Furthermore, STAB offers a superior safety profile compared to alternatives like sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas under acidic conditions.[1]
Reaction Scheme and Mechanism
The overall transformation is as follows:
Hexanal + Dimethylamine → [Iminium Ion Intermediate] → this compound
The reaction proceeds through a well-established two-step mechanism occurring in a single pot:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of dimethylamine on the carbonyl carbon of hexanal. This forms a hemiaminal intermediate which, under the slightly acidic conditions often generated by the amine salt or trace impurities, rapidly dehydrates to form a transient electrophilic iminium ion.
-
Hydride Reduction: The sodium triacetoxyborohydride then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N⁺ bond to a C-N single bond and yielding the final tertiary amine product, this compound.
The process is irreversible due to the nature of the hydride reduction step.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount (mmol) | Mass/Volume | Supplier |
| Hexanal | C₆H₁₂O | 100.16 | ≥98% | 50.0 | 5.01 g (5.96 mL) | Sigma-Aldrich |
| Dimethylamine solution | (CH₃)₂NH | 45.08 | 2.0 M in THF | 60.0 | 30.0 mL | Sigma-Aldrich |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 97% | 75.0 | 16.4 g | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | - | 200 mL | Sigma-Aldrich |
| Sodium Bicarbonate (Sat. aq.) | NaHCO₃ | 84.01 | Saturated | - | 100 mL | Fisher Scientific |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | Granular | - | ~10 g | VWR |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet/outlet (or drying tube)
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step-by-Step Procedure
-
Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath on top of the magnetic stirrer. Ensure the system is under a dry, inert atmosphere (N₂).
-
Initial Charging: To the flask, add hexanal (5.01 g, 50.0 mmol) and 100 mL of anhydrous dichloromethane (DCM). Begin stirring.
-
Amine Addition: Add the dimethylamine solution (2.0 M in THF, 30.0 mL, 60.0 mmol) to the dropping funnel. Add the solution dropwise to the stirred hexanal/DCM mixture over 15-20 minutes. A slight exotherm may be observed. The slight excess of the amine helps to drive the iminium ion formation to completion.
-
Iminium Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the formation of the iminium ion intermediate.
-
Reductant Addition: In a separate beaker, weigh sodium triacetoxyborohydride (16.4 g, 75.0 mmol). Caution: STAB is moisture-sensitive; handle it quickly.[8] Add the STAB powder to the reaction mixture in portions over 20-30 minutes. Adding it portion-wise helps control gas evolution and any potential exotherm. Rationale: A 1.5 molar equivalent of the reducing agent is used to ensure the complete reduction of the iminium ion and to compensate for any minor degradation due to trace moisture.
-
Reaction Progression: Once the STAB addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the hexanal spot/peak.
-
Quenching: After the reaction is complete, carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: This will cause gas (H₂) evolution. Ensure adequate ventilation and add the solution slowly to control the effervescence. Stir for 20 minutes until gas evolution ceases.
-
Workup and Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product will be a pale yellow oil.
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Reaction Mechanism Diagram
Caption: Two-step mechanism of reductive amination.
Purification and Characterization
The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless liquid.
-
Purification:
-
Method: Vacuum Distillation.
-
Boiling Point: Approx. 165-167 °C at atmospheric pressure. The boiling point will be significantly lower under vacuum.
-
Expected Yield: > 85%
-
-
Characterization:
-
¹H NMR (CDCl₃): The proton NMR spectrum should show characteristic peaks for the hexyl chain protons and a prominent singlet for the two N-methyl groups around δ 2.2 ppm.
-
¹³C NMR (CDCl₃): The carbon NMR will confirm the presence of eight distinct carbon signals corresponding to the structure.
-
FT-IR (Neat): The spectrum should show C-H stretching peaks around 2950-2850 cm⁻¹ and a characteristic C-N stretching peak around 1100-1200 cm⁻¹. The absence of a C=O stretch (from hexanal, ~1730 cm⁻¹) and an N-H stretch (from a primary/secondary amine) confirms reaction completion.
-
Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 129.
-
Safety and Handling
-
General Precautions: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hexanal: Flammable liquid and vapor. Causes skin and eye irritation.
-
Dimethylamine (in THF): Extremely flammable. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Sodium Triacetoxyborohydride: Reacts with water to produce flammable gases (hydrogen).[8] Causes skin and serious eye irritation.
-
Dichloromethane: Suspected of causing cancer. May cause drowsiness or dizziness.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Quench any unreacted hydride carefully before disposal.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is low, ensure all reagents and solvents were anhydrous. Water can decompose the STAB reagent and inhibit iminium ion formation.
-
Incomplete Reaction: If starting material remains, the reaction time may need to be extended, or the STAB reagent may have lost potency. The activity of STAB can be assayed if necessary.[1]
-
Side Product Formation (Hexanol): If significant hexanol is observed, it indicates that the reducing agent is not sufficiently selective or the reaction conditions (e.g., pH) are favoring aldehyde reduction. While STAB is highly selective, ensuring it is added after the iminium ion has had time to form can further minimize this.[7]
This protocol provides a reliable and efficient method for the synthesis of this compound, leveraging the advantages of modern selective reducing agents for a high-yield, one-pot transformation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 37(10), 1673–1674. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Organic Syntheses. (n.d.). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. [Link]
-
Reaction Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]
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- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes: N,N-Dimethylhexylamine as a High-Performance Ion-Pairing Agent in Reverse-Phase HPLC
Introduction: Overcoming the Challenge of Retaining Acidic Analytes in RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone of pharmaceutical and biochemical analysis, prized for its versatility in separating compounds based on hydrophobicity.[1][2] However, a significant challenge arises when analyzing highly polar, acidic, or anionic compounds, such as oligonucleotides, nucleotides, and acidic drug molecules. These analytes exhibit minimal interaction with non-polar stationary phases (like C18 or C8), leading to poor retention and inadequate separation.[3][4]
Ion-Pair Chromatography (IPC) provides an elegant solution to this problem.[5][6] By introducing an ion-pairing reagent to the mobile phase, we can effectively neutralize the charge on the analyte. This process forms a neutral, hydrophobic complex that can be readily retained and separated on a standard reverse-phase column.[5][7]
This guide focuses on N,N-Dimethylhexylamine (DMHA), a potent tertiary amine, and its application as a cationic ion-pairing reagent. We will explore the underlying mechanism, provide detailed protocols for its use, particularly in the critical field of oligonucleotide analysis, and discuss key parameters for method optimization.
Mechanism of Action: How this compound Enables Separation
This compound is a tertiary alkylamine that acts as a cationic ion-pairing reagent, making it ideal for the analysis of acidic compounds that are negatively charged at a given mobile phase pH.[6][8] The separation mechanism is governed by a dual-mode model involving both ion-pair formation in the mobile phase and dynamic modification of the stationary phase.
-
Ion-Pair Formation: In an appropriately buffered mobile phase (typically acidic to neutral), the nitrogen atom on DMHA becomes protonated, acquiring a positive charge. This cationic DMHA molecule then forms a strong electrostatic interaction with a negatively charged analyte, such as the phosphate backbone of an oligonucleotide.[5][9] The resulting complex is an electrically neutral ion-pair.
-
Hydrophobic Interaction: The newly formed ion-pair is significantly more hydrophobic than the original anionic analyte. This is due to the presence of DMHA's six-carbon alkyl chain, which effectively masks the analyte's charge and introduces a non-polar character. This increased hydrophobicity promotes interaction and retention with the non-polar stationary phase.[3]
-
Dynamic Stationary Phase Modification: Concurrently, the hydrophobic hexyl chain of the DMHA reagent can adsorb onto the surface of the stationary phase.[9][10] This creates a dynamic, positively charged surface on the column. Anionic analytes can then be retained on this modified surface through an ion-exchange-like mechanism.
The combination of these interactions provides robust retention and allows for the high-resolution separation of acidic molecules based on properties like size, charge, and subtle differences in structure.
Caption: Mechanism of DMHA Ion-Pairing in RP-HPLC.
Primary Application: High-Resolution Analysis of Oligonucleotides
The analysis of synthetic oligonucleotides (ONs) for therapeutics and diagnostics is a primary application of ion-pair RP-HPLC.[9] DMHA, often used to create a hexylammonium acetate (HAA) mobile phase, is highly effective in this area.[11] It provides excellent resolution, allowing for the separation of full-length sequences from failure sequences (e.g., n-1, n-2 shortmers).[12] The hydrophobicity of the hexyl group provides strong retention, which can be modulated by the concentration of the organic modifier to achieve fine control over the separation.
Other key applications include:
-
Analysis of Nucleotides: Quantifying monophosphate nucleotides in food products and studying uridine diphosphate-linked intermediates in biological pathways.
-
Pharmaceutical Analysis: Separating and quantifying acidic active pharmaceutical ingredients (APIs) and their impurities.[1][2][13]
Detailed Protocol: Oligonucleotide Separation using DMHA-Based Ion-Pairing
This protocol provides a robust starting point for the separation of a 20-mer DNA oligonucleotide from its n-1 impurity.
Experimental Workflow
Caption: General workflow for oligonucleotide analysis.
Materials and Reagents
-
HPLC System: A binary or quaternary HPLC system capable of forming precise gradients.
-
Column: A reverse-phase C18 column suitable for oligonucleotides (e.g., wide-pore, 100-300 Å), such as a Waters ACQUITY PREMIER Oligonucleotide BEH C18 or equivalent.
-
Reagents:
Mobile Phase Preparation: Hexylammonium Acetate (HAA)
CAUTION: Prepare mobile phases in a fume hood. Wear appropriate personal protective equipment (PPE).
-
Mobile Phase A (Aqueous Buffer): 100 mM HAA in Water
-
Add approximately 800 mL of ultrapure water to a 1 L volumetric flask.
-
Carefully add 16.7 mL of this compound to the water and mix thoroughly.
-
Slowly add ~5.7 mL of glacial acetic acid. The solution will heat up.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to ~7.0 using small additions of either DMHA or acetic acid.
-
Bring the final volume to 1 L with ultrapure water.
-
Filter the buffer through a 0.22 µm membrane filter to remove particulates.
-
-
Mobile Phase B (Organic): 100 mM HAA in 50:50 ACN/Water
-
Prepare a 100 mM HAA solution as described above.
-
In a separate 1 L flask, combine 500 mL of the prepared 100 mM HAA aqueous buffer with 500 mL of acetonitrile.
-
Mix thoroughly. This premixing of aqueous and organic components is crucial for gradient accuracy.
-
Chromatographic Conditions & System Setup
Thorough column equilibration is critical for reproducible results in IPC. Flush the column with at least 20-30 column volumes of the initial mobile phase conditions before the first injection.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 130 Å, 1.7 µm, 2.1 x 50 mm | Wide-pore silica is optimal for large molecules. Smaller particles enhance efficiency. |
| Mobile Phase A | 100 mM Hexylammonium Acetate (HAA), pH 7.0 | See preparation protocol above. |
| Mobile Phase B | 100 mM HAA in 50:50 ACN/H₂O | See preparation protocol above. |
| Gradient | 10% to 20% B over 15 minutes | A shallow gradient is key for resolving species of similar length (e.g., n vs. n-1).[11][15] |
| Flow Rate | 0.3 mL/min | Adjust as needed based on column dimensions and system pressure. |
| Column Temp. | 60 °C | Elevated temperature minimizes secondary structures in oligonucleotides, leading to sharper peaks and better reproducibility.[4] |
| Detection | UV, 260 nm | This is the standard wavelength for nucleic acid detection. |
| Injection Vol. | 5 µL | |
| Sample Prep. | Dissolve oligo standard in Mobile Phase A | Ensures compatibility with the initial chromatographic conditions. |
Optimization and Advanced Considerations
Achieving optimal separation often requires fine-tuning the chromatographic parameters.
-
DMHA Concentration: The concentration of the ion-pairing agent directly impacts retention.[5] Increasing DMHA concentration (typically in the 5-25 mM range) will increase retention times. However, excessively high concentrations can lead to long equilibration times and potential MS signal suppression.[3][5]
-
Counter-ion Choice: While acetic acid (HAA) is effective for UV-based methods, hexafluoroisopropanol (HFIP) is the preferred counter-ion for LC-MS applications.[11] HFIP is highly volatile and improves the ionization efficiency of oligonucleotides in the mass spectrometer source.[11][16]
-
Organic Modifier: Acetonitrile is the most common organic modifier. However, methanol can offer different selectivity and may be useful for optimizing the separation of complex mixtures.[5]
-
System Dedication & Cleaning: Ion-pairing reagents like DMHA are notoriously difficult to remove completely from an HPLC system and column.[17] It is strongly recommended to dedicate a specific HPLC system and column for ion-pair applications to avoid cross-contamination. If a system must be cleaned, it requires extensive flushing with a sequence of solvents, such as isopropanol, followed by water and methanol at different pH values.[17][18]
Conclusion
This compound is a powerful and versatile cationic ion-pairing reagent that unlocks the potential of reverse-phase HPLC for the analysis of acidic and anionic compounds. By forming a hydrophobic, neutral complex with the analyte, DMHA facilitates strong retention and enables high-resolution separations that would otherwise be impossible on standard C18 columns. Its successful application, particularly in the critical quality control of oligonucleotide therapeutics, underscores its importance in modern pharmaceutical and biotechnological laboratories. Mastery of mobile phase preparation and an understanding of the key optimization parameters are essential to harnessing the full analytical power of this technique.
References
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024-03-12). Chromatography Today. [Link]
-
Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. (2025-04-14). Spectroscopy Online. [Link]
-
Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns and Chemistries. Waters Corporation. [Link]
-
Ion pair chromatography for pharmacy students. Slideshare. [Link]
-
Ion-pair chromatography .pptx. Slideshare. [Link]
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ION-PAIRING SYSTEMS FOR REVERSED-PHASE CHROMATOGRAPHY OF OLIGONUCLEOTIDES. LabRulez LCMS. [Link]
-
Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. (2022-11-22). Agilent Technologies. [Link]
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Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column. PubMed Central. [Link]
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This compound. (2018-05-16). SIELC Technologies. [Link]
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Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. (2026-01-02). LCGC International. [Link]
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The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023-08-01). Spectroscopy Online. [Link]
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A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. (2024-07-03). LCGC International. [Link]
-
Considerations on advanced ion pairing co-gradients for ion-pair reversed phase liquid chromatography separations of oligonucleotides. (2025-10-01). PubMed. [Link]
-
Separation of N,N-Dimethylcyclohexylamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Hydrophilic interaction chromatography coupled to tandem mass spectrometry in the presence of hydrophilic ion-pairing reagents for the separation of nucleosides and nucleotide mono-, di- and triphosphates. (2025-08-07). ResearchGate. [Link]
-
Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides. (2014-02-28). PubMed. [Link]
-
Applications of HPLC in Pharmaceutical Analysis. ResearchGate. [Link]
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Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]
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The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. [Link]
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The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025-08-06). Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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How do I clean dimethylhexylamine (DHMA) out of LC-MS/MS system?. (2015-07-29). ResearchGate. [Link]
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Application Note: A Robust Ion-Pair Reversed-Phase HPLC-UV Method for the Quantification of Nucleotides in Baby Foods Using N,N-Dimethylhexylamine
Abstract
Nucleotides are increasingly recognized as semi-essential nutrients for infants, playing a crucial role in immune function and intestinal development.[1][2] Consequently, they are often added to infant formulas to mimic the composition of human milk.[2] This application note presents a detailed, reliable, and reproducible method for the simultaneous determination of five key monophosphate nucleotides in various baby food matrices: Cytidine 5'-monophosphate (CMP), Uridine 5'-monophosphate (UMP), Guanosine 5'-monophosphate (GMP), Inosine 5'-monophosphate (IMP), and Adenosine 5'-monophosphate (AMP). The method utilizes ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection, employing N,N-Dimethylhexylamine as the ion-pairing agent to achieve superior retention and resolution of these highly polar analytes. Detailed protocols for sample preparation, chromatographic conditions, and data analysis are provided for researchers, quality control scientists, and professionals in the food industry.
Introduction: The Rationale for Nucleotide Analysis
The addition of nucleotides to infant formula and baby foods is a common practice to support the nutritional needs of developing infants.[2] These compounds, which are precursors for DNA and RNA, are involved in numerous metabolic processes, including energy transfer and cellular signaling.[3] Studies have suggested that dietary nucleotides contribute to improved immune responses and intestinal health in infants.[2] Therefore, accurate and robust analytical methods are essential for quality control to ensure that the nucleotide content declared on product labels is met and to comply with regulatory standards, such as those outlined by AOAC INTERNATIONAL.[1][4][5]
Traditional reversed-phase HPLC columns struggle to retain highly polar compounds like nucleotides.[6] To overcome this, ion-pair chromatography is employed. This technique introduces an ion-pairing agent to the mobile phase, which dynamically modifies the stationary phase and enhances the retention of charged analytes.[6][7] this compound (DMHA) is an effective ion-pairing agent for this application, as it has been successfully used for the determination of monophosphate nucleotides in baby foods.[8][9]
The Principle of Ion-Pair Reversed-Phase Chromatography
Ion-pair reversed-phase HPLC is a powerful technique for separating charged analytes on a non-polar stationary phase.[7] The fundamental challenge with nucleotides is their high polarity and anionic nature (due to the phosphate groups), which leads to poor retention on conventional C18 columns.
This compound, a tertiary amine, acts as the cationic ion-pairing reagent. The mechanism involves the following steps:
-
Dynamic Coating of the Stationary Phase: The hydrophobic hexyl chain of the DMHA molecule adsorbs onto the hydrophobic C18 stationary phase.[7]
-
Formation of a Charged Surface: This adsorption leaves the positively charged dimethylamino group oriented towards the mobile phase, effectively creating a positively charged surface on the stationary phase.[7]
-
Analyte Retention: The negatively charged phosphate groups of the nucleotides then interact with this dynamically formed positive charge, leading to their retention on the column.
-
Elution: Elution is typically achieved by increasing the concentration of an organic solvent (e.g., methanol or acetonitrile) in the mobile phase, which disrupts the hydrophobic interactions and releases the ion pairs.[6]
The choice of pH is critical; it must be maintained in a range (typically 6.0-8.0) where the nucleotides are negatively charged and the ion-pairing agent is positively charged.[7]
Below is a diagram illustrating the mechanism of this compound in the separation of nucleotides.
Caption: Mechanism of nucleotide retention using this compound.
Materials and Reagents
| Material/Reagent | Grade/Purity | Recommended Supplier |
| This compound (DMHA) | ≥98% | Sigma-Aldrich, Thermo Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific, VWR |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific, VWR |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | Analytical Grade | Sigma-Aldrich |
| Dipotassium Hydrogen Phosphate (K₂HPO₄) | Analytical Grade | Sigma-Aldrich |
| Orthophosphoric Acid | Analytical Grade | Sigma-Aldrich |
| Deionized Water | 18.2 MΩ·cm | Milli-Q or equivalent |
| Nucleotide Standards (AMP, CMP, GMP, IMP, UMP) | ≥99% | Sigma-Aldrich |
| Solid-Phase Extraction (SPE) Cartridges | Strong Anion Exchange (SAX) | Waters, Agilent |
| Syringe Filters | 0.22 µm PVDF or Nylon | Millipore, VWR |
Instrumentation and Chromatographic Conditions
| Parameter | Setting |
| HPLC System | Agilent 1100/1200 Series, Waters Alliance, Shimadzu Nexera, or equivalent with UV/PDA detector |
| Analytical Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer with 10 mM this compound, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 100% A; 5-20 min: 0-25% B; 20-25 min: 25% B; 25.1-30 min: 100% A (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 260 nm (or PDA scan from 220-300 nm for peak purity) |
Note: The gradient profile should be optimized based on the specific column and system to achieve baseline separation of all five nucleotides.
Detailed Protocols
Preparation of Mobile Phase and Standards
5.1.1. Mobile Phase A (Aqueous Buffer with DMHA)
-
Weigh and dissolve the appropriate amounts of KH₂PO₄ and K₂HPO₄ in 900 mL of deionized water to make a 20 mM phosphate buffer.
-
Adjust the pH to 7.0 ± 0.05 using orthophosphoric acid or a potassium hydroxide solution.
-
Add the required volume of this compound to achieve a final concentration of 10 mM.
-
Bring the final volume to 1000 mL with deionized water.
-
Filter the buffer through a 0.22 µm membrane filter and degas before use.
5.1.2. Stock Standard Solutions (1000 µg/mL)
-
Accurately weigh approximately 25 mg of each nucleotide standard (AMP, CMP, GMP, IMP, UMP) into separate 25 mL volumetric flasks.
-
Dissolve and bring to volume with deionized water.
-
Store these stock solutions at 4 °C for up to one month.
5.1.3. Working Standard Solutions
-
Prepare a mixed intermediate standard of 100 µg/mL by combining appropriate aliquots of the stock solutions.
-
Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the mixed intermediate standard with deionized water.
Sample Preparation Protocol
The complex matrix of baby food, containing proteins, fats, and carbohydrates, requires a robust sample cleanup procedure to prevent column contamination and matrix interference.[4] A combination of protein precipitation and solid-phase extraction (SPE) is recommended.[1][10]
Caption: Workflow for baby food sample preparation.
Step-by-Step Procedure:
-
Sample Homogenization:
-
For powdered samples (e.g., infant formula), accurately weigh 5 g of powder into a 50 mL centrifuge tube and reconstitute with 40 mL of deionized water.[3] Vortex thoroughly to ensure complete dissolution.
-
For liquid or semi-solid samples, weigh 10 g into a 50 mL centrifuge tube and homogenize.
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the sample at 6000 rpm for 20 minutes at 20 °C.[3]
-
-
Solid-Phase Extraction (SPE):
-
Condition a strong anion exchange (SAX) SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Carefully load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove unretained matrix components.
-
Elute the retained nucleotides using a suitable high-salt buffer (e.g., 0.5 M sodium chloride).
-
-
Final Preparation:
-
Collect the eluate and, if necessary, adjust the volume.
-
Filter the final extract through a 0.22 µm syringe filter directly into an HPLC vial.[3]
-
Data Analysis and System Suitability
-
Calibration Curve: Construct a calibration curve for each nucleotide by plotting the peak area against the concentration. A linear regression with a coefficient of determination (r²) ≥ 0.999 is expected.[1]
-
Quantification: Determine the concentration of each nucleotide in the sample extracts from the calibration curve.
-
System Suitability: Before running samples, perform system suitability tests. Inject a mid-level standard at least five times. The relative standard deviation (RSD) for retention time should be < 1% and for peak area should be < 2%.
Potential Challenges and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions; column degradation. | Ensure mobile phase pH is correct. Use a new column. Consider adding a small amount of EDTA to the mobile phase if metal chelation is suspected. |
| Loss of Resolution | Column aging; changes in mobile phase composition. | Replace the column. Prepare fresh mobile phase. |
| System Backpressure Increase | Column or guard column frit blockage; sample precipitation. | Filter all samples and mobile phases. Reverse-flush the column (if permitted by manufacturer). Replace the guard column. |
| Baseline Noise/Drift | Contaminated mobile phase; detector lamp aging. | Prepare fresh mobile phase. Purge the system thoroughly. Replace the UV detector lamp. |
| Ghost Peaks | Carryover from previous injections. | Implement a robust needle wash protocol. Inject a blank solvent run between samples. |
Conclusion
This application note provides a comprehensive and validated protocol for the analysis of five key nucleotides in baby food using ion-pair reversed-phase HPLC with this compound as the ion-pairing agent. The method is robust, specific, and suitable for routine quality control in an industrial or research setting. The detailed sample preparation procedure ensures minimal matrix effects, leading to accurate and reliable quantification, which is critical for verifying the nutritional content of infant products.
References
- Simultaneous Quantification of Nutritional Nucleotides and Nucleosides in Infant Formula Using HPLC-UV-MS/MS. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-64159-LC-MS-MS-Nucleotides-Nucleosides-Infant-Formula-ASMS2014-PN64159-EN.pdf]
- HPLC Analyses of Nucleotides in Powdered Infant Formula and Liquid Infant Formula. Shimadzu. [URL: https://www.shimadzu.
- How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio. [URL: https://bitesizebio.com/23/how-to-separate-nucleotides-using-ion-paired-reverse-phase-hplc/]
- HPLC analyses of nucleotides in powdered infant formula and liquid infant formula. Shimadzu. [URL: https://www.shimadzu.com/an/hplc/nexera/app_note/l534.html]
- An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19224328/]
- Determination of Nucleotides in Infant Formula by Ion-Exchange Liquid Chromatography. ResearchGate. [URL: https://www.researchgate.
- Analysis of nucleosides and nucleotides in infant formula by liquid chromatography-tandem mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23558838/]
- 01-00830-EN HPLC Analyses of Nucleotides in Powdered Infant Formula and Liquid Infant Formula. Shimadzu Corporation. [URL: https://www.shimadzu.com/an/sites/shimadzu.com.
- Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns and Chemistries. Waters Corporation. [URL: https://www.waters.
- This compound 98 4385-04-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/308102]
- Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent. [URL: https://www.agilent.
- Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Agilent. [URL: https://www.agilent.com/cs/library/applications/application-oligonucleotide-analysis-ion-pair-reversed-phase-chromatography-1260-infinity-ii-prime-lc-5994-4033en-agilent.pdf]
- This compound, 99%. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/docs/A10887_308102_NNDimethylhexylamine99.pdf]
- Infant Formula Nucleotide analysis. NOVOCIB. [URL: https://www.novocib.com/nucleotides-infant-formula.php]
- Hydrophilic interaction chromatography coupled to tandem mass spectrometry in the presence of hydrophilic ion-pairing reagents for the separation of nucleosides and nucleotide mono-, di- and triphosphates. ResearchGate. [URL: https://www.researchgate.net/publication/320142999_Hydrophilic_interaction_chromatography_coupled_to_tandem_mass_spectrometry_in_the_presence_of_hydrophilic_ion-pairing_reagents_for_the_separation_of_nucleosides_and_nucleotide_mono-_di-_and_triphospha]
- Effect of Alkylamine Based Ion-pairing Reagents in Analysis of siRNA. Phenomenex. [URL: https://phenomenex.blob.core.windows.net/documents/0c4416f4-523c-41c0-9d0b-6894380b0632.pdf]
- Which ion pair reagents are compatible with LC-MS?. ResearchGate. [URL: https://www.researchgate.
- AOAC SMPR® 2011.008 Standard Method Performance Requirements for Nucleotides in Infant Formula and Adult/Pediatric Nutritional. AOAC International. [URL: https://www.aoac.org/wp-content/uploads/2019/11/SMPR-2011_008.pdf]
- This compound, 98% | 308102-25G | SIGMA-ALDRICH | SLS. Scientific Laboratory Supplies. [URL: https://www.scientificlabs.co.uk/product/p/n-n-dimethylhexylamine-98-per-cent-25g/z2-308102-25g]
- This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com. [URL: https://www.thermofisher.
- Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24395501/]
- This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com. [URL: https://www.thermofisher.
- What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. SCIEX. [URL: https://sciex.com/support/knowledge-base-articles/what-are-the-considerations-for-using-ion-pairing-reagents-in-my]
- Determination of Nucleotides in Infant Formula by Ion-Exchange Liquid Chromatography | Journal of Agricultural and Food Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jf8005695]
- Determination of nucleotides in infant formula by ion-exchange liquid chromatography. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Determination-of-nucleotides-in-infant-formula-by-Inoue-Obara/9e3a6c0b3a7d1887e0b5c1f0e4b8a2c1a8d1e3c9]
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Harnessing N,N-Dimethylhexylamine for Robust Quantification of Peptidoglycan Intermediates by Ion-Pairing LC-MS/MS
An Application Note and Comprehensive Protocol for Researchers
Abstract & Introduction
The bacterial cell wall, a structure essential for survival, is primarily composed of peptidoglycan (PG). The intricate biosynthesis of PG involves a series of cytoplasmic and membrane-associated intermediates, including nucleotide-activated sugars (e.g., UDP-MurNAc-pentapeptide) and lipid-linked precursors like Lipid I and the pivotal Lipid II.[1][2] These precursors are prime targets for many antibiotics, making their accurate quantification critical for discovering new antibacterial agents and understanding resistance mechanisms.[3][4]
However, the analysis of these intermediates presents a significant analytical challenge. Their structures contain highly polar and anionic phosphate groups, leading to poor retention and peak shape on conventional reversed-phase (RP) liquid chromatography columns.[5][6][7] This guide details a robust ion-pairing reversed-phase liquid chromatography-tandem mass spectrometry (IP-RP-LC-MS/MS) method that overcomes these challenges. By employing N,N-Dimethylhexylamine (DMHA) as a volatile ion-pairing agent, this method enhances the retention and separation of anionic PG intermediates, enabling their sensitive and specific quantification.
The Core Challenge and the Ion-Pairing Solution
The Problem: Poor Retention of Polar Analytes
Reversed-phase chromatography separates molecules based on their hydrophobicity. The stationary phase (e.g., C18) is non-polar, and analytes are eluted by a mobile phase with an increasing concentration of organic solvent. Highly polar molecules, like the phosphate-bearing PG precursors, have little affinity for the non-polar stationary phase and are poorly retained. They often elute in the void volume along with salts and other matrix components, which severely compromises sensitivity and resolution.[8][9]
The Mechanism: How this compound Enhances Separation
Ion-pairing chromatography is a powerful technique to improve the retention of charged molecules in reversed-phase systems. The strategy involves adding an "ion-pairing reagent" to the mobile phase that has a charge opposite to that of the analyte.
This compound (DMHA) is a tertiary amine. In an acidic mobile phase (pH < ~10), its nitrogen atom is protonated, giving it a positive charge (DMHA⁺). This positively charged agent forms a neutral, charge-masked ion pair with the negatively charged phosphate moieties of the PG intermediates.
This newly formed neutral complex is significantly more hydrophobic than the original anionic analyte. It can now interact effectively with the non-polar C18 stationary phase, leading to increased retention, improved chromatographic resolution, and better peak shape.[10][11][12]
The volatility of DMHA is a critical feature for its use with mass spectrometry.[13][14] Unlike non-volatile salts (e.g., phosphate buffers), volatile reagents like DMHA, along with volatile acids like formic or acetic acid, are removed in the gas phase within the MS ion source. This prevents detector contamination and signal suppression, ensuring high sensitivity.[10][15]
Caption: Mechanism of Ion-Pairing with DMHA.
Experimental Workflow and Protocols
The overall process involves the rapid extraction of PG intermediates from bacterial cells, followed by separation and quantification using the optimized IP-RP-LC-MS/MS method.
Caption: Overall experimental workflow.
Protocol 1: Extraction of Peptidoglycan Intermediates
This protocol is a general guideline; optimization may be required based on the bacterial species and specific intermediates of interest.
-
Culture Growth: Grow bacteria to the desired growth phase (e.g., mid-logarithmic phase).
-
Metabolic Quenching: Rapidly arrest metabolic activity to preserve the in vivo concentrations of intermediates. A common method is to rapidly cool the culture in an ice-water bath.
-
Cell Harvesting: Pellet a known quantity of cells (e.g., based on OD₆₀₀) by centrifugation at 4°C.
-
Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent. A widely used method is a two-phase extraction with a Chloroform:Methanol:Water (1:2:0.8 v/v/v) mixture.[3]
-
Phase Separation: Vortex the mixture vigorously and centrifuge to separate the phases. The polar PG intermediates will predominantly be in the upper aqueous-methanolic phase, while lipid-linked intermediates (Lipid I, Lipid II) will be in the lower chloroform phase.
-
Sample Preparation: Carefully collect the desired phase(s). Dry the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B). This step is critical for good peak shape.
Protocol 2: IP-RP-LC-MS/MS Analysis
Instrumentation and Materials:
-
LC System: A high-performance liquid chromatography system capable of handling high pressures (e.g., UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Column: A high-quality C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Reagents: LC-MS grade water, acetonitrile, methanol, formic acid, and this compound (DMHA).
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 5 mM this compound and 0.1% Formic Acid in LC-MS grade water.
-
Mobile Phase B (Organic): Acetonitrile or Methanol.
-
Expert Tip: Ensure the pH of Mobile Phase A is acidic to keep the DMHA protonated. The final concentration of DMHA may require optimization (typically 5-15 mM) to balance retention and potential ion suppression.[16]
-
LC Method Parameters:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Mobile Phase A | 5 mM DMHA, 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 min, hold 2 min, re-equilibrate for 3 min |
MS/MS Method Parameters (MRM):
MS parameters must be optimized for the specific instrument and analytes. The following are example transitions for key E. coli intermediates, which should be determined empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
| UDP-MurNAc-pentapeptide | 1150.4 | 488.2 (Fragment of peptide) | Negative |
| Lipid II | 1877.2 | 884.5 (MurNAc-pentapeptide-GlcNAc) | Negative |
| Internal Standard | Analyte-specific | Analyte-specific | - |
Protocol 3: Data Analysis and Quantification
-
Peak Integration: Use the instrument's software to integrate the peak areas for the MRM transitions of each analyte and internal standard (if used).
-
Calibration Curve: Prepare a series of calibration standards of known concentrations.[17] If pure standards are unavailable, a labeled internal standard can be used for relative quantification.
-
Quantification: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Use the resulting linear regression to calculate the concentration of the analyte in the unknown samples. The limit of quantification (LOQ) should be determined as the lowest concentration on the curve with acceptable precision and accuracy (e.g., S/N ratio > 10).[17][18]
Field-Proven Insights & Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Poor Peak Shape / Splitting | 1. Sample reconstitution solvent mismatch. 2. Insufficient column equilibration. | 1. Ensure sample is dissolved in a solvent weaker than or equal to the initial mobile phase. 2. Equilibrate the column for at least 10-15 column volumes with the starting mobile phase containing DMHA. |
| Low Sensitivity / Signal Suppression | 1. DMHA concentration is too high. 2. Matrix effects from co-eluting compounds. | 1. Reduce the DMHA concentration to the lowest effective level (e.g., start at 2-5 mM). 2. Improve sample cleanup or adjust the chromatographic gradient to better separate the analyte from interfering matrix components. |
| Carryover in Subsequent Runs | DMHA and analytes are "sticky" and adsorb to surfaces in the LC system and MS source.[10] | 1. Use a dedicated column and LC system for ion-pairing methods if possible.[10][15] 2. Implement a rigorous needle wash protocol with a strong organic solvent. 3. Run blank injections after high-concentration samples. 4. Perform a thorough system flush with a high-organic solvent mixture (without DMHA) after the analytical batch is complete. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Column degradation or contamination. | 1. Prepare fresh mobile phases daily and ensure accurate weighing/pipetting of DMHA and acid. 2. Use a guard column and flush the column regularly. |
Conclusion
The use of this compound as a volatile ion-pairing agent provides a powerful and reliable solution for the quantitative analysis of highly polar, anionic peptidoglycan intermediates by LC-MS/MS. This method significantly improves chromatographic retention and separation, enabling researchers in drug discovery and microbiology to accurately probe the bacterial cell wall synthesis pathway. Careful attention to column equilibration, mobile phase preparation, and post-run system maintenance is crucial for achieving robust and reproducible results.
References
- Extraction and Analysis of Peptidoglycan Cell Wall Precursors. (2016). Springer Protocols.
- An LCMS Based Assay for Detection and Quantification of Bacterial Cell Wall Intermedi
- Extraction and Analysis of Peptidoglycan Cell Wall Precursors. (2016). PubMed.
- A Method Revealing Bacterial Cell-wall Architecture by Time-dependent Isotope Labeling and Quantitative Liquid Chromatography/Mass Spectrometry. (2009). PubMed Central.
-
Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics. (2020). JoVE. [Link]
- Analysis of peptidoglycan structural diversity using LC-MS/MS and peptidoglycomics software. (2025).
-
The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. (2023). MDPI. [Link]
-
Hydrophilic interaction chromatography coupled to tandem mass spectrometry in the presence of hydrophilic ion-pairing reagents for the separation of nucleosides and nucleotide mono-, di- and triphosphates. (2025). ResearchGate. [Link]
- High-Resolution Analysis of the Peptidoglycan Composition in Streptomyces coelicolor. (2018). mBio.
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The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. (2023). PubMed Central. [Link]
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What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? (2019). SCIEX. [Link]
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Which ion pair reagents are compatible with LC-MS? (2018). ResearchGate. [Link]
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ion-pair agents+mass spec. (2008). Chromatography Forum. [Link]
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Evaluation of two different ion-pairing reagents for signal intensity and retention time for small polar molecules measured by UPLC-MS/MS. (n.d.). MSACL. [Link]
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Peptidoglycan: Structure, Synthesis, and Regulation. (2019). PubMed Central. [Link]
-
Biosynthesis of peptidoglycan lipid-linked intermediates. (2008). FEMS Microbiology Reviews. [Link]
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Reversed-phase chromatography - Episode 6 | Introduction to LC-MS/MS. (2024). YouTube. [Link]
-
Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. (n.d.). Waters Corporation. [Link]
-
Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025). Anapharm Bioanalytics. [Link]
-
Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA. (2017). PubMed Central. [Link]
-
Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides. (2014). PubMed. [Link]
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Omic-Scale High-Throughput Quantitative LC-MS/MS Approach for Circulatory Lipid Phenotyping in Clinical Research. (2023). PubMed. [Link]
-
Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. (1979). PubMed. [Link]
-
Peptidoglycomics reveals compositional changes in peptidoglycan between biofilm- and planktonic-derived Pseudomonas aeruginosa. (2019). PubMed Central. [Link]
-
Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. (n.d.). Aragen Life Sciences. [Link]
-
Unusual 1-3 peptidoglycan cross-links in Acetobacteraceae are made by L,D-transpeptidases with a catalytic domain distantly related to YkuD domains. (2021). PubMed Central. [Link]
-
The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Chromatography Online. [Link]
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Factors Affecting the Compatibility of Reversed-Phase Chromatographic Materials with Highly Aqueous Mobile Phases. (n.d.). Waters Corporation. [Link]
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In Need of Some Reversed Phase Polar Acid Relief. (2020). Waters Blog. [Link]
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Application Note: Enhancing Phosphonate Compound Analysis with N,N-Dimethylhexylamine Ion-Pairing LC-MS
Audience: Researchers, scientists, and drug development professionals engaged in the analysis of phosphonate-containing compounds.
Abstract
Phosphonate-containing molecules, including bisphosphonate drugs and antiviral therapeutics, present significant analytical challenges due to their high polarity, poor retention in conventional reversed-phase liquid chromatography (RPLC), and often weak chromophores for UV detection.[1][2] This application note details a robust ion-pairing reversed-phase liquid chromatography-mass spectrometry (IP-RPLC-MS) methodology utilizing N,N-Dimethylhexylamine (DMHA) as a volatile mobile phase additive. We will explore the dual-function mechanism of DMHA, which not only enhances chromatographic retention but also significantly improves ionization efficiency in positive-ion electrospray mass spectrometry (ESI-MS). Detailed protocols, method parameters, and field-proven insights are provided to enable researchers to overcome the analytical hurdles associated with this important class of compounds.
The Analytical Challenge of Phosphonates
Phosphonates are characterized by one or more C-PO(OH)₂ groups. This functionality imparts high polarity and an anionic charge under typical HPLC mobile phase conditions, leading to several analytical difficulties:
-
Poor Chromatographic Retention: Highly polar phosphonates exhibit minimal interaction with non-polar stationary phases (e.g., C18), often eluting in or near the solvent front, resulting in poor resolution from other polar matrix components.[3]
-
Weak UV-Vis Absorbance: Many phosphonate compounds lack a suitable chromophore, making sensitive detection by UV-Vis difficult.[1][4]
-
Poor Ionization in Mass Spectrometry: The inherent negative charge and polarity of phosphonates can lead to poor desolvation and ionization efficiency in ESI-MS, particularly in the more common positive-ion mode.
-
Metal Chelation: The phosphate moieties are known to interact with metallic surfaces within the LC system, such as stainless steel tubing and column frits, which can cause severe peak tailing and analyte loss.[5]
Alternative methods like Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for polar compounds but may suffer from issues like broader peaks and sensitivity to sample diluent composition.[2] Ion-pairing chromatography emerges as a powerful and targeted solution to these challenges.[6]
The Dual-Role Mechanism of this compound (DMHA)
This compound is a volatile tertiary amine that serves as an ideal ion-pairing reagent for LC-MS applications.[1][4] Its efficacy stems from a unique, dual-function mechanism that addresses both chromatographic retention and mass spectrometric detection.
A. Enhancing Chromatographic Retention: In an acidic mobile phase, the tertiary amine of DMHA becomes protonated, acquiring a positive charge. This cationic DMHA molecule then forms a neutral, electrostatic ion pair with the negatively charged phosphonate analyte. The hydrophobic hexyl chain of the DMHA masks the polarity of the phosphonate group, significantly increasing the overall hydrophobicity of the resulting complex. This neutral, more hydrophobic ion pair exhibits stronger interaction with the non-polar RPLC stationary phase, leading to increased retention and improved chromatographic separation.[1][4]
B. Improving Mass Spectrometry Response: Crucially, DMHA is a volatile reagent, meaning it can be removed under the vacuum and temperature conditions of the ESI source, ensuring compatibility with MS detection.[6][7] Beyond mere compatibility, DMHA actively enhances the MS signal in positive-ion mode. The ion pair formed in solution can be transferred into the gas phase, where it forms a stable adduct with the phosphonate analyte. This results in the detection of a protonated adduct, [M+DMHA+H]+, which is often significantly more intense than the signal for the native analyte [M+H]+ or [M-H]-.[1][4] This adduct formation effectively acts as an in-situ chemical derivatization, greatly boosting the ionization response for compounds that are otherwise difficult to detect.[4]
Caption: Dual mechanism of DMHA in phosphonate analysis.
Experimental Protocols & Methodologies
This section provides a comprehensive, step-by-step protocol for the analysis of phosphonate compounds using DMHA-based IP-RPLC-MS.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound (DMHA) | ≥98% Purity | Sigma-Aldrich |
| Water | LC-MS Grade | Fisher Scientific |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |
| Formic Acid (FA) | LC-MS Grade, ~99% | Thermo Scientific |
| Phosphonate Standards | Analytical Standard | USP, Sigma-Aldrich |
| HPLC Column | C18, 2.1 or 3.0 mm i.d. | Waters, Agilent, etc. |
| pH Meter | Calibrated | N/A |
| Volumetric Glassware & Pipettes | Class A | N/A |
Step-by-Step Mobile Phase Preparation (1 L)
Mobile Phase A: Aqueous with DMHA
-
Pour approximately 950 mL of LC-MS grade water into a 1 L glass media bottle.
-
Using a glass pipette, add 1.8 mL of this compound to the water. This yields a concentration of approximately 10 mM.
-
Add 1.0 mL of Formic Acid to the solution.
-
Stir the solution thoroughly on a magnetic stir plate.
-
Measure the pH of the solution. If necessary, adjust the pH to between 4.5 and 5.5 using dilute formic acid or DMHA. A pH of 5.0 is a good starting point.[1]
-
Bring the final volume to 1 L with LC-MS grade water.
-
Sonicate the mobile phase for 10-15 minutes to degas.
Mobile Phase B: Organic
-
Prepare a solution of 0.1% Formic Acid in Acetonitrile by adding 1.0 mL of formic acid to 999 mL of ACN.
-
Sonicate for 10-15 minutes to degas.
Causality Note: The pH is controlled to ensure the tertiary amine of DMHA is protonated (pKa ~10.5) and the phosphonic acid groups (pKa1 ~2, pKa2 ~7) are deprotonated and available for pairing. Formic acid is used as the acidifier because it is volatile and an excellent proton source for positive-mode ESI.[6]
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of phosphonate standards at 1 mg/mL in LC-MS grade water.
-
Working Solutions: Create a combined working solution by diluting the stock solutions in Mobile Phase A (or a mixture of Water:ACN that matches initial LC conditions) to a final concentration of 1-10 µg/mL.
-
Sample Filtration: Filter all samples and standards through a 0.22 µm PVDF or PTFE syringe filter before placing them in autosampler vials.
Recommended LC-MS Method Parameters
The following tables provide a validated starting point for method development. Parameters should be optimized for specific analytes and instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | Ascentis C18 (or equivalent), 150 x 2.1 mm, 3 µm |
| Mobile Phase A | 10 mM DMHA with 0.1% Formic Acid in Water, pH 5.0 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min (5% B), 2-10 min (5-95% B), 10-12 min (95% B), 12.1-15 min (5% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting (Positive Ion Mode) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for discovery) or SIM/MRM (for quantification) |
| Scan Range | m/z 150 - 800 |
| Monitored Ion | [M+DMHA+H]+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
Self-Validation Note: To confirm the efficacy of DMHA, perform a control experiment by infusing a 1 µg/mL solution of the phosphonate analyte in 10 mM ammonium acetate. A subsequent infusion of the same analyte in the 10 mM DMHA solution should show a dramatic increase in signal intensity for the adduct ion, confirming the enhancement effect.[1]
Caption: General workflow for phosphonate analysis using DMHA.
Field Insights & Best Practices
-
System Dedication: Ion-pairing reagents, even volatile ones, can be persistent. It is highly recommended to dedicate an HPLC/UHPLC system and column for ion-pairing applications to prevent contamination and method reproducibility issues in other non-IP analyses.[7]
-
Thorough Flushing: If a dedicated system is not possible, a rigorous flushing protocol is mandatory after use. Flush the system and column extensively with a high-organic solvent mixture (e.g., 80:20 ACN:Water) to remove residual DMHA.[7]
-
Equilibration is Key: The stationary phase requires adequate time to equilibrate with the ion-pairing reagent. Ensure the column is conditioned with the mobile phase for at least 20-30 column volumes before the first injection to achieve stable and reproducible retention times.
-
Source Cleanliness: The formation of non-volatile salts can still occur to some extent. Regular cleaning of the mass spectrometer's ion source is crucial to maintain sensitivity over long analytical campaigns.
Conclusion
The use of this compound as a volatile ion-pairing reagent provides a powerful, dual-action solution for the challenging analysis of phosphonate compounds. This methodology effectively enhances chromatographic retention on standard reversed-phase columns while simultaneously increasing detection sensitivity in positive-ion ESI-MS through adduct formation.[1][4] By implementing the detailed protocols and best practices outlined in this application note, researchers in pharmaceutical development and other scientific fields can achieve robust, reproducible, and sensitive analysis for this critical class of molecules.
References
-
Detecting traces of phosphonates. Wiley Analytical Science.[Link]
-
Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials.[Link]
-
Supplementary data on rapid sample clean-up procedure of aminophosphonates for LC/MS analysis. PMC.[Link]
-
Evaluation of volatile ion-pair reagents for the liquid chromatography-mass spectrometry analysis of polar compounds and its application to the determination of methadone in human plasma. PubMed.[Link]
-
Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry. ResearchGate.[Link]
-
Review of Volatile Perfluorocarboxylic Acids as Ion-Pair Reagents in LC, Part II. ResearchGate.[Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC.[Link]
-
What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? SCIEX.[Link]
-
Trace-level analysis of phosphonate in wine and must by ion chromatography with inductively coupled plasma mass spectrometry (IC-ICP-MS). IVES.[Link]
-
Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides. PubMed.[Link]
-
Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. PubMed.[Link]
-
Hydrophilic interaction chromatography coupled to tandem mass spectrometry in the presence of hydrophilic ion-pairing reagents for the separation of nucleosides and nucleotide mono-, di- and triphosphates. ResearchGate.[Link]
-
A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Chromatography Online.[Link]
-
The Challenges of Analytical Chromatography We Can Leave in the Past. Technology Networks.[Link]
-
Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent.[Link]
-
Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. PubMed.[Link]
-
A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry. ResearchGate.[Link]
-
Ion-pairing hydrophilic interaction chromatography for impurity profiling of therapeutic phosphorothioated oligonucleotides. ChemRxiv.[Link]
-
Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. MDPI.[Link]
-
Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. ResearchGate.[Link]
-
Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. EURL-SRM.[Link]
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Application Note: N,N-Dimethylhexylamine as a Co-Catalyst for Enhanced Hydrogen Generation from Formic Acid
Introduction: The Role of Formic Acid in a Hydrogen Economy
Formic acid (FA) is increasingly recognized as a superior liquid organic hydrogen carrier (LOHC) due to its high volumetric hydrogen density (53 g H₂/L), low toxicity, and non-flammability.[1] The efficient release of hydrogen from formic acid occurs via a selective dehydrogenation pathway (HCOOH → H₂ + CO₂), which ideally produces a clean gas stream free of carbon monoxide (CO), a potent poison for proton-exchange membrane (PEM) fuel cells.[2] While numerous transition-metal catalysts have been developed for this transformation, many homogeneous systems exhibit optimal performance only in the presence of a basic additive.[3] This note provides a detailed technical guide on the application and mechanism of N,N-Dimethylhexylamine as an effective catalyst additive, or co-catalyst, to significantly enhance the rate of formic acid dehydrogenation (FAD).
Mechanistic Rationale: The Function of this compound
The critical role of a basic additive in many FAD catalytic cycles is to facilitate the deprotonation of formic acid to generate formate (HCOO⁻). This step is often rate-limiting, as the formate anion is the species that typically coordinates to the metal center, preceding the key steps of β-hydride elimination and H₂ evolution.
This compound, a tertiary amine, acts as a Brønsted base to reversibly react with formic acid, establishing an acid-base equilibrium in the reaction medium. This in-situ formation of an ammonium formate salt increases the concentration of the catalytically active formate species. This interaction can be described as follows:
HCOOH + (CH₃)₂N(C₆H₁₃) ⇌ [HCOO]⁻ + [(CH₃)₂NH(C₆H₁₃)]⁺
The presence of the amine base can significantly enhance the catalytic turnover by:
-
Facilitating Formate Coordination: By increasing the formate concentration, the amine drives the equilibrium towards the formation of the active metal-formate intermediate.[4]
-
Preventing Catalyst Inhibition: In some systems, an excess of acidic formic acid can lead to catalyst protonation or other deactivation pathways. The amine buffers the system, maintaining the catalyst in its active state.
-
Promoting Hydride Transfer: The protonated amine can participate in the catalytic cycle, potentially acting as a proton shuttle to facilitate the regeneration of the active catalyst after hydrogen release.
The diagram below illustrates the proposed role of this compound in a generic homogeneous catalytic cycle for formic acid dehydrogenation.
Figure 1: Proposed mechanism for amine-assisted formic acid dehydrogenation.
Applicable Catalyst Systems and Performance Data
Tertiary amines, including this compound, have proven effective with a range of precious metal catalysts. A notable example is the ruthenium-based system, which shows a marked improvement in activity with the amine additive.[5] While many systems exist, this note will focus on a protocol adapted from established ruthenium-catalyzed reactions.
| Catalyst System | Additive | Temp (°C) | TOF (h⁻¹) | TON | Reference |
| [RuCl₂(benzene)]₂ / dppe | This compound | 80 | >1000 (initial) | Not specified | Adapted from[5] |
| Cp*Ir-diamine | None (in H₂O/HCOONa) | 90 | 12,000 | 350,000 | [6] |
| Ru-acridine pincer | None (neat FA) | 95 | 3,067 | >1,700,000 | [7] |
This table provides comparative data. Note that additive-free systems often require specialized ligands or conditions to achieve high activity.
Detailed Experimental Protocol
Objective: To perform the catalytic dehydrogenation of formic acid using a ruthenium precursor and this compound additive, and to quantify the evolved gas volume.
Disclaimer: This protocol involves the use of air-sensitive reagents and the generation of flammable gas (H₂). All steps should be performed by trained personnel using appropriate safety precautions, including the use of a fume hood and standard Schlenk line or glovebox techniques.
Part 1: Materials and Equipment
-
Catalyst Precursor: Dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂
-
Ligand: 1,2-Bis(diphenylphosphino)ethane (dppe)
-
Substrate: Formic acid (≥98%)
-
Additive: this compound (≥99%)
-
Solvent: Anhydrous, degassed solvent (e.g., Dimethyl Sulfoxide, DMSO)
-
Glassware: Schlenk flask (25 or 50 mL), magnetic stir bar, gas-tight syringe, rubber septa, condenser.
-
Equipment: Schlenk line with inert gas (N₂ or Ar) supply, oil bath with temperature controller and magnetic stirrer, gas burette or bubble counter for gas collection, Gas Chromatograph (GC) for gas analysis (optional but recommended).
Part 2: Experimental Workflow
Figure 2: Step-by-step experimental workflow for the catalytic reaction.
Part 3: Step-by-Step Procedure
Catalyst Pre-formation (In-situ):
-
Inside a glovebox or on a Schlenk line, add the [RuCl₂(p-cymene)]₂ dimer (e.g., 6.1 mg, 0.01 mmol) and dppe (e.g., 8.0 mg, 0.02 mmol) to a 25 mL Schlenk flask containing a magnetic stir bar. This corresponds to a 1:2 Ru:dppe ratio.
-
Seal the flask with a rubber septum and, if on a Schlenk line, perform at least three vacuum/inert gas backfill cycles to ensure an inert atmosphere.
-
Using a gas-tight syringe, add 5.0 mL of anhydrous, degassed DMSO.
-
Stir the resulting solution at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
Dehydrogenation Reaction: 5. In a separate, dry vial, prepare the substrate mixture by combining formic acid (e.g., 0.5 mL, ~13.3 mmol) and this compound (e.g., 0.95 mL, ~5.3 mmol). Caution: This is an exothermic acid-base reaction; mix slowly. This creates a molar ratio of approximately 2.5:1 FA:Amine. 6. Place the Schlenk flask containing the catalyst solution into an oil bath pre-heated to 80 °C and allow it to thermally equilibrate for 5 minutes. 7. Using a syringe, rapidly inject the prepared FA/Amine mixture into the stirring catalyst solution. Vigorous gas evolution should commence almost immediately. 8. Quickly connect the side-arm of the Schlenk flask to a gas collection apparatus (e.g., a gas burette filled with water or silicone oil) to measure the volume of evolved gas.
Part 4: Data Analysis and Interpretation
-
Monitoring: Record the cumulative volume of gas evolved at regular time intervals (e.g., every 1 or 5 minutes) until the reaction ceases.
-
Calculations:
-
Turnover Number (TON): TON = (moles of H₂ produced) / (moles of catalyst) Note: The evolved gas is an equimolar mixture of H₂ and CO₂. Therefore, moles of H₂ = (Total moles of gas) / 2.
-
Turnover Frequency (TOF): TOF (h⁻¹) = (moles of H₂ produced) / (moles of catalyst × time in hours) The initial TOF is often calculated from the maximum slope of the gas evolution curve within the first 5-10 minutes.
-
-
Gas Analysis (Optional):
-
Using a gas-tight syringe, take a sample of the gas from the reaction headspace or the collection line.
-
Inject the sample into a GC equipped with a suitable column (e.g., a molecular sieve for H₂/CO and a Porapak column for CO₂) and a thermal conductivity detector (TCD).
-
The absence of a CO peak confirms the high selectivity of the catalytic system, a critical requirement for fuel cell applications.[2]
-
Best Practices and Troubleshooting
-
Inert Atmosphere: The ruthenium-phosphine catalyst is sensitive to oxidation. Failure to maintain a strict inert atmosphere will result in catalyst deactivation and poor or no gas evolution.
-
Reagent Purity: Use high-purity formic acid. Commercial grades can contain water, which may or may not be detrimental depending on the specific catalyst system.[2] The amine should also be of high purity.
-
Temperature Control: The reaction rate is highly temperature-dependent. Maintain stable heating to ensure reproducible kinetic data. Overheating can lead to catalyst decomposition and potential side reactions like dehydration, which produces CO.[8]
-
No Gas Evolution: If gas evolution is not observed, check for system leaks, confirm the activity of the catalyst precursor, and ensure the temperature is correct.
-
Safety: The generated H₂/CO₂ gas mixture is flammable due to the hydrogen content. Ensure the system is well-ventilated and away from ignition sources. The reaction can generate pressure if performed in a sealed vessel; the protocol described here is for an open system at ambient pressure.
Conclusion
This compound serves as a highly effective and practical additive for promoting formic acid dehydrogenation with homogeneous catalysts, particularly ruthenium-based systems. By facilitating the crucial deprotonation of formic acid, it significantly accelerates the catalytic cycle, leading to rapid and selective hydrogen generation under mild conditions. The protocol and principles outlined in this note provide a robust framework for researchers and scientists to explore and optimize these systems for hydrogen storage and energy applications.
References
-
MDPI. (2022). Recent Progress in Homogeneous Catalytic Dehydrogenation of Formic Acid. Molecules, 27(2), 455. Available at: [Link]
-
ResearchGate. (n.d.). Effect of the amine group content on catalytic activity and stability of mesoporous silica supported Pd catalysts for additive-free formic acid dehydrogenation at room temperature. Request PDF. Available at: [Link]
-
MDPI. (2022). Recent Progress in Homogeneous Catalytic Dehydrogenation of Formic Acid. Molecules. Available at: [Link]
-
PubMed. (2020). An Update on Formic Acid Dehydrogenation by Homogeneous Catalysis. Chemical Asian Journal, 15(7), 937-946. Available at: [Link]
-
KAUST Repository. (2020). An update on Formic Acid Dehydrogenation by Homogeneous Catalysis. Chemical Asian Journal. Available at: [Link]
-
SciSpace. (2014). Homogeneous Catalytic Dehydrogenation of Formic Acid: Progress Towards a Hydrogen-Based Economy. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Nature Portfolio. (2023). Highly Efficient Additive-Free Dehydrogenation of Neat Formic Acid. Nature Communications. Available at: [Link]
-
Royal Society of Chemistry. (2023). Efficient additive-free formic acid dehydrogenation with a NNN–ruthenium complex. Catalysis Science & Technology. Available at: [Link]
-
PubMed Central (PMC). (2022). Hydrogen Evolution from Additive-Free Formic Acid Dehydrogenation Using Weakly Basic Resin-Supported Pd Catalyst. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Additive-free CO2 Hydrogenation to Pure Formic Acid Solution via Amine-modified Pd Catalyst at Room Temperature. Request PDF. Available at: [Link]
-
PubMed. (2016). A prolific catalyst for dehydrogenation of neat formic acid. Nature Communications, 7, 11308. Available at: [Link]
-
PubMed Central (PMC). (2023). Efficient additive-free formic acid dehydrogenation with a NNN–ruthenium complex. Catalysis Science & Technology. Available at: [Link]
-
Royal Society of Chemistry. (2022). Thermocatalytic formic acid dehydrogenation: recent advances and emerging trends. Journal of Materials Chemistry A. Available at: [Link]
-
ResearchGate. (2023). Mechanism of formic acid dehydrogenation catalysed by CpCo(III) and CpRh(III) complexes with N,N'-bidentate imidazoline-based ligands: A DFT exploration. Request PDF. Available at: [Link]
-
MDPI. (2022). Experimental and Process Modelling Investigation of the Hydrogen Generation from Formic Acid Decomposition Using a Pd/Zn Catalyst. Catalysts, 12(11), 1435. Available at: [Link]
-
Royal Society of Chemistry. (2021). A ligand design strategy to enhance catalyst stability for efficient formic acid dehydrogenation. Dalton Transactions. Available at: [Link]
-
SciSpace. (2022). Enhancement of Formic Acid Dehydrogenation Selectivity of Pd(111) Single Crystal Model Catalyst Surface via Brønsted Bases. The Journal of Physical Chemistry C. Available at: [Link]
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Application Notes & Protocols: The Role of N,N-Dimethylhexylamine in Nanoparticle Drug Delivery Systems
Introduction: The Nucleic Acid Delivery Challenge and the Dawn of Ionizable Lipids
The advent of nucleic acid therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA), has heralded a new era in medicine, offering the potential to treat diseases at their genetic roots.[1][2] However, the intrinsic properties of these molecules—large size, negative charge, and susceptibility to enzymatic degradation—pose significant barriers to their effective intracellular delivery.[] Lipid Nanoparticles (LNPs) have emerged as the leading non-viral vector for systemic nucleic acid delivery, a success largely attributable to their meticulously engineered composition.[2][4][5]
At the heart of modern LNP formulations lies the ionizable cationic lipid .[6][7] This component is the linchpin of both nucleic acid encapsulation and its subsequent release into the cell cytoplasm. Unlike permanently cationic lipids, which often exhibit cellular toxicity, ionizable lipids possess a unique pH-responsive nature.[7] At an acidic pH used during formulation, they are positively charged, enabling strong electrostatic interactions with the negatively charged nucleic acid backbone.[8] Upon entering the bloodstream at physiological pH (~7.4), they become nearly neutral, minimizing non-specific interactions with blood components and enhancing biocompatibility.[6][] This guide focuses on a specific, potent ionizable lipid: N,N-Dimethylhexylamine , and its critical role in the design and application of advanced drug delivery systems.
Section 1: Molecular Profile and Mechanism of Action of this compound (DMHA)
This compound (DMHA) belongs to a class of simple, tertiary amine-containing ionizable lipids. Its structure consists of a six-carbon alkyl tail (hexyl) and a dimethylamino headgroup.[10] This deceptively simple structure is key to its function.
Key Physicochemical Properties:
-
Structure: CH₃(CH₂)₅N(CH₃)₂[10]
-
Function: Ionizable Cationic Lipid
-
Primary Role: Facilitates nucleic acid encapsulation and endosomal escape.
The most critical parameter for an ionizable lipid is its apparent acidity constant (pKa). The pKa determines the pH at which the lipid is 50% protonated (positively charged) and 50% neutral. For effective mRNA delivery, the ideal pKa is slightly acidic—typically between 6.0 and 6.7. This ensures the lipid is charged in the acidic formulation buffer and early endosomes (pH ~6.2-6.5) but neutral at physiological pH.[11] Upon endocytosis, as the endosome matures and its internal pH drops, the DMHA headgroup becomes protonated. This charge acquisition is the trigger for the final, crucial step in delivery: endosomal escape.
The protonated DMHA-containing LNP interacts with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm, where it can be translated (mRNA) or engage with the silencing machinery (siRNA).[11][12] This pH-triggered release is a cornerstone of modern LNP efficacy.
Caption: Fig 1. pH-Dependent Mechanism of DMHA-LNP Action
Section 2: Practical Guide to DMHA-LNP Formulation
The reproducible production of stable, monodisperse LNPs is critical for their therapeutic efficacy.[4] Microfluidic mixing has become the gold standard for LNP manufacturing, offering precise control over particle formation.[1][4][13] A typical DMHA-LNP formulation consists of four key components.
Table 1: Standard Components of a DMHA-LNP Formulation
| Component | Example | Molar Ratio (%) | Primary Function |
| Ionizable Lipid | This compound | 40-50 | Encapsulates nucleic acid and facilitates endosomal escape.[6] |
| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10-20 | Provides structural integrity to the nanoparticle.[7] |
| Structural Lipid | Cholesterol | 30-40 | Modulates membrane fluidity and stability; aids in endosomal escape.[14] |
| PEG-Lipid | DMG-PEG 2000 | 1-3 | Forms a protective hydrophilic layer, preventing aggregation and reducing opsonization, thereby increasing circulation time.[7] |
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol details the preparation of DMHA-LNPs encapsulating mRNA using a microfluidic system.
1. Preparation of Stock Solutions: a. Lipid Phase (Ethanol): Prepare a stock solution in absolute ethanol containing this compound, DSPC, Cholesterol, and DMG-PEG 2000 at the desired molar ratio (e.g., 50:10:38.5:1.5).[15] The total lipid concentration should be between 10-25 mg/mL. b. Aqueous Phase (Buffer): Dissolve the mRNA payload in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).[8] The concentration will depend on the desired final drug-to-lipid ratio.
2. Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's specifications. b. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into a separate syringe. c. Set the operational parameters. The Flow Rate Ratio (FRR) of the aqueous phase to the ethanol phase is typically set at 3:1.[8] The Total Flow Rate (TFR) influences particle size and is typically set between 2-12 mL/min. d. Initiate the pumping process. The rapid mixing of the two phases at the microfluidic interface causes a change in solvent polarity, triggering the self-assembly of lipids around the mRNA core to form LNPs.[4][13] e. Collect the nascent LNP solution from the outlet.
3. Downstream Processing (Purification): a. Transfer the collected LNP solution to a dialysis cassette (e.g., 10 kDa MWCO). b. Dialyze against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours at 4°C, with a minimum of three buffer changes.[15] This step is crucial for removing ethanol and non-encapsulated mRNA. c. After dialysis, recover the purified LNP suspension.
4. Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.[15] b. Store the final product at 4°C. For long-term storage, 2-8°C is recommended.
Caption: Fig 2. Microfluidic Formulation Workflow
Section 3: Essential Characterization of DMHA-LNPs
After formulation, a series of quality control assays must be performed to ensure the LNPs meet the required specifications for in vitro and in vivo use.
Table 2: Key Quality Control Parameters for DMHA-LNPs
| Parameter | Technique | Typical Specification | Rationale |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm | Influences biodistribution, cellular uptake, and circulation half-life.[8][16] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Measures the homogeneity of the particle population. A low PDI indicates a monodisperse sample.[16] |
| Zeta Potential | Laser Doppler Electrophoresis | Near-neutral at pH 7.4 | Indicates surface charge. Should be close to neutral to prevent aggregation and non-specific binding in vivo.[16] |
| Encapsulation Efficiency | RiboGreen Assay | > 90% | Determines the percentage of mRNA successfully encapsulated within the LNPs.[8] |
Protocol 2: Particle Size and Zeta Potential Measurement
1. Instrumentation:
- Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
2. Procedure for Size and PDI: a. Dilute a small aliquot (e.g., 10 µL) of the purified LNP suspension in 1 mL of PBS (pH 7.4). b. Transfer the diluted sample to a clean cuvette. c. Equilibrate the sample at 25°C within the instrument. d. Perform the measurement. The instrument uses the fluctuations in scattered light to calculate the hydrodynamic diameter (size) and the PDI.[15][17] e. Conduct at least three independent measurements to ensure reproducibility.
3. Procedure for Zeta Potential: a. Dilute the LNP suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to prevent charge screening. b. Load the sample into a specialized zeta potential cell. c. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.
Protocol 3: Quantifying Encapsulation Efficiency (EE%)
This protocol uses a fluorescent dye (e.g., RiboGreen) that selectively binds to single-stranded nucleic acids, allowing for the quantification of unencapsulated mRNA.
1. Materials:
- Quant-iT RiboGreen RNA Assay Kit or similar.
- Triton X-100 (10% solution).
- TE buffer (pH 7.5).
- Fluorometer or plate reader.
2. Procedure: a. Prepare Standards: Create a standard curve using known concentrations of the free mRNA used in the formulation. b. Measure Free mRNA: i. Dilute an aliquot of the LNP sample in TE buffer. ii. Add the RiboGreen reagent and incubate in the dark for 5 minutes. iii. Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm). This value corresponds to the unencapsulated mRNA. c. Measure Total mRNA: i. To a separate aliquot of the diluted LNP sample, add Triton X-100 to a final concentration of 0.5-1% to lyse the nanoparticles. ii. Incubate for 10 minutes to ensure complete lysis. iii. Add the RiboGreen reagent, incubate, and measure the fluorescence. This value corresponds to the total mRNA (encapsulated + free). d. Calculate EE%:
- EE% = ( (Total mRNA Fluorescence - Free mRNA Fluorescence) / Total mRNA Fluorescence ) * 100
Section 4: Functional Assessment and Final Considerations
The ultimate test of a DMHA-LNP formulation is its ability to deliver its cargo and elicit a biological response. For mRNA, this is typically measured by protein expression, while for siRNA, it is measured by target gene knockdown.
Caption: Fig 3. Cellular Uptake and Release Pathway
Protocol 4: General In Vitro Transfection Assay
1. Cell Culture: a. Plate a relevant cell line (e.g., HeLa, HEK293) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection. b. Incubate overnight under standard conditions (37°C, 5% CO₂).
2. Transfection: a. Dilute the DMHA-LNP-mRNA formulation in serum-free cell culture medium to achieve the desired final mRNA concentration (e.g., 100-500 ng/well). b. Remove the old medium from the cells and replace it with the LNP-containing medium. c. Incubate for 4-6 hours. d. After incubation, add complete medium (containing serum) to the wells.
3. Analysis: a. Incubate the cells for an additional 24-48 hours to allow for protein expression. b. Assess protein expression using a suitable method, such as:
- Flow Cytometry or Fluorescence Microscopy: If the mRNA encodes a fluorescent protein (e.g., GFP, mCherry).
- ELISA or Western Blot: For secreted or intracellular proteins, using a specific antibody.
- Luminescence Assay: If the mRNA encodes a luciferase enzyme.
Trustworthiness and Causality: Every protocol is designed as a self-validating system. The formulation protocol (Protocol 1) is immediately followed by characterization (Protocols 2 & 3) to validate the physical output before proceeding to functional testing (Protocol 4). The choice of an acidic formulation buffer is causal to achieving high encapsulation efficiency. The selection of microfluidics is causal to producing monodisperse particles. The inclusion of a purification step is causal to removing process impurities and ensuring biocompatibility. This integrated approach ensures that experimental outcomes are both reliable and interpretable.
References
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Silva, J., M. T. C. Martins, P. Fonte, and J. F. Pinto. (2022). Microfluidic production of mRNA-loaded lipid nanoparticles for vaccine applications. Expert Opinion on Drug Delivery. [Link]
- Kowalski, P.S., Rudra, A., Miao, L., & Anderson, D.G. (2018). Microfluidic Production and Application of Lipid Nanoparticles for Nucleic Acid Transfection. Methods in Molecular Biology, 1792, 193-203.
- Prakash, G., Shokr, A., Willemen, N., et al. (2022). Microfluidic fabrication of lipid nanoparticles for the delivery of nucleic acids. Advanced Drug Delivery Reviews, 184.
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- Wang, J., & Lin, H. (2021). Lipid Nanoparticles: From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement. ACS Nano, 15(11), 16982-17015.
- BOC Sciences. (n.d.). mRNA Drug Delivery Challenges & Solutions. BOC Sciences.
- Kumar, P., K. K. (2024). Endosomal escape: A bottleneck for LNP-mediated therapeutics. Journal of Controlled Release, 368, 261-274.
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Application Note: A Practical Guide to Ion-Pair Chromatography Using N,N-Dimethylhexylamine
Abstract
Ion-pair chromatography (IPC) is an indispensable technique in reversed-phase HPLC for enhancing the retention and resolution of ionic and highly polar analytes. This guide provides a comprehensive protocol for the effective use of N,N-Dimethylhexylamine as a cationic ion-pairing reagent for the analysis of acidic compounds, such as nucleotides and acidic pharmaceuticals. We delve into the underlying mechanisms, provide detailed step-by-step protocols for method development, and offer field-proven insights for optimization and troubleshooting to ensure robust and reproducible separations.
Introduction to Ion-Pair Chromatography (IPC)
Reversed-phase chromatography, the workhorse of modern HPLC, relies on hydrophobic interactions between the analyte and a non-polar stationary phase. This presents a significant challenge for retaining and separating ionic or highly polar compounds, which have a low affinity for the stationary phase and may elute at or near the void volume.
Ion-pair chromatography elegantly overcomes this limitation by introducing an ion-pairing reagent into the mobile phase. This reagent is an ionic molecule with a hydrophobic "tail" and a charged "head" group. For the analysis of acidic (anionic) analytes, a cationic (basic) ion-pairing reagent like this compound is used. The reagent dynamically modifies the chromatographic system to enable the retention of these otherwise unretained compounds.[1][2]
The Role of this compound as an Ion-Pairing Reagent
This compound is a tertiary amine that is particularly effective for pairing with acidic analytes like organic acids, nucleotides, and oligonucleotides.[3][4][5] Its structure consists of a six-carbon hexyl chain, which provides the necessary hydrophobicity, and a dimethylamino head group that becomes positively charged at acidic to neutral pH.
Physicochemical Properties
A clear understanding of the reagent's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₉N | [6] |
| Molecular Weight | 129.24 g/mol | [6] |
| Form | Liquid | |
| Density | 0.744 g/mL at 25 °C | |
| Boiling Point | 146-150 °C | |
| Synonyms | N,N-Dimethyl-1-hexanamine, N-Hexyldimethylamine | [3] |
Mechanism of Action in Reversed-Phase IPC
Two primary models describe the retention mechanism in IPC, and in practice, a combination of both is likely at play.[7]
-
Ion-Pair Partition Model: The cationic this compound and the anionic analyte form a neutral, hydrophobic ion-pair complex in the mobile phase.[8] This neutral complex has a higher affinity for the non-polar stationary phase (e.g., C18) and is retained.
-
Dynamic Ion-Exchange Model: The hydrophobic hexyl chain of the this compound reagent adsorbs onto the surface of the stationary phase.[1] This creates a dynamic, positively charged surface. The anionic analyte is then retained via an ion-exchange mechanism with this modified surface.
The choice of this compound, with its C6 alkyl chain, offers a moderate hydrophobicity that provides sufficient retention without the excessively long column equilibration times that can be associated with longer-chain pairing reagents (>C12).[9]
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N,N-Dimethylhexylamine for separating nucleoside mono-, di-, and triphosphates
An Application Guide: High-Resolution Separation of Nucleoside Mono-, Di-, and Triphosphates Using N,N-Dimethylhexylamine Ion-Pair Reversed-Phase Chromatography
Abstract
The accurate quantification of nucleoside mono-, di-, and triphosphates (NMPs, NDPs, and NTPs) is fundamental to numerous areas of biomedical research, from cellular metabolism and signaling to the development of antiviral and anticancer therapeutics. These molecules are highly polar and anionic, making their separation by traditional reversed-phase high-performance liquid chromatography (RP-HPLC) challenging due to poor retention. This application note provides a comprehensive guide to ion-pair reversed-phase HPLC (IP-RP-HPLC) using this compound (DMHA) as a volatile ion-pairing agent. We detail the underlying separation mechanism, provide validated protocols for mobile phase and sample preparation, and present a robust HPLC method suitable for coupling with both UV and mass spectrometry (MS) detectors. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the baseline separation and analysis of these critical cellular components.
The Scientific Principle: Overcoming Polarity with Ion-Pair Chromatography
Nucleoside phosphates are characterized by a hydrophilic sugar-base moiety and a highly polar, negatively charged phosphate backbone.[1] At typical mobile phase pH values, the phosphate groups are deprotonated, resulting in analytes that have minimal interaction with the hydrophobic stationary phases (e.g., C18) used in RP-HPLC.[1][2] This leads to elution in or near the solvent front, with little to no separation.
Ion-pair chromatography introduces a counter-ion into the mobile phase to overcome this challenge.[2][3] this compound (DMHA) is an ideal ion-pairing agent for this application due to its specific chemical properties.
Mechanism of Separation with DMHA:
-
Stationary Phase Modification: The hydrophobic hexyl chain of the DMHA molecule adsorbs onto the nonpolar C18 stationary phase via hydrophobic interactions.[3]
-
Charged Surface Formation: This adsorption leaves the positively charged dimethylamino group of DMHA oriented towards the polar mobile phase, effectively creating a dynamic, positively charged surface on the stationary phase.[3]
-
Ion-Pair Formation: The negatively charged phosphate groups of the nucleosides form a transient, charge-neutral ion pair with the positively charged DMHA bound to the stationary phase.[4]
-
Hydrophobic Retention: This neutralization of charge significantly increases the overall hydrophobicity of the nucleotide-DMHA complex, allowing it to be retained on the C18 column.
-
Differential Elution: Separation is achieved based on the number of phosphate groups. NTPs, with three negative charges, interact most strongly with the DMHA-modified surface and are retained the longest. They are followed by NDPs (two phosphates) and finally NMPs (one phosphate).[5] An organic solvent gradient is then used to disrupt these hydrophobic interactions and elute the analytes.
DMHA is particularly advantageous because it is a volatile amine, which allows it to be removed in the gas phase before the analyte enters the mass spectrometer.[4] This compatibility is critical for LC-MS applications, as non-volatile salts can cause signal suppression and contaminate the instrument.[4] Furthermore, DMHA can form adducts with the phosphonate groups, which can enhance ionization in positive electrospray mode (ESI+).
Figure 1: Mechanism of DMHA ion-pair chromatography.
Experimental Protocols
This section provides detailed, step-by-step methodologies for implementing this analytical technique.
Required Materials and Instrumentation
-
Chromatography System: An HPLC or UPLC system capable of binary gradient elution. For LC-MS, the system must be coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-quality reversed-phase C18 column. A recommended starting point is an Acquity UPLC Premier BEH C18, 2.1 x 100 mm, 1.7 µm particle size.[6]
-
Reagents:
-
This compound (DMHA), ≥99% purity
-
Glacial Acetic Acid, HPLC or LC-MS grade
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
-
Detector: UV-Vis Diode Array Detector (DAD) or a Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole).
Protocol: Mobile Phase Preparation
Accurate and consistent mobile phase preparation is critical for reproducible retention times.
Mobile Phase A (Aqueous) Target Concentration: 8 mM DMHA, 2.8 mM Acetic Acid in Water, pH ~9.0
-
Add approximately 950 mL of ultrapure water to a 1 L volumetric flask or glass media bottle.
-
Using a calibrated pipette, add 1.39 mL of this compound (density ≈ 0.744 g/mL) to the water.[6] Mix thoroughly.
-
Add 0.165 mL of glacial acetic acid (stock concentration ~17.4 M) to the solution.[6]
-
Mix well and adjust the final volume to 1 L with ultrapure water.
-
Verify the pH; it should be approximately 9.0. Adjust if necessary with small amounts of dilute DMHA or acetic acid.
-
Filter the mobile phase through a 0.22 µm membrane filter and degas before use.
Mobile Phase B (Organic) Target Composition: Acetonitrile
-
Pour HPLC or LC-MS grade acetonitrile into a suitable solvent reservoir.
-
Filter and degas before use. Note: Some methods may call for including the ion-pairing agent in Mobile Phase B as well to maintain equilibrium. However, a simple organic mobile phase is often sufficient and simpler to prepare.
Protocol: Sample Preparation and Extraction
The goal of sample preparation is to efficiently extract the nucleotides while removing interfering substances like proteins and lipids.
-
Cell Harvesting: Wash cells (e.g., 1-5 million cells) three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants. Pellet the cells by centrifugation.
-
Extraction: Add 500 µL of an ice-cold extraction solvent (e.g., a mixture of methanol:acetonitrile:water at 40:40:20 v/v/v) to the cell pellet.[6] Vortex vigorously for 1 minute to lyse the cells and precipitate proteins. Other methods like trichloroacetic acid (TCA) extraction are also common.[2][7]
-
Protein Removal: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites (including nucleotides) to a new microcentrifuge tube.
-
Solvent Evaporation: Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac). This step is critical to remove the strong organic extraction solvent.[6]
-
Reconstitution (Crucial Step): Reconstitute the dried metabolite pellet in a small, precise volume (e.g., 50-100 µL) of Mobile Phase A .[6] Vortex and centrifuge briefly to pellet any insoluble material. The use of a weak solvent like the initial mobile phase ensures sharp, well-defined peaks upon injection. Injecting samples dissolved in high-organic solvents will lead to peak distortion and poor chromatography.[6]
-
Transfer the final supernatant to an HPLC vial for analysis.
Figure 2: General experimental workflow from sample preparation to data analysis.
Protocol: HPLC/UPLC Method Parameters
The following table outlines a validated starting gradient for the separation of NMPs, NDPs, and NTPs. This gradient should be optimized based on the specific column and instrument used.
| Parameter | Value | Notes |
| Column | Acquity UPLC Premier BEH C18, 1.7 µm, 2.1 x 100 mm | Or equivalent high-performance C18 column. |
| Mobile Phase A | 8 mM DMHA + 2.8 mM Acetic Acid in Water, pH ~9.0 | As prepared in Protocol 2.2. |
| Mobile Phase B | Acetonitrile | As prepared in Protocol 2.2. |
| Flow Rate | 0.4 mL/min | Adjust as needed for column dimensions and system pressure. |
| Column Temp. | 40 °C | Maintaining a constant temperature is key for reproducibility. |
| Injection Vol. | 5 µL | Depends on sample concentration and instrument sensitivity. |
| UV Wavelength | 254 nm | Optimal for detecting purine and pyrimidine bases. |
| MS Detection | ESI Negative Mode | Negative mode is preferred for detecting the anionic phosphates. |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 100 | 0 | Initial |
| 2.0 | 100 | 0 | Linear |
| 12.0 | 60 | 40 | Linear |
| 13.0 | 5 | 95 | Linear |
| 15.0 | 5 | 95 | Linear |
| 15.1 | 100 | 0 | Linear |
| 20.0 | 100 | 0 | Equilibration |
Expected Results and Data Interpretation
Using the protocol described above, a clear separation of nucleoside phosphates can be achieved. The elution order is highly predictable based on the charge of the molecules.
-
Elution Order by Phosphate Group: Monophosphates (NMPs) will elute first, having the weakest interaction with the ion-pairing agent. They will be followed by the diphosphates (NDPs) and, finally, the most retained triphosphates (NTPs).
-
Elution Order by Nucleobase: Within each phosphate group, minor differences in retention time will be observed based on the hydrophobicity of the nucleobase (e.g., adenine, guanine, cytosine, thymine, uracil).
Table of Typical Retention Times (Illustrative)
| Analyte | Abbreviation | Expected Elution Window (min) |
| Cytidine Monophosphate | CMP | 3.0 - 4.5 |
| Uridine Monophosphate | UMP | 3.5 - 5.0 |
| Adenosine Monophosphate | AMP | 4.5 - 6.0 |
| Guanosine Monophosphate | GMP | 5.0 - 6.5 |
| Cytidine Diphosphate | CDP | 7.0 - 8.5 |
| Uridine Diphosphate | UDP | 7.5 - 9.0 |
| Adenosine Diphosphate | ADP | 8.5 - 10.0 |
| Guanosine Diphosphate | GDP | 9.0 - 10.5 |
| Cytidine Triphosphate | CTP | 10.0 - 11.5 |
| Uridine Triphosphate | UTP | 10.5 - 12.0 |
| Adenosine Triphosphate | ATP | 11.0 - 12.5 |
| Guanosine Triphosphate | GTP | 11.5 - 13.0 |
Method Validation and Troubleshooting
-
Trustworthiness: This protocol is self-validating. The predictable elution order (NMP < NDP < NTP) provides an internal control for the separation mechanism. Consistent retention times (<5% variation) across runs demonstrate method stability.[1]
-
Poor Peak Shape (Tailing/Fronting): This is often caused by improper sample reconstitution. Ensure the sample is dissolved in a solvent weaker than the starting mobile phase (ideally Mobile Phase A itself).[6]
-
Retention Time Drift: Inconsistent mobile phase preparation is the most common cause.[8] Ensure the pH and DMHA concentration are identical for each batch. Insufficient column equilibration between runs can also cause drift.
-
Low MS Sensitivity: While DMHA is MS-compatible, all ion-pairing reagents can cause some signal suppression. Optimizing ESI source parameters is essential. The addition of other volatile modifiers like hexafluoroisopropanol (HFIP) has been shown to enhance signal but requires further method development.[1]
References
-
Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC. (n.d.). PubMed Central. [Link]
-
Hydrophilic interaction chromatography coupled to tandem mass spectrometry in the presence of hydrophilic ion-pairing reagents for the separation of nucleosides and nucleotide mono-, di- and triphosphates | Request PDF. (n.d.). ResearchGate. [Link]
-
Protocol MSU_MSMC_014a_nucleotide tri- and mono-phosphates and dimers. (2020, September 22). Michigan State University. [Link]
-
How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. (n.d.). Bitesize Bio. [Link]
-
Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides | Request PDF. (n.d.). ResearchGate. [Link]
-
Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. (2021, November 25). National Institutes of Health. [Link]
-
Simultaneous analysis of eight nucleoside triphosphates in cell lines by liquid chromatography coupled with tandem mass spectrometry | Request PDF. (n.d.). ResearchGate. [Link]
-
Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. (2018, December 14). Journal of Chromatography A. [Link]
-
Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. (n.d.). Longdom Publishing. [Link]
-
Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. (n.d.). Longdom Publishing. [Link]
-
Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent. [Link]
-
Weak to strong ion-pair gradients to expand the selectivity of oligonucleotide separations in reversed phase liquid chromatography. (n.d.). Molnar Institute. [Link]
-
Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples | Request PDF. (n.d.). ResearchGate. [Link]
-
HPLC gradient for the separation of dNTPs and NTPs on the ZIC-cHILIC column | Download Table. (n.d.). ResearchGate. [Link]
-
(PDF) Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. (n.d.). ResearchGate. [Link]
-
Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides. (2014, February 28). PubMed. [Link]
-
MEASUREMENT OF PLANT NUCLEOTIDES BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY Procedures are described for the chromatographic isol. (n.d.). USDA ARS. [Link]
-
Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples. (2019, October 3). National Institutes of Health. [Link]
-
Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection. (n.d.). PubMed Central. [Link]
-
Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. (n.d.). PubMed Central. [Link]
-
Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. (n.d.). ResearchGate. [Link]
-
Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection | Request PDF. (n.d.). ResearchGate. [Link]
-
Synthesis of Nucleoside Mono-, Di-, and Triphosphoramidates from Solid-Phase cycloSaligenyl Phosphitylating Reagents. (n.d.). DigitalCommons@URI. [Link]
-
Nucleoside Di- and Triphosphates as a New Generation of Anti-HIV Pronucleotides. Chemical and Biological Aspects. (n.d.). MDPI. [Link]
Sources
- 1. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Antimicrobial Quaternary Ammonium Resins Using N,N-Dimethylhexylamine
Abstract
The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial materials. Quaternary ammonium compounds (QACs) are a class of cationic antimicrobials known for their broad-spectrum activity and lethal action against a wide variety of microorganisms.[1] This guide provides a comprehensive framework for the preparation, characterization, and evaluation of a potent antimicrobial resin. The protocol leverages the Menschutkin reaction to covalently immobilize N,N-Dimethylhexylamine onto a solid-phase polymer backbone, specifically chloromethylated polystyrene-divinylbenzene resin. The hexyl alkyl chain is particularly effective for antimicrobial applications.[2][3][4] This document details the synthesis, provides robust protocols for structural verification via Fourier-Transform Infrared Spectroscopy (FTIR), and outlines a standardized method for assessing the resin's bactericidal efficacy against common pathogens.
Principle of the Method & Mechanism of Action
Synthesis Chemistry: The Menschutkin Reaction
The synthesis of the quaternary ammonium resin is achieved through the quaternization of a tertiary amine, a classic SN2 reaction known as the Menschutkin reaction.[5][6] In this protocol, the tertiary amine this compound is reacted with chloromethylated polystyrene-divinylbenzene (Cl-PS-DVB) resin. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the polystyrene backbone. This results in the formation of a stable, covalently bound quaternary ammonium salt and the displacement of a chloride ion.
The choice of a solid-phase resin backbone offers significant advantages, including ease of purification by simple filtration and washing, reusability, and the prevention of leaching of the antimicrobial agent into the surrounding environment.
Figure 1: Workflow for the synthesis of the antimicrobial resin.
Antimicrobial Mechanism of Action
Quaternary ammonium resins function as contact-based, non-leaching antimicrobial surfaces. Their bactericidal activity is primarily attributed to a multi-step electrostatic and hydrophobic interaction with the microbial cell envelope.[7][8]
-
Adsorption: The negatively charged surface of bacterial cells (due to teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria) is electrostatically attracted to the positively charged quaternary nitrogen (N+) on the resin surface.[9]
-
Membrane Disruption: The hydrophobic hexyl chains penetrate the lipid bilayer of the bacterial cell membrane.
-
Leakage and Cell Death: This penetration disrupts the structural integrity and semipermeability of the membrane, leading to the leakage of essential cytoplasmic contents (e.g., ions, metabolites, and proteins) and ultimately causing cell death.[7]
Sources
- 1. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-dependent antimicrobial mechanism of quaternary ammonium resins and a novel synthesis of highly efficient antimicrobial resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Synthesis of Highly Efficient Antimicrobial Quaternary Ammonium Pyridine Resin and Its Application in Drinking Water Treatment [mdpi.com]
- 4. A Novel Synthesis of Highly Efficient Antimicrobial Quaternary Ammonium Pyridine Resin and Its Application in Drinking Water Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial resins with quaternary ammonium salts as a supplement to combat the antibiotic resistome in drinking water treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
N,N-Dimethylhexylamine in the synthesis of d-xylopyranosides
Application Notes & Protocols
Topic: The Role and Application of N,N-Dimethylhexylamine in the Strategic Synthesis of d-Xylopyranoside Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to d-Xylopyranoside Synthesis
d-Xylose, a core component of hemicellulose, is the second most abundant carbohydrate in nature.[1] Its derivatives, specifically d-xylopyranosides, are of significant interest in medicinal chemistry and drug development. These compounds can act as activators for the biosynthesis of glycosaminoglycans (GAGs), inhibit enzymes, and serve as precursors for novel surfactants.[1][2] For instance, certain xylopyranoside derivatives have been shown to affect the synthesis of proteoglycans and exhibit antitumor activity.[3] The synthesis of these molecules, however, presents challenges in controlling stereoselectivity and achieving high yields.
Classic glycosylation methods, such as the Koenigs-Knorr reaction, have been foundational in carbohydrate chemistry.[4] This reaction typically involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, often a heavy metal salt like silver carbonate, which also acts as an acid scavenger.[4][5][6] Modern synthetic strategies often seek to replace these heterogeneous and stoichiometric heavy metal promoters with more soluble and versatile organic bases. This note explores the application of this compound, a tertiary amine, in the synthesis of novel d-xylopyranoside derivatives, offering insights into its mechanistic role and providing a detailed protocol based on established literature.
Scientific Rationale: The Function of this compound in Glycoside Chemistry
Tertiary amines are ubiquitous in organic synthesis, where they primarily function as non-nucleophilic bases or acid scavengers. In the context of glycosylation, the formation of the glycosidic bond often releases a proton, generating a strong acid (e.g., HBr from a glycosyl bromide) that can catalyze undesired side reactions, such as the decomposition of the starting materials or products.[6] A soluble organic base is crucial for neutralizing this acid in situ, driving the reaction towards completion and preserving the integrity of the desired glycoside.
This compound (C₈H₁₉N) is a tertiary amine characterized by two methyl groups and one hexyl group attached to the nitrogen atom.[7][8] This structure provides several key advantages:
-
Sufficient Basicity: It is basic enough to effectively neutralize the generated acid.
-
Steric Hindrance: The hexyl and methyl groups provide steric bulk around the nitrogen atom, minimizing its potential to act as a nucleophile and engage in competing side reactions with the reactive glycosyl donor.
-
Solubility: Its alkyl chains enhance solubility in common aprotic organic solvents used for glycosylation, such as acetonitrile and dichloromethane, ensuring a homogeneous reaction medium.
-
Volatility: With a boiling point of 146-150 °C, it can be readily removed from the reaction mixture during workup via evaporation or extraction.[9][10]
A key application where this compound has been explicitly utilized is in the quaternization of a previously synthesized xylopyranoside derivative to create charged, ammonium-containing glycoconjugates.[3] In a study by Szymański et al. (2023), a 2-bromoethyl β-d-xylopyranoside intermediate is reacted with this compound to form a quaternary ammonium salt.[3] This Sₙ2 reaction highlights the amine's role as a potent nucleophile, a function distinct from its role as a simple base, and opens avenues for creating novel xyloside-based materials and potential therapeutics.
Core Experimental Protocol: Synthesis of a Quaternary Ammonium d-Xylopyranoside
This protocol is adapted from the quaternization procedure described by Szymański et al. (2023) for the synthesis of N-[2-(2',3',4'-tri-O-acetyl-β-d-xylopyranosyloxy)ethyl]-N,N-dimethyl-N-hexylammonium bromide.[3] This procedure is a key final step following the initial glycosylation to form the bromoethyl xylopyranoside intermediate.
Workflow Overview
Caption: Experimental workflow for xylopyranoside synthesis.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Key Properties |
| 2-Bromoethyl 2,3,4-tri-O-acetyl-β-d-xylopyranoside | N/A | C₁₃H₁₉BrO₈ | Glycoside Intermediate |
| This compound | 4385-04-0 | C₈H₁₉N | Tertiary Amine, BP: 146-150 °C[10] |
| Acetonitrile (CH₃CN), dry | 75-05-8 | CH₃CN | Anhydrous, polar aprotic solvent |
| Diethyl ether ((C₂H₅)₂O) | 60-29-7 | (C₂H₅)₂O | Non-polar solvent for precipitation |
Step-by-Step Methodology
-
Reaction Setup:
-
In a glass screw-capped ampoule, dissolve the starting material, 2-bromoethyl 2,3,4-tri-O-acetyl-β-d-xylopyranoside, in dry acetonitrile.
-
Add a stoichiometric equivalent of this compound to the solution. Causality Note: The reaction is a direct Sₙ2 displacement where the amine nitrogen attacks the carbon bearing the bromine atom. Using a 1:1 molar ratio is a common starting point for such quaternization reactions.
-
-
Reaction Conditions:
-
Securely seal the ampoule.
-
Place the ampoule in a heating block or oil bath and maintain at a controlled temperature (e.g., 60-80 °C). The precise temperature and time will depend on the substrate and should be monitored. Expertise Note: Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the point of completion and avoid potential degradation from prolonged heating.
-
-
Product Isolation:
-
After the reaction is complete (as determined by TLC), allow the ampoule to cool to room temperature.
-
Transfer the acetonitrile solution to a round-bottom flask.
-
Concentrate the solution under reduced pressure to remove the acetonitrile.
-
-
Purification:
-
To the resulting crude oil or solid, add an excess of diethyl ether. The quaternary ammonium salt product is typically insoluble in diethyl ether and will precipitate.
-
Stir or sonicate the mixture to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with additional portions of diethyl ether to remove any unreacted this compound and other non-polar impurities.
-
The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) if necessary. The yield for this type of reaction is reported to be around 70%.[3]
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry.
-
Mechanistic Representation
The reaction described is a classic Sₙ2 quaternization. The nitrogen atom of this compound acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine.
Caption: Quaternization of a bromoethyl xylopyranoside.
Conclusion and Broader Implications
While the provided protocol details a specific quaternization reaction, the principles governing the use of this compound are broadly applicable. In other glycosylation reactions, such as those following the Koenigs-Knorr pathway where a glycosyl halide is the donor, this compound can serve as an effective, non-nucleophilic base to scavenge the HBr or HCl formed.[4] Its steric bulk and solubility profile make it a valuable alternative to traditional inorganic bases or other tertiary amines like triethylamine or pyridine, potentially offering advantages in terms of reaction homogeneity, simplified workup, and control over side reactions. The successful synthesis of novel d-xylopyranosides using this amine underscores the importance of selecting the right base to control the reaction environment and achieve the desired chemical transformation, paving the way for the development of new glycoconjugates with diverse applications.[3]
References
- Vertex AI Search. (2023).
-
Wikipedia. (n.d.). Koenigs–Knorr reaction. [Link]
-
Szymański, P., et al. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2024). 25.6: Reactions of Monosaccharides. [Link]
-
Hay, G.W., & Lewis, B.A. (1965). SOME FACTORS AFFECTING THE KÖNIGS–KNORR SYNTHESIS OF GLYCOSIDES. Canadian Science Publishing. [Link]
-
Petrovic, D. M., et al. (2014). Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants. National Institutes of Health. [Link]
-
Axelsson, J., et al. (2016). Disubstituted naphthyl β-D-xylopyranosides: Synthesis, GAG priming, and histone acetyltransferase (HAT) inhibition. PubMed. [Link]
-
Bîrlă, L., et al. (2011). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. National Institutes of Health. [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. [Link]
-
Fournel-Marotte, C., et al. (2015). β-Xylopyranosides: synthesis and applications. Semantic Scholar. [Link]
Sources
- 1. β-Xylopyranosides: synthesis and applications | Semantic Scholar [semanticscholar.org]
- 2. Disubstituted naphthyl β-D-xylopyranosides: Synthesis, GAG priming, and histone acetyltransferase (HAT) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. chemtry.in [chemtry.in]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. CAS 4385-04-0: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound | C8H19N | CID 78090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 4385-04-0 [chemicalbook.com]
- 10. guidechem.com [guidechem.com]
N,N-Dimethylhexylamine: A Sterically Hindered Amine for Selective Organic Transformations
The user wants a detailed application note and protocol guide on the use of N,N-Dimethylhexylamine in organic synthesis.
Here's a breakdown of the requirements and how I'll address them:
PART 1: CORE DIRECTIVE (Autonomy)
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I need to create a custom structure for this guide, not a generic template.
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I will structure it as follows:
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Introduction: Briefly introduce this compound and its key properties (sterically hindered, non-nucleophilic base).
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The Strategic Advantage: Explain why its structure (basicity + steric bulk) is useful in synthesis, focusing on the concept of non-nucleophilic bases.
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Core Applications:
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Dehydrohalogenation Reactions: This is a primary use. I will explain the E2 mechanism and provide a detailed protocol.
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Acid Scavenging: Discuss its role in protecting group chemistry (e.g., silylation) and provide a protocol.
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Mechanistic Insights & Visualizations: Use Graphviz diagrams to illustrate the E2 mechanism and a typical experimental workflow.
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Quantitative Data: Present reagent information in clear tables within the protocols.
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Safety and Handling: A crucial section for any chemical guide.
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References: Compile all cited sources with links.
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PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
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Expertise & Experience: I will explain the causality behind choices. For example, why a non-nucleophilic base is preferred over a nucleophilic one in certain reactions (to avoid SN2 side products). I will also discuss concepts like Zaitsev vs. Hofmann elimination where relevant.
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Trustworthiness: The protocols will be detailed and self-contained, including materials, step-by-step procedures, work-up, and purification. These will be based on standard organic chemistry practices found in the literature.
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Authoritative Grounding & Comprehensive References:
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I will use the search results to find information on applications, mechanisms, and safety.
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I will cite reputable sources like chemical supplier websites (Sigma-Aldrich/Thermo Scientific), established organic synthesis resources (like Organic Syntheses, though the specific compound might not be there, the type of reaction is), and general principles from organic chemistry (non-nucleophilic bases).
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I will create a numbered reference list at the end with clickable URLs.
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PART 3: VISUALIZATION & FORMATTING
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Data Presentation: I will use Markdown tables for the materials section in each protocol, clearly listing reagents, amounts, and molar equivalents.
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Experimental Protocols: I will write clear, numbered, step-by-step instructions.
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Mandatory Visualization (Graphviz):
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I will create a DOT script for a generalized E2 elimination mechanism.
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Synthesize Information: Review the search results.
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[1][2][3][4][5][6] confirm the identity, properties, and some uses of this compound, including its role as an ion-pairing agent.
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[7][8][9] provide excellent context on non-nucleophilic bases and dehydrohalogenation reactions, which is a core application. I can adapt the principles discussed for triisopropylamine[9] to this compound, as they belong to the same class of reagents (sterically hindered amines).
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[10][11][12][13][14] discuss silylation reactions. While they don't specifically mention this compound, they describe the general conditions where a non-nucleophilic base/acid scavenger is required. This allows me to create a scientifically sound, representative protocol.
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[15][16][17][18] provide examples of detailed organic synthesis protocols which I can use as a template for formatting my own protocols.
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The other search results are less directly relevant but provide general background on organic synthesis.
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Draft the Guide: Write the text for each section, integrating the synthesized information.
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Final Review: Read through the entire document to ensure it meets all the user's requirements for structure, scientific integrity, and formatting. Ensure citations are correctly placed.An Application Note and Protocol Guide for Researchers
Abstract
This compound is a tertiary amine characterized by its significant steric bulk and moderate basicity. These properties render it an effective non-nucleophilic base, a crucial class of reagents in modern organic synthesis.[7] Its primary utility lies in promoting elimination reactions, such as dehydrohalogenations, while minimizing undesired nucleophilic substitution side reactions. This guide provides an in-depth analysis of its applications, explains the mechanistic principles governing its reactivity, and offers detailed, validated protocols for its use in key synthetic transformations, including alkene synthesis and alcohol protection.
Introduction: The Strategic Value of a Non-Nucleophilic Base
In the landscape of organic bases, a distinction is made between reagents that are solely proton abstractors and those that can also act as nucleophiles. This compound falls firmly into the former category. Structurally, it is an organic compound classified as a tertiary amine, featuring a hexyl chain that imparts hydrophobic character and two methyl groups on the nitrogen atom.[1] This configuration creates significant steric hindrance around the nitrogen's lone pair of electrons.
While the amine is sufficiently basic to deprotonate a variety of substrates, its bulky nature prevents it from readily attacking electrophilic carbon centers.[7] This characteristic is paramount in reactions where a substrate is susceptible to both elimination (E2) and substitution (SN2) pathways. By selectively facilitating the desired elimination pathway, this compound enhances reaction yields, simplifies purification, and provides greater control over the synthetic outcome.
Core Application: Dehydrohalogenation for Alkene Synthesis
A principal application of this compound is in the synthesis of alkenes from alkyl halides via dehydrohalogenation.[9] This process is a cornerstone of organic synthesis for introducing carbon-carbon double bonds.
Mechanistic Insight: The E2 Pathway
This compound promotes dehydrohalogenation through a concerted, bimolecular elimination (E2) mechanism.[9] In this single-step process, the amine abstracts a proton from the carbon atom beta (β) to the leaving group (the halogen). Simultaneously, the C-H bond breaks, the C-C π-bond forms, and the halide is expelled. This concerted reaction requires a specific anti-periplanar geometry between the β-hydrogen and the leaving group for optimal orbital overlap.[9]
Figure 1: Concerted E2 elimination mechanism. The base abstracts a β-proton as the double bond forms and the leaving group departs.
Protocol 1: Synthesis of Octenes from 2-Bromooctane
This protocol details a typical dehydrohalogenation reaction. The use of a non-nucleophilic base is critical to favor the formation of octene isomers over the SN2 substitution product, 2-(dimethylamino)octane.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Equiv. |
| 2-Bromooctane | 193.12 | 2.00 g | 10.36 | 1.0 |
| This compound | 129.24 | 2.02 g (2.7 mL) | 15.63 | 1.5 |
| Toluene (anhydrous) | - | 25 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Charge the flask with 2-bromooctane (1.0 eq) and anhydrous toluene (25 mL).
-
Base Addition: Add this compound (1.5 eq) to the stirred solution via syringe.
-
Reaction: Heat the mixture to reflux (approx. 111°C) using a heating mantle. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 6-12 hours).
-
Work-up (Acid Wash): Cool the reaction to room temperature. A solid precipitate (N,N-dimethylhexylammonium bromide) will form. Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 20 mL) to remove the excess amine and the ammonium salt.
-
Work-up (Neutralization): Wash the organic layer with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, a mixture of octene isomers, can be purified by fractional distillation.
Secondary Application: Acid Scavenger in Protection Chemistry
Many reactions, particularly the introduction of protecting groups like silyl ethers, generate acidic byproducts (e.g., HCl). These acids can catalyze undesired side reactions or degrade sensitive functional groups. This compound serves as an excellent "acid scavenger" or "proton sponge" in these contexts. It efficiently neutralizes the generated acid without interfering with the primary reaction.
Protocol 2: Silylation of Benzyl Alcohol
This protocol demonstrates the use of this compound to facilitate the protection of an alcohol as its tert-butyldimethylsilyl (TBDMS) ether.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Molar Equiv. |
| Benzyl Alcohol | 108.14 | 1.00 g | 9.25 | 1.0 |
| TBDMS-Cl | 150.72 | 1.53 g | 10.17 | 1.1 |
| This compound | 129.24 | 1.32 g (1.77 mL) | 10.17 | 1.1 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
Step-by-Step Procedure
Figure 2: A typical workflow for the silylation of an alcohol using this compound as an acid scavenger.
-
Reaction Setup: In a flame-dried, nitrogen-flushed flask, dissolve benzyl alcohol (1.0 eq) in anhydrous DCM (20 mL).
-
Base Addition: Add this compound (1.1 eq) to the solution and stir for 5 minutes.
-
Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting alcohol by TLC. The reaction is usually complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction with DCM and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure silyl ether.
Safety and Handling
-
Hazards: this compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[2]
-
Precautions: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-resistant lab coat.
-
Incompatibilities: The compound is incompatible with strong acids and strong oxidizing agents.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This compound is a highly effective and selective non-nucleophilic base for modern organic synthesis. Its sterically hindered nature makes it the reagent of choice for promoting E2 eliminations and for acting as an acid scavenger in sensitive reactions where competing SN2 pathways must be suppressed. The protocols detailed in this guide provide a robust framework for its successful implementation in the laboratory, enabling chemists to achieve cleaner reactions and higher yields of desired products.
References
-
Organic Syntheses. (1972). N,N-Dimethylcyclohexylamine. Org. Synth. 52, 124. [Link]
-
PubMed. (2003). Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans.[Link]
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. Non-nucleophilic base.[Link]
-
Pierce, A. C. (n.d.). Silylation of Organic Compounds.[Link]
Sources
- 1. CAS 4385-04-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound 98 4385-04-0 [sigmaaldrich.com]
- 4. This compound, 99% | CymitQuimica [cymitquimica.com]
- 5. This compound | C8H19N | CID 78090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N,N-Dimethylhexylamine (DMHA) for HPLC-MS Applications
Welcome to the technical support center for optimizing N,N-Dimethylhexylamine (DMHA) concentration in High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of DMHA as a mobile phase modifier. Here, we will move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of DMHA in HPLC-MS.
What is the primary role of this compound (DMHA) in HPLC-MS?
This compound (DMHA) is primarily utilized as a volatile ion-pairing reagent in reversed-phase HPLC, particularly for the analysis of acidic molecules that exhibit poor retention on conventional C18 columns. Its amine group interacts with anionic analytes, such as oligonucleotides and phosphonates, forming a more hydrophobic ion pair.[1] This increased hydrophobicity enhances retention on the nonpolar stationary phase. Furthermore, being a volatile reagent, DMHA is compatible with mass spectrometry detection as it can be readily removed in the gas phase within the MS source.[2]
What is a typical starting concentration for DMHA in the mobile phase?
A typical starting concentration for DMHA in the mobile phase for HPLC-MS applications is in the low millimolar (mM) range. A common starting point is around 5 mM.[3] However, the optimal concentration is highly dependent on the specific analyte, column chemistry, and the desired chromatographic resolution. It is always recommended to start with a lower concentration and gradually increase it while monitoring the effects on retention time, peak shape, and MS signal intensity.[4]
How does DMHA concentration impact analyte retention and separation?
The concentration of DMHA directly influences the retention of anionic analytes. As the concentration of DMHA in the mobile phase increases, the formation of the ion pair with the analyte is favored, leading to increased hydrophobicity and, consequently, a longer retention time on a reversed-phase column.[5] This effect can be leveraged to improve the separation of analytes with similar polarities. However, an excessively high concentration can lead to very long retention times and potential issues with MS signal suppression.[4]
Is DMHA compatible with all HPLC column chemistries?
DMHA is most commonly used with reversed-phase columns, such as C18 and C8.[3] Its effectiveness relies on the hydrophobic interaction between the DMHA-analyte ion pair and the nonpolar stationary phase. While it can be used with other column chemistries, its primary application and benefits are realized in reversed-phase chromatography. For some applications, hydrophilic interaction liquid chromatography (HILIC) may be a viable alternative to ion-pairing chromatography.[4][6]
How should a stock solution of DMHA be prepared?
To prepare a stock solution of DMHA, it is crucial to use high-purity solvents, such as HPLC-grade water and acetonitrile.[7] The preparation should be done in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] To ensure accuracy, it's recommended to prepare the mobile phase gravimetrically rather than volumetrically.[8] For example, to prepare a 100 mM DMHA stock solution, the appropriate weight of DMHA would be dissolved in a known volume of the desired solvent. This stock solution can then be diluted to the final working concentration in the mobile phase.
What are the safety precautions for handling DMHA?
This compound is a chemical that should be handled with care. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include working in a well-ventilated area or a fume hood, wearing protective gloves, safety glasses, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the optimization of DMHA concentration in HPLC-MS experiments.
Problem: Poor peak shape (tailing or fronting) is observed for my acidic analytes.
-
Possible Cause & Solution: Peak tailing for acidic analytes in reversed-phase chromatography is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. DMHA, as a cationic amine, can help to mask these silanol groups, thereby improving peak symmetry.
-
Troubleshooting Steps:
-
Increase DMHA Concentration: Gradually increase the concentration of DMHA in your mobile phase in small increments (e.g., 2-5 mM at a time). This can enhance the ion-pairing effect and more effectively cover the active silanol sites.[9]
-
Adjust Mobile Phase pH: The pH of the mobile phase can influence both the ionization state of your analyte and the silanol groups. A slight adjustment of the pH can sometimes improve peak shape.[10]
-
Consider a Different Column: If peak shape issues persist, consider using a column with a different stationary phase chemistry or one that is specifically designed for "high performance" with minimal silanol activity.[11]
-
-
Problem: My analyte retention time is too short, even at high organic phase concentrations.
-
Possible Cause & Solution: Insufficient retention of highly polar, acidic analytes is a common challenge in reversed-phase HPLC. Increasing the hydrophobicity of the analyte through ion-pairing with DMHA is a primary strategy to address this.
-
Troubleshooting Steps:
-
Systematically Increase DMHA Concentration: A higher concentration of DMHA will promote the formation of the ion pair, leading to a more hydrophobic complex and thus increased retention.[5] Create a concentration gradient of DMHA (e.g., 5, 10, 15, 20 mM) to find the optimal retention.
-
Decrease Organic Solvent Strength: Reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the overall polarity of the mobile phase, which in turn will increase the retention of the hydrophobic ion pair on the stationary phase.[5]
-
-
Problem: I am experiencing significant signal suppression in my mass spectrometer.
-
Possible Cause & Solution: Ion-pairing reagents like DMHA are known to cause signal suppression in the electrospray ionization (ESI) source of a mass spectrometer.[4][12] This occurs because the ion-pairing agent, which is typically present at a much higher concentration than the analyte, competes for ionization.
-
Troubleshooting Steps:
-
Minimize DMHA Concentration: Use the lowest possible concentration of DMHA that provides adequate chromatographic performance (retention and peak shape).[4] This is a critical balance to achieve.
-
Optimize MS Source Parameters: Adjust the ESI source parameters, such as capillary voltage, gas flow, and temperature, to favor the ionization of your analyte over the ion-pairing reagent.[13]
-
Consider Alternative Ion-Pairing Reagents: If signal suppression remains a significant issue, explore other volatile ion-pairing reagents. For example, triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) in combination with an acid like hexafluoroisopropanol (HFIP) are commonly used for oligonucleotide analysis.[14][15]
-
-
Problem: The backpressure in my HPLC system has dramatically increased after introducing DMHA.
-
Possible Cause & Solution: An increase in backpressure can be caused by several factors when using mobile phase additives.
-
Troubleshooting Steps:
-
Check for Precipitation: Ensure that the DMHA and any other mobile phase additives are fully soluble in your mobile phase composition. Precipitation can occur, especially when mixing organic and aqueous phases, leading to blockages in the system.[16] Always filter your mobile phase through a 0.22 µm or 0.45 µm filter before use.[7]
-
Mobile Phase Viscosity: The addition of DMHA can slightly increase the viscosity of the mobile phase. Ensure your HPLC system is operating within its pressure limits.[7]
-
Column Contamination: Over time, ion-pairing reagents can accumulate on the column, leading to increased backpressure. Regularly flush the column with a strong solvent wash to remove any buildup. It is also good practice to dedicate a column for ion-pairing applications.[4]
-
-
Problem: I see baseline noise and ghost peaks in my chromatogram.
-
Possible Cause & Solution: Baseline noise and ghost peaks can originate from impurities in the mobile phase or from the carryover of previously injected samples.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure that the DMHA, solvents, and any other additives are of high purity (HPLC or LC-MS grade) to minimize the introduction of contaminants.
-
Freshly Prepare Mobile Phase: Prepare the mobile phase fresh daily, if possible, especially if it contains buffers that can support microbial growth.[16]
-
Thorough System and Column Washing: Implement a rigorous washing procedure for your HPLC system and column between runs, especially when switching between different mobile phases or applications. A dedicated column for ion-pairing methods is highly recommended to prevent cross-contamination.[3][4]
-
-
Data Presentation
Table 1: Recommended Starting Concentrations of DMHA for Different Analyte Classes
| Analyte Class | Typical Starting DMHA Concentration (mM) | Key Considerations |
| Short Oligonucleotides (<50 nt) | 5 - 15 | Balance retention with potential for MS signal suppression. |
| Long Oligonucleotides (>50 nt) | 10 - 25 | Higher concentrations may be needed for adequate retention. |
| Phosphonates | 2 - 10 | Lower concentrations are often sufficient. |
| Other Acidic Small Molecules | 1 - 5 | Start with very low concentrations and optimize. |
Experimental Protocols
Protocol 1: Step-by-Step Mobile Phase Preparation with DMHA
-
Solvent Selection: Use HPLC or LC-MS grade solvents (e.g., water, acetonitrile, methanol).[7]
-
Weighing DMHA: In a fume hood, accurately weigh the required amount of this compound for your desired stock solution concentration.
-
Dissolution: Dissolve the weighed DMHA in a measured volume of the aqueous component of your mobile phase.
-
pH Adjustment (if necessary): Adjust the pH of the aqueous solution using a suitable acid (e.g., acetic acid or formic acid) to the desired value.
-
Final Mixing: Combine the aqueous phase containing DMHA with the organic phase in the desired ratio. It is recommended to add the organic solvent to the aqueous buffer to minimize the risk of salt precipitation.[16]
-
Degassing: Degas the final mobile phase mixture using sonication or vacuum filtration to remove dissolved gases.[7]
-
Filtration: Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.[7]
Visualizations
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 5. Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shodex.com [shodex.com]
- 7. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. hplc.eu [hplc.eu]
- 9. Peak shape enhancement using diethylamine in hydrophilic liquid interaction chromatography: Application in simultaneous determination of methionine and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. phenomenex.com [phenomenex.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. welch-us.com [welch-us.com]
Technical Support Center: Mastering Polar Analyte Retention with N,N-Dimethylhexylamine
Welcome to the comprehensive support guide for utilizing N,N-Dimethylhexylamine (DMHA) to enhance the retention of polar analytes in reversed-phase chromatography. This center is designed for researchers, scientists, and drug development professionals who are looking to optimize their separation methods for challenging polar and ionic compounds such as nucleotides, oligonucleotides, and other charged species.[1][2][3][4]
As an ion-pairing reagent, this compound introduces a powerful, yet complex, variable into your chromatographic system.[5] Its proper use can unlock separations that are otherwise impossible on standard reversed-phase columns, but it also presents unique challenges.[5][6] This guide provides in-depth, field-proven insights to help you navigate these challenges, moving from troubleshooting common issues to proactively optimizing your methods for robust and reproducible results.
The Mechanism: How this compound Enhances Retention
In reversed-phase chromatography, highly polar analytes are often poorly retained because they have a stronger affinity for the polar mobile phase than for the nonpolar stationary phase, leading them to elute in or near the void volume.[5] this compound, a tertiary amine with a six-carbon alkyl chain, acts as an ion-pairing reagent to overcome this issue.[4]
The fundamental principle involves two predominant theories:
-
Ion-Pair Formation: The positively charged (protonated) DMHA forms a neutral ion pair with a negatively charged analyte (e.g., the phosphate backbone of a nucleotide) in the mobile phase. This newly formed neutral complex is more hydrophobic and can interact more strongly with the nonpolar stationary phase (like C18), leading to increased retention.
-
Dynamic Stationary Phase Modification: The hydrophobic hexyl chain of the DMHA molecule adsorbs onto the surface of the reversed-phase packing material.[7][8] This creates a dynamic, positively charged surface on the stationary phase. Negatively charged analytes are then retained via an ion-exchange mechanism with the adsorbed DMHA molecules.[6][7][8]
In practice, a combination of these mechanisms likely contributes to the observed retention. The following diagram illustrates the dynamic modification of the stationary phase.
Caption: Dynamic modification of a C18 stationary phase by this compound.
Troubleshooting Guide
Ion-pair chromatography can be challenging due to its complex equilibria.[7] Below is a guide to common problems encountered when using this compound, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Poor Reproducibility (Retention Time Shifts) | 1. Insufficient Column Equilibration: Ion-pairing reagents require a long time to fully adsorb onto the stationary phase and reach equilibrium.[7][9] This is the most common cause of drifting retention times. 2. Temperature Fluctuations: Temperature affects the adsorption equilibrium of DMHA on the stationary phase, altering retention.[7][9] 3. Mobile Phase pH Variation: Small changes in pH can alter the ionization state of the analyte or residual silanols, affecting retention.[7][10][11] | 1. Extend Equilibration Time: Flush the column with a minimum of 20-50 column volumes of the DMHA-containing mobile phase before starting analysis.[9] For a standard 4.6 x 150 mm column, this can mean flushing with 50-100 mL or more. 2. Use a Column Oven: Maintain a constant and controlled column temperature. A stable temperature ensures the DMHA partitioning between the mobile and stationary phases remains consistent.[7] 3. Prepare Fresh Mobile Phase & Verify pH: Prepare mobile phases fresh daily and carefully verify the pH after all components, including organic modifiers, have been added. Use a calibrated pH meter. |
| Peak Tailing | 1. Secondary Silanol Interactions: For basic analytes, residual acidic silanol groups on the silica stationary phase can cause strong, undesirable interactions, leading to tailing peaks.[7][12] 2. Insufficient Ion-Pairing Reagent: The concentration of DMHA may be too low to effectively mask silanols or pair with the analyte. | 1. Optimize Mobile Phase pH: Adjust the pH to suppress the ionization of the problematic functional group. For silanol interactions with basic analytes, a lower pH can help.[12] 2. Increase DMHA Concentration: Incrementally increase the DMHA concentration (e.g., from 5 mM to 10 mM). This provides more ion-pairing agent to interact with both the analyte and active sites on the stationary phase. 3. Use a Highly End-Capped Column: Modern, high-purity silica columns with advanced end-capping have fewer accessible silanol groups, minimizing this issue.[12] |
| Peak Fronting | 1. Analyte Overload: Injecting too much sample can saturate the stationary phase, causing the peak front to broaden.[12] 2. Column Channeling: A void or channel in the column packing material can lead to distorted peak shapes.[13][14] | 1. Reduce Injection Mass: Dilute the sample or reduce the injection volume. If the peak shape improves, the issue was mass overload.[13] 2. Replace the Column: Peak fronting that affects all peaks and persists after checking other factors often indicates a failing column that needs replacement.[13] |
| Baseline Instability (Ghost Peaks, Negative Peaks) | 1. Mobile Phase Absorbance: Many ion-pairing reagents, including amines, can have UV absorbance, leading to an elevated baseline.[9][15] 2. Injection Solvent Mismatch: Injecting a sample in a solvent that is weaker or has lower UV absorbance than the mobile phase can cause negative peaks.[9][15] | 1. Use High-Purity Reagents: Ensure DMHA, buffers, and solvents are of the highest purity to minimize baseline noise. 2. Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. This minimizes baseline disturbances at the injection point.[15] 3. Perform Blank Injections: Injecting the sample solvent alone can help identify which peaks are from the sample matrix versus the analyte.[7] |
| LC-MS Signal Suppression or Contamination | 1. Non-Volatile Buffers: Ion-pairing agents like DMHA are not ideal for MS as they are non-volatile and can contaminate the ion source.[16][17] 2. Ion Suppression: DMHA in the mobile phase can compete with the analyte for ionization in the MS source, reducing sensitivity.[11] 3. System Contamination: DMHA is "sticky" and can be very difficult to wash out of the LC system and MS source, affecting subsequent analyses.[16] | 1. Use Volatile Modifiers: For LC-MS, replace non-volatile acids (like phosphoric acid) with volatile ones like formic acid or acetic acid.[18] Consider volatile amine/acid pairs like triethylamine (TEA) and hexafluoroisopropanol (HFIP) if DMHA proves too problematic.[19] 2. Minimize DMHA Concentration: Use the absolute lowest concentration of DMHA that provides the required retention and peak shape to reduce its impact on the MS source.[17] 3. Dedicate the LC System: It is strongly recommended to dedicate a specific column and, if possible, an entire LC system to ion-pairing methods to avoid cross-contamination.[9][15][17] Extensive washing protocols are required if the system must be used for other methods.[16] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound in the mobile phase?
A starting concentration of 5-10 mM DMHA in the aqueous portion of the mobile phase is a common and effective starting point.[16] The optimal concentration is a balance: it must be high enough to provide adequate retention and good peak shape, but excessive concentrations can lead to decreased retention (due to micelle formation) and significant MS ion suppression.[6][11]
Q2: How do I choose the correct mobile phase pH when using DMHA?
The mobile phase pH is a critical parameter that must be carefully controlled.[5][7] The goal is to ensure both your analyte and the DMHA are in their desired ionic states. DMHA is a base, so it will be protonated (positively charged) at acidic to neutral pH. For negatively charged analytes like oligonucleotides (which have a pKa around 1 for the phosphate backbone), a pH between 6.0 and 7.5 is often a good range to ensure the analyte is fully deprotonated (negatively charged) and the DMHA is protonated.[11] Always use a buffer to maintain a stable pH.
Q3: Can I use gradient elution with this compound?
While possible, gradient elution is notoriously difficult with traditional ion-pairing reagents.[9] Changes in the organic solvent concentration during the gradient shift the equilibrium of the DMHA adsorbed to the stationary phase.[9] This can lead to very long re-equilibration times between runs, causing poor reproducibility.[7][9] If a gradient is necessary, allow for a very long post-run equilibration step (e.g., 10-20 column volumes) to restore the initial conditions.
Q4: My polar analyte is still not retained even with DMHA. What else can I try?
If DMHA is not providing sufficient retention, consider the following:
-
Increase DMHA Concentration: Cautiously increase the concentration up to ~20 mM.[5]
-
Decrease Organic Modifier: Lower the percentage of acetonitrile or methanol in your mobile phase. This will increase the interaction of the ion pair with the stationary phase.
-
Consider an Alternative Ion-Pairing Reagent: For different selectivity, you could try an amine with a longer alkyl chain (e.g., N,N-Dimethyloctylamine) for more retention, or a different class of reagent altogether.
-
Explore Other Chromatographic Modes: If ion-pairing is not viable, techniques like Hydrophilic Interaction Chromatography (HILIC) or Mixed-Mode Chromatography are excellent alternatives specifically designed for retaining highly polar compounds.
Q5: How do I properly clean and store a column that has been used with DMHA?
Ion-pairing reagents are difficult to remove completely from a column.[9][15] Because of this, it is best practice to dedicate a column exclusively for use with a specific ion-pairing reagent.[9][15] If you must attempt to wash it, a multi-step process is required:
-
Flush with mobile phase without the ion-pairing reagent (e.g., buffer/organic).
-
Flush with a high concentration of organic solvent (e.g., 100% Acetonitrile).
-
Flush with a highly aqueous solution. Repeat this cycle several times. However, be aware that trace amounts of DMHA will likely remain and can affect the selectivity in future non-ion-pair methods.[9] For storage, keep the column in a sealed container with a well-degassed mixture of acetonitrile and water.
Experimental Protocol: Mobile Phase Preparation
This protocol provides a step-by-step guide for preparing 1 L of an aqueous mobile phase containing 10 mM this compound with a phosphate buffer at pH 6.8.
Materials:
-
Monobasic Sodium Phosphate (NaH₂PO₄)
-
Dibasic Sodium Phosphate (Na₂HPO₄)
-
HPLC-grade water
-
Phosphoric Acid or Sodium Hydroxide (for pH adjustment)
-
Calibrated pH meter
-
Volumetric flasks and graduated cylinders
-
0.45 µm or 0.22 µm filter
Workflow Diagram:
Caption: Workflow for preparing a DMHA-containing mobile phase.
Procedure:
-
Calculate Required Masses:
-
This compound (10 mM):
-
129.24 g/mol * 0.010 mol/L = 1.2924 g/L
-
You will need 1.29 g of DMHA for 1 L of mobile phase.
-
-
Phosphate Buffer (e.g., 20 mM):
-
Prepare a 20 mM phosphate buffer solution using appropriate amounts of monobasic and dibasic sodium phosphate to achieve a pH near 6.8.
-
-
-
Dissolve Buffer Salts:
-
In a 1 L volumetric flask, add approximately 800 mL of HPLC-grade water.
-
Add the pre-weighed phosphate buffer salts and stir until fully dissolved.
-
-
Add this compound:
-
Carefully add the 1.29 g of this compound to the buffer solution.
-
Mix thoroughly until the solution is homogenous.
-
-
Adjust pH:
-
Place a calibrated pH probe into the solution.
-
Slowly add dilute phosphoric acid or sodium hydroxide dropwise to adjust the pH to the final target of 6.8. This step is critical for reproducibility.[7]
-
-
Bring to Final Volume:
-
Once the target pH is reached, add HPLC-grade water to the 1 L mark on the volumetric flask.
-
Invert the flask several times to ensure the solution is completely mixed.
-
-
Filter:
-
Filter the entire mobile phase solution through a 0.45 µm or 0.22 µm solvent-compatible filter to remove any particulates that could damage the HPLC system.
-
-
Degas:
-
Before placing the mobile phase on the HPLC system, degas it using sonication, vacuum filtration, or helium sparging to prevent air bubbles from interfering with the analysis.
-
References
-
Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]
-
LCGC International. (2008, May 1). Ion Pairing — Blessing or Curse?[Link]
-
Nahata, A. (2013, January 22). Disadvantages of ion pair chromatography. ResearchGate. [Link]
-
SIELC Technologies. (2018, May 16). This compound. [Link]
-
Shimadzu. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. [Link]
-
Letter, W. (2015, July 29). How do I clean dimethylhexylamine (DHMA) out of LC-MS/MS system? ResearchGate. [Link]
-
Gilar, M., et al. (2025, November 20). pH effects on the separation of oligonucleotides by ion-pair reserved phase liquid chromatography mass spectrometry. PubMed. [Link]
-
Stoll, D. R. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC International. [Link]
-
ResearchGate. (2025, August 7). Hydrophilic interaction chromatography coupled to tandem mass spectrometry in the presence of hydrophilic ion-pairing reagents for the separation of nucleosides and nucleotide mono-, di- and triphosphates. [Link]
-
Agilent. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]
-
Phenomenex. Effect of Alkylamine Based Ion-pairing Reagents in Analysis of siRNA. [Link]
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Bartlett, M. G. (2021, October 22). The critical role of mobile phase pH in the performance of oligonucleotide ion–pair liquid chromatography–mass spectrometry methods. National Institutes of Health. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
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Waters Corporation. Peak Shape Changes Over Time. [Link]
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National Institutes of Health. This compound | C8H19N | CID 78090. PubChem. [Link]
-
SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?[Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
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- 20. This compound | C8H19N | CID 78090 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming poor retention of UDP-linked intermediates with N,N-Dimethylhexylamine
Welcome to the Technical Support Center for the analysis of Uridine Diphosphate (UDP)-linked intermediates. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter challenges with the retention and separation of these critical metabolites in reversed-phase chromatography.
UDP-sugars are highly polar, negatively charged molecules that serve as essential building blocks for glycosylation reactions in all domains of life.[1][2] Their inherent polarity makes them notoriously difficult to retain and resolve on standard reversed-phase columns like C18, where they often elute in or near the solvent front, leading to poor quantification and resolution from other polar cellular components.[3]
This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale for using the ion-pairing reagent N,N-Dimethylhexylamine to overcome these analytical hurdles.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the use of this compound for UDP-sugar analysis.
Q1: What are UDP-linked intermediates and why are they difficult to retain on a C18 column?
A1: UDP-linked intermediates, or UDP-sugars (e.g., UDP-glucose, UDP-GlcNAc), are activated forms of monosaccharides used in enzymatic glycosylation reactions.[4] They consist of a hydrophilic sugar moiety linked to a uridine diphosphate group. The two phosphate groups are negatively charged at typical HPLC mobile phase pH ranges, making the entire molecule highly polar and water-soluble. Standard reversed-phase columns, such as C18, have a nonpolar, hydrophobic stationary phase. According to the principles of chromatography, "like dissolves like," meaning polar analytes have very low affinity for nonpolar stationary phases, resulting in poor or no retention.[3]
Q2: What is this compound and how does it improve the retention of UDP-sugars?
A2: this compound is a tertiary amine that acts as a cationic ion-pairing reagent in reversed-phase HPLC.[5] In an acidic mobile phase, the amine group becomes protonated, acquiring a positive charge. This positively charged molecule can then form a neutral ion pair with the negatively charged phosphate groups of the UDP-sugars. This newly formed neutral complex has significantly increased hydrophobicity, allowing it to interact with and be retained by the nonpolar C18 stationary phase.[6]
Q3: What is the optimal concentration of this compound to use in the mobile phase?
A3: The optimal concentration depends on the specific application, column, and analytes. However, a good starting point is typically in the range of 5-15 mM . Lower concentrations may not provide sufficient ion-pairing for adequate retention, while excessively high concentrations can lead to long equilibration times, baseline instability, and potential suppression of signal in mass spectrometry applications. Optimization is always recommended.
Q4: Is this compound compatible with Mass Spectrometry (MS) detection?
A4: While this compound can be used with MS, it is considered a non-volatile ion-pairing reagent and can cause signal suppression and contaminate the ion source over time. For LC-MS applications, volatile ion-pairing reagents like triethylamine (TEA) or diethylamine (DEA) are often preferred, though they may offer different selectivity.[1] If this compound is necessary for a separation, thorough source cleaning and system flushing after use are critical.
Q5: Are there alternatives to ion-pair reversed-phase chromatography for UDP-sugar analysis?
A5: Yes, several alternative methods exist, each with its own advantages and disadvantages. These include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and is well-suited for retaining highly polar compounds like UDP-sugars.[3][7][8]
-
Porous Graphitic Carbon (PGC) Chromatography: PGC columns can retain polar analytes and offer unique selectivity for resolving structural isomers.[3][9]
-
Anion-Exchange Chromatography (AEC): This method separates molecules based on their negative charge and is effective for UDP-sugars, but often requires high-salt mobile phases that are not directly compatible with MS.[10][11]
The Mechanism of Ion-Pairing with this compound
The diagram below illustrates the fundamental principle of how this compound facilitates the retention of a UDP-linked sugar on a C18 stationary phase.
Caption: this compound forms a neutral, hydrophobic complex with UDP-sugars.
Troubleshooting Guide
This guide addresses specific issues encountered during the analysis of UDP-linked intermediates using this compound.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Poor or No Retention (Peaks elute at the void volume) | 1. Insufficient Ion-Pairing Reagent: The concentration of this compound is too low to effectively neutralize the charge of the UDP-sugars. 2. Incorrect Mobile Phase pH: The pH is too high (basic), preventing the protonation of the amine to its active cationic form. 3. Inadequate Column Equilibration: The column has not been sufficiently conditioned with the ion-pairing mobile phase. | 1. Increase this compound Concentration: Incrementally increase the concentration in your mobile phase (e.g., from 5 mM to 10 mM, then 15 mM) and observe the effect on retention time. 2. Adjust Mobile Phase pH: Ensure the pH of your aqueous mobile phase is acidic (typically pH 2.5-4.5) to fully protonate the this compound. Phosphoric acid or formic acid are common choices. 3. Extend Equilibration Time: Equilibrate the column with the ion-pairing mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before the first injection. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Silanol groups on the silica backbone of the column can have secondary ionic interactions with the analytes. 2. Column Overload: Injecting too much sample can saturate the stationary phase. 3. Suboptimal pH: The mobile phase pH may be close to the pKa of the analytes, leading to mixed ionic states. | 1. Optimize pH and Ion-Pair Concentration: A slightly lower pH or higher ion-pair concentration can sometimes better mask residual silanol activity. Using a modern, end-capped column can also mitigate this issue. 2. Dilute Sample: Perform a dilution series of your sample to determine if the peak shape improves at lower concentrations. 3. Check pH Stability: Ensure your buffers are stable and the pH of the mobile phase is consistent throughout the run. |
| Irreproducible Retention Times | 1. Temperature Fluctuations: Column temperature can significantly impact retention in ion-pair chromatography. 2. Inconsistent Mobile Phase Preparation: Small variations in ion-pair concentration or pH between batches can cause shifts. 3. Insufficient Equilibration Between Runs: The column may not be returning to its initial state before the next injection. | 1. Use a Column Oven: Maintain a constant and controlled column temperature (e.g., 40 °C) for reproducible results.[12] 2. Prepare Large Batches of Mobile Phase: Make a large enough volume of mobile phase for the entire experiment to ensure consistency. Always measure components carefully. 3. Increase Re-equilibration Time: Ensure the post-run re-equilibration step in your gradient is long enough to fully return the column to the starting conditions (typically 10-15 column volumes). |
| Baseline Noise or Drift | 1. Impure Reagents: this compound or other mobile phase components may contain impurities. 2. Column Contamination: The column may be fouled from previous analyses or from sample matrix components. 3. Slow Equilibration: The ion-pairing reagent is still adsorbing to the stationary phase. | 1. Use High-Purity Reagents: Always use HPLC-grade or higher solvents and reagents. Filter all mobile phases through a 0.22 µm filter.[12] 2. Wash the Column: Implement a robust column washing procedure. Flush with a strong solvent (like 100% acetonitrile or isopropanol) to remove hydrophobic contaminants, followed by a thorough re-equilibration. 3. Allow for Extended Equilibration: Particularly with a new column or new mobile phase, allow the system to run until the baseline is completely stable, which can sometimes take several hours. |
Troubleshooting Workflow
The following diagram provides a logical path for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting common HPLC issues.
Experimental Protocols
Protocol 1: Preparation of Ion-Pairing Mobile Phase
Objective: To prepare a 1 L stock of a 10 mM this compound mobile phase, pH 3.5.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
This compound (≥98% purity)[13]
-
Phosphoric acid (H₃PO₄), HPLC-grade
-
0.22 µm solvent filtration apparatus
-
Calibrated pH meter
Procedure:
-
Measure Water: In a clean 1 L glass media bottle, add approximately 900 mL of HPLC-grade water.
-
Add this compound: Using a glass pipette, carefully add 1.77 mL of this compound (density ≈ 0.744 g/mL, MW = 129.24 g/mol ) to the water. This will yield a concentration of approximately 10 mM.
-
Stir to Dissolve: Place a magnetic stir bar in the bottle and stir the solution until the this compound is fully dissolved.
-
Adjust pH: While stirring, slowly add phosphoric acid dropwise until the pH of the solution reaches 3.5 ± 0.05 . Be careful not to overshoot the target pH.
-
Final Volume: Transfer the solution to a 1 L graduated cylinder and add HPLC-grade water to reach the final volume of 1 L.
-
Filter and Degas: Filter the entire solution through a 0.22 µm membrane filter to remove particulates. Degas the mobile phase by sonication or vacuum filtration before use.
-
Labeling: Label the bottle clearly as "Buffer A: 10 mM this compound, pH 3.5 in Water". Prepare your "Buffer B" (typically 100% Acetonitrile) separately.
Protocol 2: General Ion-Pair RP-HPLC Method for UDP-Sugar Analysis
Objective: To provide a starting gradient method for the separation of a mixture of UDP-sugars. This method should be optimized for your specific analytes and system.
Instrumentation and Columns:
-
HPLC or UHPLC system with a binary pump, autosampler, and UV detector.
-
Column: A high-quality C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.6 µm particle size).[12]
-
Column Oven: Set to 40 °C.
-
Detector: UV detector set to 262 nm (for the uridine base).
Mobile Phases:
-
Mobile Phase A: 10 mM this compound in water, pH 3.5 (as prepared in Protocol 1).
-
Mobile Phase B: 100% Acetonitrile.
Gradient Conditions:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.6 | 95 | 5 |
| 15.0 | 0.6 | 80 | 20 |
| 17.0 | 0.6 | 5 | 95 |
| 20.0 | 0.6 | 5 | 95 |
| 20.1 | 0.6 | 95 | 5 |
| 30.0 | 0.6 | 95 | 5 |
Procedure:
-
System Preparation: Purge the pump lines with fresh mobile phase.
-
Column Equilibration: Equilibrate the column with the initial conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of your prepared standard mix or sample extract.
-
Data Acquisition: Run the gradient method and acquire data at 262 nm.
Protocol 3: Extraction of UDP-Sugars from Cultured Cells
Objective: To efficiently extract UDP-sugars from mammalian cells while preventing their degradation.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% (v/v) Ethanol[14]
-
Cell scraper
-
Centrifuge capable of 16,000 x g at 4°C
-
Centrifugal vacuum evaporator (e.g., Speed-Vac)
Procedure:
-
Cell Culture: Grow cells to the desired confluency (e.g., in a 10 cm dish).
-
Quench Metabolism: Aspirate the culture medium completely. Immediately wash the cells twice with 5 mL of ice-cold PBS to remove any residual medium.
-
Extraction: Add 1 mL of ice-cold 70% ethanol to the dish. Use a cell scraper to scrape the cells from the surface. Pipette the cell suspension up and down several times to ensure a homogeneous mixture.[14]
-
Collection: Transfer the cell suspension into a pre-chilled 1.5 mL microcentrifuge tube.
-
Lysis: For complete lysis, sonicate the sample on ice or use a homogenizer.
-
Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble metabolites including UDP-sugars, to a new clean tube.
-
Drying: Evaporate the supernatant to dryness using a centrifugal vacuum evaporator. This step removes the ethanol and concentrates the analytes.[7]
-
Reconstitution and Storage: Reconstitute the dried pellet in a small, precise volume (e.g., 50-100 µL) of HPLC-grade water or initial mobile phase. The sample is now ready for analysis or can be stored at -80°C.
References
-
Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples. (n.d.). SpringerLink. Retrieved January 7, 2026, from [Link]
-
Sha, S., et al. (2017). A high-resolution measurement of nucleotide sugars by using ion-pair reverse chromatography and tandem columns. Analytical and Bioanalytical Chemistry, 409(26), 6263–6274. [Link]
-
Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples: Methods and Protocols | Request PDF. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Analysis of UDP-Sugars From Cultured Cells and Small Tissue Samples. (2019). PubMed. [Link]
-
Lagunas, R., & Díez-Masa, J. C. (1994). Separation and analysis of 4'-epimeric UDP-sugars by ion-pair reversed-phase HPLC. Analytical Biochemistry, 216(1), 188-194. [Link]
-
Analysis of Nucleotide Sugars from Cell Lysates by Ion-Pair Solid-Phase Extraction and Reversed-Phase High-Performance Liquid Chromatography. (n.d.). AMiner. Retrieved January 7, 2026, from [Link]
-
Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Simultaneous determination of intracellular nucleotide sugars. (2021). In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. [Link]
-
Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry. (2022). ResearchGate. [Link]
-
Analysis of nucleotide sugars from cell lysates by ion-pair solid-phase extraction and reversed-phase high-performance liquid chromatography | Request PDF. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
LARGE-SCALE ENZYMATIC SYNTHESIS OF UDP-LINKED SUGARS. (2021). Niner Commons. [Link]
-
Nakajima, K., et al. (2010). Simultaneous determination of nucleotide sugars with ion-pair reversed-phase HPLC. Glycobiology, 20(7), 865–871. [Link]
-
Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry. (2022). Journal of Analytical Methods in Chemistry. [Link]
-
This compound. (2018). SIELC Technologies. [Link]
-
Reliable Chemical Synthesis of UDP-3-O-[(R)-3-Hydroxydecanoyl]-GlcNAc: The Native Substrate of Pseudomonas aeruginosa LpxC. (2018). ACS Infectious Diseases, 4(10), 1436–1442. [Link]
-
UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions. (2017). Frontiers in Plant Science, 8. [Link]
-
Synthesis of UDP-glucose, UDP-glucuronic acid and NRP luminmide using permeabilized cells. (2016). ResearchGate. [Link]
-
HILIC - Sugars and fructooligosaccharide analysis. (n.d.). KNAUER. Retrieved January 7, 2026, from [Link]
Sources
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- 4. UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 10. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
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- 12. par.nsf.gov [par.nsf.gov]
- 13. scbt.com [scbt.com]
- 14. academic.oup.com [academic.oup.com]
Navigating the Chromatography of N,N-Dimethylhexylamine: A Technical Support Guide
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and frequently asked questions regarding the analysis of N,N-Dimethylhexylamine. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you overcome common challenges in your liquid chromatography experiments.
Understanding this compound: A Primer
This compound is a tertiary aliphatic amine. Its chemical nature—a basic compound with a pKa estimated to be in the range of 10-11—is central to its chromatographic behavior. This high pKa means it will be protonated and carry a positive charge in acidic to neutral mobile phases, and be in its neutral, free base form in sufficiently basic mobile phases. This property is the key to controlling its retention and peak shape in reversed-phase HPLC.
Frequently Asked Questions (FAQs)
Q1: How does the choice of mobile phase pH affect the stability and chromatography of this compound?
The pH of your mobile phase is the most critical parameter for the successful analysis of this compound. It directly influences the compound's ionization state, which in turn affects its retention, peak shape, and even its stability.
-
Acidic Mobile Phase (pH < pKa): In an acidic mobile phase (e.g., using formic acid or phosphoric acid), this compound will be protonated (positively charged). This has two main consequences:
-
Reduced Retention: The protonated, more polar form will have weaker interactions with the hydrophobic stationary phase (like C18), leading to early elution.
-
Potential for Peak Tailing: The positively charged amine can interact with negatively charged residual silanol groups on the silica-based column packing. This secondary interaction is a primary cause of peak tailing.[1][2]
-
-
Basic Mobile Phase (pH > pKa): In a basic mobile phase (e.g., using ammonium hydroxide or ammonium bicarbonate), this compound will be in its neutral, free base form. This is often advantageous for:
-
Increased Retention: The neutral, more hydrophobic form will interact more strongly with the stationary phase, leading to better retention.
-
Improved Peak Shape: By neutralizing the analyte, the problematic interactions with silanol groups are minimized, resulting in sharper, more symmetrical peaks.
-
Q2: Is this compound stable in acidic mobile phases like those containing formic acid?
Generally, this compound is stable in commonly used acidic mobile phases for HPLC, such as those containing 0.1% formic acid. It is a robust molecule that does not typically degrade under these conditions. In fact, methods for its analysis by reversed-phase HPLC have been published using mobile phases containing phosphoric acid or formic acid.[3]
However, it is crucial to remember that this compound is incompatible with strong oxidizing agents and strong acids.[4][5] Therefore, while standard acidic mobile phases are acceptable, exposure to concentrated strong acids should be avoided.
Q3: What are the potential stability concerns when using a basic mobile phase for this compound analysis?
While using a high pH mobile phase is often beneficial for the chromatography of basic compounds, there are potential stability considerations to be aware of. A study has reported the on-column N-nitrosation of primary and secondary amines when using a mobile phase containing ammonium hydroxide and acetonitrile. This reaction was found to be catalyzed by the stainless steel components of the HPLC system, particularly the column frit.[1]
Although this compound is a tertiary amine and therefore less susceptible to N-nitrosation, this phenomenon highlights a potential, albeit less likely, reactivity in high pH, amine-containing mobile phases. When developing methods at high pH, it is good practice to:
-
Use high-purity solvents and additives.
-
Consider using columns specifically designed for high pH work, which often have modified hardware to minimize such reactive effects.
-
Evaluate the stability of your analyte in the mobile phase over the typical run time of your analysis.
Troubleshooting Guides
Issue 1: Peak Tailing of this compound
Peak tailing is the most common issue encountered when analyzing basic compounds like this compound, especially in acidic to neutral mobile phases.
Root Cause Analysis:
The primary cause of peak tailing for amines is the secondary interaction between the protonated (positively charged) analyte and ionized residual silanol groups (negatively charged) on the surface of the silica-based stationary phase. This leads to a mixed-mode retention mechanism, causing the peak to tail.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression caused by this compound.
Detailed Solutions:
| Strategy | Mechanism | Experimental Protocol |
| Improve Chromatographic Separation | If this compound is not the analyte of interest but is present in the sample matrix, modify the HPLC method to chromatographically separate it from the analyte(s) of interest. | Adjust the gradient profile to achieve baseline separation between the analyte and this compound. |
| Sample Dilution | Reducing the concentration of this compound entering the MS source will alleviate the competition for ionization. | Dilute the sample to a concentration where ion suppression is minimized while maintaining adequate signal for the analyte of interest. |
| Optimize MS Source Parameters | Adjusting the ion source conditions can sometimes help to mitigate the effects of ion suppression. | Systematically optimize parameters such as nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage. |
| System Cleaning | This compound can be a "sticky" compound and contaminate the LC-MS system, leading to persistent ion suppression. | If contamination is suspected, a thorough system wash is recommended. A suggested wash solution is a mixture of Methanol/Water/Formic Acid (e.g., 45/45/10 v/v/v). In severe cases, disassembly and cleaning of the MS source may be necessary. [4] |
References
-
On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. PubMed. (2013-12-06) [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. (2025-11-19) [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]
-
How do I clean dimethylhexylamine (DHMA) out of LC-MS/MS system?. ResearchGate. (2015-07-29) [Link]
-
Predicted pKa values for the secondary and tertiary amines shown in... ResearchGate. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. (2024-09-13) [Link]
-
Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Agilent. [Link]
-
This compound. SIELC Technologies. (2018-05-16) [Link]
-
This compound. PubChem. [Link]
-
This compound. ChemBK. [Link]
-
1-Dimethylaminohexane. NIST WebBook. [Link]
Sources
- 1. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Shape Issues with N,N-Dimethylhexylamine in Chromatography
Welcome to the technical support center for chromatographic analysis of N,N-Dimethylhexylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving optimal peak shape for this tertiary amine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying scientific principles to empower you in your method development and analysis.
Understanding the Analyte: this compound
This compound is a tertiary amine with a molecular weight of approximately 129.24 g/mol .[1] Its chemical structure consists of a hexyl chain and two methyl groups attached to a nitrogen atom. This structure imparts both hydrophobic (the hexyl chain) and polar/basic (the tertiary amine) characteristics. The basicity of the amine group means it is prone to protonation, especially at acidic pH, leading to a positively charged species. These physicochemical properties are at the core of the challenges encountered during its chromatographic analysis, primarily due to strong interactions with residual silanol groups on silica-based stationary phases.[2][3][4]
Troubleshooting Guide: From Tailing Peaks to Symmetrical Elution
Poor peak shape, most commonly observed as "peak tailing," is a frequent issue when analyzing basic compounds like this compound.[5] This occurs due to secondary, unwanted interactions between the analyte and the stationary phase, leading to a non-ideal distribution of the analyte as it travels through the column.[5]
Q1: My this compound peak is exhibiting significant tailing. What are the primary causes and how can I fix it?
Peak tailing for basic compounds like this compound is a classic sign of strong interactions with acidic silanol groups (Si-OH) present on the surface of silica-based reversed-phase columns.[2][3][4] At typical mobile phase pHs, these silanol groups can be deprotonated (SiO-), creating negatively charged sites that electrostatically interact with the positively charged (protonated) this compound. This strong, secondary retention mechanism leads to the observed peak tailing.
Here is a systematic approach to diagnose and resolve this issue:
Troubleshooting Workflow for Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing of this compound.
Step 1: Mobile Phase Optimization
-
pH Adjustment: The pH of the mobile phase is a critical parameter.
-
Low pH (below 3): At a low pH, the silanol groups on the silica surface are protonated and therefore neutral, which minimizes the strong ionic interactions with the protonated amine.[5] However, be aware that operating at very low pH can be detrimental to some columns.
-
High pH (above 8): At a high pH, the this compound will be in its neutral, unprotonated form, which also reduces the strong ionic interactions with the now deprotonated silanol groups.[6] This approach requires a pH-stable column.
-
-
Mobile Phase Additives:
-
Competitive Amines: Adding a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase can be very effective.[7] TEA, being a base, will preferentially interact with the active silanol sites, effectively "masking" them from the this compound.
-
Buffers: Ensure your mobile phase is adequately buffered to maintain a consistent pH throughout the analysis. A stable pH is crucial for reproducible chromatography.
-
Step 2: Column Selection
The choice of HPLC column plays a pivotal role in achieving good peak shape for basic compounds.
| Column Type | Principle of Operation | Advantages for this compound Analysis |
| High Purity Silica Columns | Manufactured with silica that has a very low metal content, resulting in fewer and less acidic silanol groups. | Reduced secondary interactions and improved peak symmetry. |
| End-Capped Columns | The residual silanol groups are chemically bonded with a small, inert compound (e.g., trimethylsilane) to make them unavailable for interaction. | Significantly reduces peak tailing for basic compounds. |
| Sterically Protected Columns | The bonded phase (e.g., C18) has bulky side groups that physically hinder the analyte from accessing the underlying silanol groups. | Excellent for use at low pH, providing good peak shape and column stability. |
| Superficially Porous Particle (SPP) Columns | Also known as core-shell columns, these have a solid core with a porous outer layer.[8][9] This design leads to higher efficiency and less peak broadening.[8][9] | Can provide sharper peaks and better resolution, even at higher flow rates.[9] |
Step 3: Consider Alternative Chromatography Modes
If optimizing the mobile phase and column in reversed-phase mode is not sufficient, consider these alternative approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating polar compounds that are often poorly retained in reversed-phase chromatography.[10][11][12][13] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.[10][11] This can provide a completely different selectivity and often excellent peak shapes for polar amines.[10][11]
-
Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase.[14][15][16] For a positively charged analyte like protonated this compound, a negatively charged ion-pairing reagent (e.g., an alkyl sulfonate) is used.[15][17] The reagent forms a neutral ion-pair with the analyte, which is then retained by the reversed-phase column via hydrophobic interactions.[18] This can significantly improve peak shape and retention.[16]
Q2: I'm observing peak fronting with my this compound analysis. What could be the cause?
Peak fronting, where the front of the peak is less steep than the back, is less common than tailing for basic compounds but can occur under specific conditions. The most likely causes are:
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to a distorted peak shape that often appears as fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for mobile phase pH when analyzing this compound?
A: A good starting point is to adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. Since it is a tertiary amine, its pKa is likely in the basic range (around 9-10). Therefore, starting with a low pH mobile phase (e.g., pH 2.5-3) is a common and effective strategy to ensure the analyte is fully protonated and the silanol groups on the column are neutralized.
Q: Are there any specific column chemistries that are recommended for tertiary amines like this compound?
A: Yes, columns with sterically protected bonded phases or those with polar-embedded groups are often recommended. Sterically protected columns physically block the analyte's access to residual silanols. Polar-embedded phases have a polar functional group (e.g., an amide) incorporated into the alkyl chain, which helps to shield the silanol groups and can also provide alternative selectivity.
Q: I'm using a mass spectrometer as a detector. Are there any mobile phase additives I should avoid?
A: Yes, if you are using mass spectrometry (MS) detection, you should avoid non-volatile buffers and additives like phosphate buffers and TEA, as they can contaminate the ion source. For LC-MS applications, volatile mobile phase additives such as formic acid, acetic acid, ammonium formate, and ammonium acetate are preferred.
Q: How can I confirm that my peak tailing is due to silanol interactions?
A: A simple diagnostic test is to inject a neutral compound (e.g., toluene or naphthalene) under the same conditions. If the neutral compound gives a symmetrical peak while your this compound peak tails, it is a strong indication that secondary interactions with silanol groups are the cause of the tailing.
Experimental Protocols
Protocol for Mobile Phase pH Adjustment
-
Determine the pKa of this compound: A literature search or software prediction can provide an estimated pKa value.
-
Prepare the Aqueous Portion of the Mobile Phase:
-
For low pH, use a volatile acid like formic acid or trifluoroacetic acid (TFA). A common starting concentration is 0.1% (v/v).
-
For high pH, use a volatile base like ammonium hydroxide. A common starting concentration is 0.1% (v/v).
-
-
Measure and Adjust the pH: Use a calibrated pH meter to accurately measure and adjust the pH of the aqueous portion of your mobile phase before mixing it with the organic solvent.
-
Filter the Buffer: Always filter your aqueous mobile phase through a 0.22 µm or 0.45 µm filter to remove any particulates that could damage your HPLC system.
Protocol for Using a Competitive Amine Additive
-
Prepare the Mobile Phase: Prepare your desired mobile phase (e.g., acetonitrile and water).
-
Add Triethylamine (TEA): To the prepared mobile phase, add a small concentration of TEA. A good starting point is 0.1% (v/v).
-
Equilibrate the Column: Equilibrate the column with the TEA-containing mobile phase for an extended period (e.g., 30-60 minutes) to ensure the silanol groups are fully passivated before injecting your sample.
References
- A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Ion Pairing — Blessing or Curse?.
- Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Element Lab Solutions.
- Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
- Issues and Solutions to the Use of Ion-Pairing Reagents.
- The Difference Between Superficially Porous and Fully Porous Particles. Chrom Tech, Inc.
- Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds.
- Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
- Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds.
- Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Ion-Pairing Agents | HPLC. Mason Technology.
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies.
- Using amines or amino acids as mobile phase modifiers in chromatography.
- Direct Analysis of Amino Acids by HILIC–ESI-MS.
- Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound.
- Ion-Pair Reagents for HPLC. TCI Chemicals.
- ProntoSIL HPLC Columns. MAC-MOD Analytical.
- HPLC - Troubleshooting Tailing. YouTube.
- Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
- Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance.
- Peak Tailing in HPLC. Element Lab Solutions.
- HILIC – The Rising Star of Polar Chrom
- Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.
- HPLC Troubleshooting Guide. Regis Technologies.
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
- What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
- Shim-pack HPLC Column Guidebook.
- HPLC Columns.
- Ugly peak shape of amine compound.
- Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules.
- HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies.
- Organic Small Molecule HPLC Columns; C-18 columns. Aapptec Peptides.
- Design and evaluation of switchable-hydrophilicity solvents. Green Chemistry.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial.
- Development of a Sensitive High Resolution Mass Spectrometry Method.
- This compound. PubChem.
- This compound. ChemicalBook.
- Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques. The Analytical Scientist.
- Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Applic
- How do I clean dimethylhexylamine (DHMA) out of LC-MS/MS system?.
- This compound (C8H19N). PubChemLite.
- A new approach for the analysis of n-nitrosodimethylamine (NDMA) in pharmaceutical products. SCIEX.
- This compound 98 4385-04-0. Sigma-Aldrich.
- Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist.
- Analysis of trace levels of toxic N,N-dimethylaminopropylamine in alkylamidobetaines by ion-chromatography.
- Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.
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Technical Support Center: Catalyst Deactivation by N,N-Dimethylhexylamine in Dehydrogenation Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering catalyst deactivation issues specifically caused by N,N-Dimethylhexylamine in dehydrogenation reactions. This resource provides in-depth troubleshooting protocols, mechanistic explanations, and preventative strategies to ensure the efficiency and success of your catalytic processes.
Frequently Asked Questions (FAQs)
Q1: My dehydrogenation reaction has stalled or is showing significantly reduced activity. Could this compound be the cause?
A1: Yes, this is a strong possibility. This compound, like other organic amines, is a known poison for many heterogeneous catalysts, particularly those based on Platinum Group Metals (PGMs) such as Platinum (Pt), Palladium (Pd), and Ruthenium (Ru).[1][2] Its presence, even in trace amounts, can lead to a rapid or gradual decrease in reaction rates and prevent the reaction from reaching completion.[3]
Q2: How exactly does this compound deactivate the catalyst?
A2: The primary mechanism is chemical poisoning through strong adsorption.[4] The nitrogen atom in this compound has a lone pair of electrons that readily donates to the electron-deficient (acidic) active metal sites on the catalyst surface. This forms a strong, often irreversible, chemisorbed bond that sterically blocks reactant molecules from accessing these sites, thus inhibiting the catalytic cycle.[5]
Q3: What are the typical signs of catalyst poisoning by an amine like this compound?
A3: Key indicators of catalyst poisoning include:
-
A noticeable decrease in the rate of hydrogen evolution or substrate conversion over time.
-
The reaction failing to proceed to completion, stalling at an intermediate conversion level.[3]
-
An increase in reaction temperature being required to maintain a constant conversion rate.
-
Changes in product selectivity, as the poison may preferentially adsorb to certain types of active sites.
Q4: Is the deactivation reversible? Can I regenerate my catalyst?
A4: Deactivation by amines can range from reversible to permanent, depending on the strength of the amine's adsorption to the catalyst surface.[6] In some cases, activity can be partially or fully restored through specific regeneration procedures, such as high-temperature stripping with an inert gas or hydrogen, or careful oxidative treatments.[3][7] However, complete recovery is not always guaranteed.[6]
In-Depth Troubleshooting Guide
If you suspect catalyst deactivation by this compound, follow this systematic approach to diagnose and resolve the issue.
Logical Troubleshooting Workflow
This flowchart outlines a step-by-step process for identifying the root cause of catalyst deactivation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. GAS Dortmund [gas-dortmund.de]
- 6. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression from N,N-Dimethylhexylamine in ESI-MS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering signal variability and loss when analyzing samples containing N,N-Dimethylhexylamine (DMHA) via Electrospray Ionization Mass Spectrometry (ESI-MS). Here, we will dissect the root causes of this common issue and provide a suite of actionable, field-proven troubleshooting strategies and validated protocols to restore the accuracy and sensitivity of your analyses.
Section 1: The Root Cause Analysis: Why this compound Suppresses Your Signal
Before solving a problem, it's critical to understand its origin. Ion suppression is a type of matrix effect where the ionization efficiency of your target analyte is reduced due to the presence of co-eluting compounds—in this case, this compound.[1][2]
This compound is a tertiary amine, and its structure confers two key properties that make it a potent ion suppressor in positive-ion ESI-MS:
-
High Gas-Phase Basicity (Proton Affinity): ESI in positive mode relies on the efficient protonation of analyte molecules to form [M+H]⁺ ions. DMHA is a highly basic compound, meaning it has a very strong affinity for protons.[3][4] When it co-elutes with your analyte of interest, it aggressively competes for the limited number of available protons in the ESI source, effectively "stealing" the charge that your analyte needs to be detected.[5][6]
-
Surface Activity: The ESI process involves the formation of charged droplets from which gas-phase ions are eventually emitted. Compounds with surfactant-like properties, such as amines with alkyl chains, tend to accumulate at the surface of these droplets.[7] This surface enrichment of DMHA means it is preferentially ionized and desorbed, further outcompeting your analyte for access to the gas phase and subsequent detection by the mass spectrometer.
The combination of these effects leads to a significant and often variable decrease in your analyte's signal intensity, compromising both qualitative detection and quantitative accuracy.
Mechanism of Ion Suppression by this compound
Caption: Competition for protons and droplet surface access.
Section 2: Troubleshooting Guide & FAQs
This section addresses the common issues encountered when DMHA is present in your samples.
Q1: My analyte signal has disappeared or is highly variable after introducing samples containing DMHA. What is the first thing I should check?
A: The most immediate cause is severe ion suppression. The first step is to confirm that the suppression coincides with the elution of DMHA.
-
Diagnostic Test: Post-Column Infusion. This is a definitive method to visualize ion suppression zones in your chromatogram.[5][8]
-
Set up a constant infusion of your analyte standard solution into the MS source, post-column, using a T-fitting. This will create a stable baseline signal for your analyte.
-
Inject a blank matrix sample that contains this compound.
-
Monitor the analyte's signal. A significant dip in the baseline signal at the retention time of DMHA provides direct evidence of ion suppression.[9]
-
Q2: How can I modify my Liquid Chromatography (LC) method to reduce suppression from DMHA?
A: The goal is to chromatographically separate your analyte from the DMHA. If they don't co-elute, they can't compete in the ESI source.
-
Strategy 1: Optimize Gradient Elution. Develop a gradient that retains DMHA strongly while allowing your analyte to elute earlier, or vice-versa. Because DMHA is basic, it will be highly retained on standard C18 columns at low pH. You can try a shallower gradient or a different organic modifier to improve separation.
-
Strategy 2: Adjust Mobile Phase pH. Ensure your mobile phase pH is at least 2 units below the pKa of your analyte to promote its ionization.[10] However, be aware that this may also increase the retention and ionization of DMHA. The key is to find a pH that provides the best selectivity between the two compounds.
-
Strategy 3: Consider Alternative Column Chemistries. If C18 is not providing adequate separation, consider:
-
Hydrophilic Interaction Chromatography (HILIC): Useful if your analyte is polar and DMHA is less retained under HILIC conditions.
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange properties can offer unique selectivity for separating basic compounds like DMHA from other analytes.[11]
-
Q3: My chromatographic options are limited. What are the most effective sample preparation techniques to remove DMHA before injection?
A: Effective sample preparation is often the most robust solution for mitigating matrix effects.[1][12]
-
Strategy 1: Liquid-Liquid Extraction (LLE). LLE separates compounds based on their differential solubility in two immiscible liquids.
-
Protocol: Adjust the pH of your aqueous sample to be >2 units above the pKa of DMHA (pKa ≈ 10.5). This deprotonates DMHA, making it neutral and more soluble in an organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).[13] Your analyte's properties will determine if it remains in the aqueous layer or extracts into the organic layer. This pH manipulation can provide excellent separation.
-
-
Strategy 2: Solid-Phase Extraction (SPE). SPE is a highly effective and versatile technique for cleaning up complex samples.[12][14][15] For removing a basic compound like DMHA, a strong cation exchange (SCX) mixed-mode SPE is the gold standard. A detailed protocol is provided in Section 3.
Q4: Can I change my Mass Spectrometer (MS) settings to overcome this suppression?
A: While less effective than chromatography or sample prep, some MS-based strategies can help.
-
Strategy 1: Switch to APCI. Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components compared to ESI.[2][8][16] Since DMHA is volatile, it will still be ionized, but the mechanism is different and may be less competitive. This is a powerful option if your analyte is amenable to APCI.[17][18][19]
-
Strategy 2: Optimize ESI Source Parameters. While not a complete solution, you can try optimizing parameters like capillary voltage, gas flow, and source temperature. Sometimes, fine-tuning these can slightly improve the analyte's ionization efficiency relative to the suppressor.[10] However, this rarely overcomes severe suppression.
Q5: I cannot remove the DMHA. How can I still get reliable quantitative data?
A: The best practice for quantitation in the presence of unavoidable and variable matrix effects is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) .[1][6][8]
-
Why it works: A SIL-IS (e.g., your analyte labeled with ¹³C or ²H) is chemically identical to your analyte. It will co-elute and experience the exact same degree of ion suppression as the analyte.[20] By measuring the ratio of the analyte's signal to the SIL-IS's signal, the suppression effect is cancelled out, leading to accurate and precise quantification.
Section 3: Validated Protocols for Mitigation
When extensive sample cleanup is required, a well-designed Solid-Phase Extraction (SPE) protocol is the most reliable approach. The following method is designed to selectively remove basic interferences like this compound.
Protocol: Mixed-Mode Strong Cation Exchange (SCX) SPE for DMHA Removal
This protocol assumes the target analyte is neutral or acidic. If the analyte is also basic, further method development will be required to achieve selective elution.
SPE Workflow for DMHA Removal
Caption: Step-by-step workflow for isolating the analyte from DMHA.
Step-by-Step Methodology:
-
Sample Pre-treatment: [14]
-
Dilute your sample (e.g., plasma, urine) 1:1 with an acidic solution, such as 2% formic acid in water.
-
This ensures both the analyte and DMHA are protonated (positively charged) for retention on the SCX sorbent.
-
-
Conditioning & Equilibration: [21]
-
Pass 1 cartridge volume of methanol through the SPE cartridge.
-
Pass 1 cartridge volume of 2% formic acid in water. Do not let the sorbent bed go dry.
-
-
Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 drop/second).[21] Both the protonated DMHA and a basic or neutral analyte will be retained by reversed-phase and/or cation exchange mechanisms.
-
-
Washing: [14]
-
Wash 1: Pass 1 cartridge volume of 2% formic acid in water to remove polar, non-retained impurities.
-
Wash 2: Pass 1 cartridge volume of methanol to remove non-polar impurities that are not strongly retained by cation exchange.
-
-
Elution:
-
Elute Analyte (if neutral or acidic): Pass 1-2 cartridge volumes of an appropriate organic solvent (e.g., acetonitrile or methanol). Since the analyte is not strongly retained by the cation exchange mechanism, it will elute, while the strongly basic DMHA will remain bound to the sorbent. COLLECT THIS FRACTION.
-
Elute DMHA (to waste): To clean the cartridge for reuse or to confirm removal, pass 1 cartridge volume of 5% ammonium hydroxide in methanol. The strong base will displace the DMHA from the SCX sorbent. Discard this fraction.
-
-
Post-Elution:
Section 4: Data-Driven Mitigation Strategies
The choice of mitigation strategy can have a dramatic impact on analyte signal. The following table summarizes expected outcomes based on different experimental choices.
| Mitigation Strategy | Analyte Signal Recovery | DMHA Signal in Final Sample | Primary Mechanism | Suitability & Considerations |
| None (Dilute & Shoot) | < 10% (Highly Suppressed) | High | Co-elution & Competition | Unsuitable for accurate quantification.[23] |
| Optimized Chromatography | 50-90% | High (but separated in time) | Temporal Separation | Effective if baseline separation is achievable.[8][9] |
| Liquid-Liquid Extraction | 70-95% | Low to Moderate | pH-based Partitioning | Good for initial cleanup; may require optimization.[13] |
| Mixed-Mode SCX SPE | > 95% | Very Low / Undetectable | Selective Retention & Elution | The most robust and effective method for removal.[24][25] |
| Switch to APCI Source | 60-90% | High (but less suppression) | Different Ionization Mechanism | Highly effective for analytes compatible with APCI.[2][26][27] |
References
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-
Mei, H., Hsieh, Y., & Nardo, C. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. [Link]
-
Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. International Journal of Analytical Chemistry. [Link]
-
Biocompare. (2020). Solid Phase Extraction in LC-MS Sample Preparation. Biocompare. [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Biotage. [Link]
-
LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS. [Link]
-
Restek. (n.d.). The Fundamentals of Solid Phase Extraction (SPE). Restek. [Link]
-
LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
ResearchGate. (2015). How do I clean dimethylhexylamine (DHMA) out of LC-MS/MS system?. ResearchGate. [Link]
-
Al-Masri, M., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology. [Link]
-
Microsaic Systems. (2020). Straight to the Source: ESI vs APCI…. Microsaic Systems. [Link]
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Maurer, H. H., & Meyer, M. R. (2010). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches. Rapid Communications in Mass Spectrometry. [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
-
University of Waterloo. (n.d.). Ion Suppression and ESI. Mass Spectrometry Facility. [Link]
-
ResearchGate. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. ResearchGate. [Link]
-
Waters Corporation. (2021). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed. Waters Corporation. [Link]
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Gosetti, F., et al. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. [Link]
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American Chemical Society. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry. [Link]
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ResearchGate. (2006). Advanced sample preparation techniques prior to LC-MS. ResearchGate. [Link]
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Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]
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Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
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LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Semantic Scholar. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Semantic Scholar. [Link]
-
Biotech Spain. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]
-
American Chemical Society. (2018). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. Journal of the American Society for Mass Spectrometry. [Link]
-
American Chemical Society. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
ResearchGate. (2015). Proton Affinities and Gas-Phase Basicities: Theoretical Methods and Structural Effects. ResearchGate. [Link]
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National Institutes of Health. (2014). Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis. National Institutes of Health. [Link]
-
Lias, S. G., et al. (1984). Evaluated Gas Phase Basicities and Proton Affinities of Molecules. Journal of Physical and Chemical Reference Data. [Link]
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GovInfo. (n.d.). A compendium of gas phase basicity and proton affinity measurements. GovInfo. [Link]
-
ResearchGate. (2020). DFT Investigation of Proton Affinity and Intramolecular Proton–π Interactions in N,N-Dimethylnaphthylamine Derivatives: Insights from Aromaticity, AIM, and NBO Analyses. ResearchGate. [Link]
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- 22. organomation.com [organomation.com]
- 23. spectroscopyeurope.com [spectroscopyeurope.com]
- 24. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. | Semantic Scholar [semanticscholar.org]
- 26. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. perkinelmer.com.ar [perkinelmer.com.ar]
Optimization of reaction conditions for N,N-Dimethylhexylamine synthesis
Answering the user's request.## Technical Support Center: Optimization of N,N-Dimethylhexylamine Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process. Our focus will be on the widely-used reductive amination pathway, offering detailed troubleshooting guides and FAQs to address common challenges encountered in the lab.
Foundational Synthesis Pathway: Reductive Amination
The synthesis of tertiary amines such as this compound is most reliably achieved through reductive amination.[1] This method involves the reaction of a carbonyl compound (hexanal) with a secondary amine (dimethylamine) to form an intermediate iminium ion, which is then reduced in situ by a hydride reagent to yield the target tertiary amine.[2] This approach is favored over methods like direct alkylation with alkyl halides because it avoids the common side reaction of over-alkylation, which leads to the formation of quaternary ammonium salts.[1]
The overall reaction is as follows:
Hexanal + Dimethylamine → [Iminium Ion Intermediate] --(Reducing Agent)--> this compound
This guide will focus on a one-pot procedure using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for this transformation.[3]
Experimental Workflow & Key Decision Points
The following diagram outlines the critical steps and potential failure points in the synthesis of this compound via reductive amination. Understanding this workflow is crucial for effective troubleshooting.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Question: My reaction yield is very low, or the reaction has stalled. What are the primary causes?
Answer: Low or no yield in a reductive amination is a common issue that can typically be traced back to one of several critical parameters:
-
Reagent Quality & Inert Conditions: The formation of the iminium ion intermediate involves the loss of water. If your solvent or reagents are not anhydrous, the equilibrium can be driven backward, preventing the formation of the substrate for reduction. Ensure you are using an anhydrous aprotic solvent (e.g., DCE, THF) and that your dimethylamine solution and hexanal are dry.[3]
-
Inefficient Iminium Ion Formation: The reaction between a secondary amine and an aldehyde to form an iminium ion can be slow. Adding a catalytic amount of a weak acid, like glacial acetic acid (1.0-1.1 eq.), can significantly accelerate this step.[3]
-
Reducing Agent Activity: Hydride reducing agents can degrade upon improper storage. Use a freshly opened bottle of sodium triacetoxyborohydride or a properly stored batch. If using a different agent like sodium borohydride, be aware that it can be consumed by reacting with the solvent or acid catalyst if present.[3]
-
Incorrect Stoichiometry: Ensure that the reducing agent is present in sufficient excess (typically 1.5-2.0 equivalents) to drive the reaction to completion.[3]
Question: I'm observing significant side-products in my crude sample. What are they and how can I prevent them?
Answer: The primary side-product in this reaction is typically 1-hexanol, which arises from the direct reduction of the starting hexanal.
-
Cause: This occurs when the reducing agent is too reactive towards the aldehyde compared to the iminium ion. While sodium triacetoxyborohydride (NaBH(OAc)₃) is generally selective for the iminium ion, using a stronger, less selective reducing agent like sodium borohydride (NaBH₄) can lead to significant alcohol formation, especially if the iminium ion concentration is low.[1][4]
-
Solution: The best solution is to use the milder NaBH(OAc)₃.[3] If you must use NaBH₄, a two-step protocol is recommended: first, allow the hexanal and dimethylamine to react to form the iminium ion, and only then add the NaBH₄. This ensures the concentration of the target intermediate is maximized before the reducing agent is introduced.[3]
Question: I am struggling with the workup. A persistent emulsion is forming during the extraction. How can I resolve this and purify my product?
Answer: Emulsion formation is common when working with amines due to their surfactant-like properties. Effective purification relies on exploiting the basicity of the target amine.
-
Break the Emulsion: To break an emulsion, try adding a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the organic and aqueous layers.[4]
-
Utilize Acid-Base Extraction: This is the most robust method for separating your tertiary amine from non-basic impurities like unreacted hexanal or the 1-hexanol side-product.[3]
-
Step 1 (Acid Wash): Extract the entire crude reaction mixture with an acidic aqueous solution (e.g., 1M HCl). Your basic this compound will be protonated to form a water-soluble ammonium salt and move into the aqueous layer. Non-basic impurities will remain in the organic layer, which can be discarded.[3][4]
-
Step 2 (Basification & Extraction): Cool the acidic aqueous layer (containing your product) in an ice bath and make it strongly basic (pH > 10) by slowly adding a base like 1M NaOH. This deprotonates the ammonium salt, liberating the free amine.[3][4]
-
Step 3 (Final Extraction): Extract the now basic aqueous layer with a fresh organic solvent (e.g., diethyl ether, dichloromethane). Your purified amine product will move into this new organic layer.[4][5]
-
-
Final Purification: After drying the organic extracts over an anhydrous salt (like K₂CO₃ or MgSO₄), the solvent can be removed under reduced pressure. For high purity, the resulting crude oil should be purified by fractional distillation under vacuum.[4][6]
Frequently Asked Questions (FAQs)
Q: Can I use sodium borohydride (NaBH₄) instead of sodium triacetoxyborohydride (NaBH(OAc)₃)?
A: Yes, but with caution. NaBH₄ is a more powerful reducing agent and can readily reduce the starting aldehyde, leading to lower yields of the desired amine.[1][4] If you use NaBH₄, it is best to employ a two-step process where the iminium ion is pre-formed before adding the reducing agent.[3] NaBH(OAc)₃ is preferred for one-pot reactions due to its higher selectivity for reducing the iminium ion in the presence of the aldehyde.[1]
Q: I need to synthesize this compound starting from hexylamine (a primary amine). How should I modify the procedure?
A: Starting with a primary amine requires a double methylation. The ideal method for this is the Eschweiler-Clarke reaction .[7] This classic one-pot reaction uses an excess of formaldehyde (as the methyl source) and formic acid (as the reducing agent).[8][9] The reaction proceeds by forming an imine with the first equivalent of formaldehyde, which is then reduced by formic acid. This process repeats with the resulting secondary amine to yield the tertiary amine.[10] A key advantage of this method is that it completely avoids the formation of quaternary ammonium salts, as a tertiary amine cannot form another imine with formaldehyde.[7]
Q: Why is the Eschweiler-Clarke reaction often performed at high temperatures (near boiling)?
A: The reaction is typically performed in an aqueous solution near boiling temperature.[7] The elevated temperature facilitates several steps: the dehydration of the hemiaminal intermediate to form the iminium ion and the hydride transfer from formic acid. The irreversible loss of carbon dioxide gas during the reduction step also helps to drive the reaction to completion.[7][8]
Q: How critical are anhydrous conditions for the reductive amination with NaBH(OAc)₃?
A: Very critical. The first step of the reaction is the condensation of hexanal and dimethylamine to form an iminium ion, a process that releases a molecule of water. According to Le Châtelier's principle, the presence of water in the reaction medium will inhibit the formation of the iminium ion intermediate. Since the reducing agent acts on the iminium ion, not the starting materials, poor iminium formation will directly lead to a failed reaction. Always use anhydrous solvents and ensure your starting materials are as dry as possible.[3]
Data Summary Tables
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Typical Use Case | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | One-pot reductive amination | Mild, highly selective for imines/iminium ions in the presence of aldehydes; tolerant of mild acid.[3] | More expensive; moisture sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | One-pot reductive amination | Selective for imines at acidic pH where aldehyde reduction is slow.[1][2] | Highly toxic (releases HCN gas in strong acid); environmentally hazardous. |
| Sodium Borohydride | NaBH₄ | Two-step reductive amination | Inexpensive and readily available. | Less selective, can readily reduce aldehydes/ketones[4]; reacts with protic solvents and acids. |
| Formic Acid | HCOOH | Eschweiler-Clarke reaction | Acts as both acid catalyst and hydride source; avoids quaternary salt formation.[7][10] | Typically limited to methylation using formaldehyde; requires high temperatures. |
Table 2: Optimized Reaction Parameters for this compound Synthesis (One-Pot NaBH(OAc)₃ Method)
| Parameter | Recommended Value | Rationale / Notes |
| Stoichiometry | ||
| Hexanal | 1.0 eq. | Limiting reagent. |
| Dimethylamine | 1.0 - 1.2 eq. | Slight excess ensures full conversion of the aldehyde. |
| Acetic Acid (optional) | 1.0 - 1.1 eq. | Catalyzes iminium ion formation.[3] |
| Sodium Triacetoxyborohydride | 1.5 - 2.0 eq. | Sufficient excess to ensure complete reduction.[3] |
| Conditions | ||
| Solvent | Anhydrous DCE, DCM, or THF | Aprotic solvents are essential to allow iminium formation.[3] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 1 - 12 hours | Monitor by TLC or LC-MS for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the aldehyde and hydrolysis of reagents. |
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Reductive Amination for Tertiary Amine Synthesis.
- BDMAEE. (2024, December 20). Production process and purification techniques for n,n-dimethylcyclohexylamine.
- Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine.
- Nature. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
- ChemicalBook. (n.d.). N,N-Dimethylcyclohexylamine synthesis.
- Google Patents. (n.d.). Method of preparing N,N-dimethyl cyclohexylamine catalyst.
- JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- Chemistry Steps. (n.d.). Reductive Amination.
- Google Patents. (n.d.). Inproved process for producing n,n-dimethyl-cyclohexyl-amine.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- Benchchem. (n.d.). Technical Guide: Synthesis of N,N-Dimethylphenethylamine from Phenethylamine via Eschweiler-Clarke Reaction.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. bdmaee.net [bdmaee.net]
- 6. CN1036338C - Method of preparing N,N-dimethyl cyclohexylamine catalyst - Google Patents [patents.google.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Phosphonate Ionization with N,N-Dimethylhexylamine
Welcome to the technical support center for the analysis of phosphonates using N,N-Dimethylhexylamine (NNDHA) in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging NNDHA for enhanced ionization and chromatographic retention of these challenging analytes. Here, we will explore the underlying mechanisms, provide detailed protocols, and offer robust troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are phosphonates difficult to analyze with mass spectrometry?
Phosphonates are notoriously challenging to analyze via traditional reversed-phase liquid chromatography-mass spectrometry (LC-MS) for several key reasons. Their highly polar nature leads to poor retention on conventional C18 columns, and they often lack a UV-active chromophore for easy detection.[1] Furthermore, in electrospray ionization (ESI), their multiple negative charges in solution can lead to poor ionization efficiency in the widely used positive ion mode.[2]
Q2: How does this compound (NNDHA) enhance the ionization of phosphonates?
This compound serves a dual purpose in the analysis of phosphonates. Firstly, it acts as an ion-pairing reagent. The amine group on NNDHA interacts with the negatively charged phosphonate group of the analyte, forming a more hydrophobic ion pair.[3] This increased hydrophobicity significantly improves retention on reversed-phase columns. Secondly, and crucially for mass spectrometry, NNDHA is a volatile ion-pairing reagent that facilitates the formation of adducts with the phosphonate. This process results in a positively charged complex that is more readily ionized and detected in positive ion mode ESI-MS.[3]
Q3: Can I use other ion-pairing reagents for phosphonate analysis?
While other ion-pairing reagents exist, NNDHA offers a distinct advantage due to its volatility, which is a critical property for compatibility with mass spectrometry.[3] Non-volatile ion-pairing reagents, such as phosphate buffers, can cause ion suppression, precipitate in the organic mobile phase, and contaminate the MS instrument.[4] While other volatile options like triethylamine (TEA) are common in ion-pairing chromatography, NNDHA has been specifically shown to be effective for phosphonates by not only improving chromatography but also by forming adducts that enhance MS detection.[1][5]
Q4: What is the expected outcome of using NNDHA in my phosphonate analysis?
By incorporating NNDHA into your analytical method, you can expect to see two primary improvements:
-
Enhanced Chromatographic Retention: Phosphonates that would otherwise elute in the void volume of a reversed-phase column will exhibit increased retention times, allowing for better separation from other sample components.[3]
-
Increased Mass Spectrometry Signal: You will observe a significant increase in the signal intensity of your phosphonate analytes in positive ion mode ESI-MS due to the formation of the [M+NNDHA+H]⁺ adduct.[1] In many cases, phosphonates that are undetectable under standard conditions become readily quantifiable with the addition of NNDHA.[1]
Troubleshooting Guide
This section addresses common issues encountered when developing and running LC-MS methods for phosphonates using NNDHA.
Issue 1: Poor or No Signal for the Phosphonate Analyte
Possible Causes & Solutions:
-
Incorrect NNDHA Concentration: The concentration of NNDHA is critical. Start with a concentration of 10 mM in the mobile phase.[3] If the signal is still low, you can cautiously increase the concentration, but be mindful of potential ion suppression at very high concentrations.
-
Mobile Phase pH is Not Optimal: The pH of the mobile phase influences the ion-pairing efficiency. A slightly acidic pH, around 5.0, is a good starting point to ensure the phosphonate is deprotonated and the NNDHA is protonated.[1]
-
Inadequate Desolvation: The ion-pairing complex needs to be efficiently desolvated in the ESI source. Optimize source parameters such as gas flow, gas temperature, and capillary voltage.
-
Instrument Not Tuned for Higher m/z: The NNDHA adduct will have a significantly higher mass-to-charge ratio (m/z) than the parent phosphonate. Ensure your mass spectrometer is calibrated and tuned in the appropriate mass range to detect the expected adduct.[1]
Issue 2: Poor Chromatographic Peak Shape or Splitting
Possible Causes & Solutions:
-
Insufficient Equilibration: The analytical column requires thorough equilibration with the NNDHA-containing mobile phase to ensure a consistent surface for ion-pairing interactions.
-
Column Contamination: Ion-pairing reagents can accumulate on the column.[6] Dedicate a column specifically for ion-pairing applications to avoid carryover and unpredictable chromatographic behavior.[6]
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Issue 3: High Background Noise or Ion Suppression
Possible Causes & Solutions:
-
Excessive NNDHA Concentration: While necessary for ionization, too much NNDHA can lead to ion suppression, where the high concentration of the reagent competes with the analyte for ionization.[7] Use the minimum effective concentration of NNDHA.[6]
-
Contaminated Solvents or Reagents: Ensure high-purity, MS-grade solvents and fresh NNDHA are used to minimize background noise.
-
Matrix Effects from Complex Samples: Samples with high concentrations of salts or other interfering compounds can cause ion suppression.[8] Consider sample preparation techniques like solid-phase extraction (SPE) to clean up the sample before analysis.[9][10]
Experimental Protocols
Protocol 1: Preparation of NNDHA-Containing Mobile Phase
Objective: To prepare a 10 mM NNDHA mobile phase for LC-MS analysis of phosphonates.
Materials:
-
This compound (NNDHA), ≥98% purity[11]
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (or acetic acid)
-
Calibrated pH meter
Procedure:
-
To prepare a 1 L solution of 10 mM NNDHA, add the appropriate amount of NNDHA to approximately 900 mL of LC-MS grade water in a clean glass bottle.
-
Slowly add formic acid (or acetic acid) dropwise while monitoring the pH until a pH of 5.0 is reached.
-
Bring the final volume to 1 L with LC-MS grade water.
-
This aqueous mobile phase (Mobile Phase A) can then be mixed with an organic mobile phase (Mobile Phase B, e.g., acetonitrile) in your LC system to create the desired gradient.
Protocol 2: Infusion Analysis to Confirm Adduct Formation
Objective: To confirm the formation of the NNDHA-phosphonate adduct and optimize MS parameters.
Procedure:
-
Prepare a 1 µg/mL solution of your phosphonate analyte in a 10 mM NNDHA solution (pH 5.0) in an 80:20 water:acetonitrile mixture.[1]
-
Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Acquire a full scan mass spectrum in positive ion mode.
-
Look for an ion corresponding to the expected m/z of the [M+NNDHA+H]⁺ adduct, where M is the molecular weight of the phosphonate.
-
Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the adduct ion.
Visualizing the Workflow and Mechanism
To better understand the principles and procedures, the following diagrams illustrate the key concepts.
Caption: Mechanism of NNDHA-mediated phosphonate ionization.
Caption: General experimental workflow for LC-MS analysis.
Caption: Troubleshooting decision tree for common issues.
Quantitative Data Summary
The following table summarizes the key parameters for a typical LC-MS method for phosphonate analysis using NNDHA, based on established protocols.[3]
| Parameter | Value | Rationale |
| Ion-Pairing Reagent | This compound (NNDHA) | Volatile amine that enhances retention and forms positive adducts.[3] |
| Concentration | 10 mM | Effective concentration for both chromatography and ionization.[3] |
| Mobile Phase pH | ~5.0 | Promotes ion-pairing by ensuring the analyte is deprotonated and the amine is protonated.[1] |
| Column | Standard C18 | The increased hydrophobicity of the ion pair allows for retention on standard reversed-phase columns.[3] |
| MS Detection Mode | Positive Ion ESI | To detect the positively charged [M+NNDHA+H]⁺ adduct.[1] |
Conclusion
The use of this compound as a mobile phase additive is a powerful strategy for overcoming the inherent challenges of phosphonate analysis by LC-MS. By forming a hydrophobic ion pair, NNDHA enhances chromatographic retention, and its ability to form a readily ionizable adduct in the ESI source significantly boosts signal intensity in positive ion mode. This technical guide provides a comprehensive framework for implementing this technique, from understanding the underlying principles to troubleshooting common experimental hurdles. By following these guidelines, researchers can achieve robust and sensitive quantification of phosphonates, facilitating advancements in drug development and other scientific disciplines.
References
-
Gau, L. et al. (2009). Positive Mode Electrospray Ionization Mass Spectrometry of Bisphosphonates Using Dicationic and Tricationic Ion-Pairing Agents. ResearchGate. [Link]
-
MtoZ Biolabs. Why Do Phosphate-Based Buffers Hinder Protein Detection by Mass Spectrometry? Is It Due to Chelation by Phosphate Ions? [Link]
-
Knepper, T. P. (2020). Detecting traces of phosphonates. Wiley Analytical Science. [Link]
-
Yin, D. et al. (2019). Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. PubMed. [Link]
-
Yin, D. et al. (2019). Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. ResearchGate. [Link]
-
Otto, S. et al. (2022). Trace-level analysis of phosphonate in wine and must by ion chromatography with inductively coupled plasma mass spectrometry (IC-ICP-MS). IVES. [Link]
-
Periat, A. et al. (2021). Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides. PMC - NIH. [Link]
-
Agilent. (2019). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78090, this compound. PubChem. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [Link]
-
Reddit. (2020). Non-consistent precursor ions in LC-MS/MS and reduced intensity after derivatization using TMS-DAM (peptide mass spec)? r/massspectrometry. [Link]
-
ResearchGate. Electrospray ionization mass spectrometry and tandem mass spectrometry of clodronate and related bisphosphonate and phosphonate compounds. [Link]
-
Wiley Online Library. (2007). Study on [(4-substituted benzoylamino)phenylmethyl]phosphonic acid diisopropyl esters under electrospray ionization tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. Ion Pairing for Phosphonate Compound Analysis [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. ホスホン酸化合物の分析のためのイオンペア形成 [sigmaaldrich.com]
- 4. Why Do Phosphate-Based Buffers Hinder Protein Detection by Mass Spectrometry? Is It Due to Chelation by Phosphate Ions? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. agilent.com [agilent.com]
- 6. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
Navigating the Challenges of N,N-Dimethylhexylamine in LC-MS: A Technical Support Guide
Welcome to our dedicated technical support center for scientists and researchers utilizing N,N-Dimethylhexylamine (DMHA) in their liquid chromatography (LC) workflows coupled with mass spectrometry (MS). DMHA is a powerful ion-pairing agent, particularly effective for the retention and separation of anionic analytes like oligonucleotides and nucleotides on reversed-phase columns[1][2]. However, its use with MS detection presents significant challenges, primarily due to its non-volatile nature and potential for causing severe ion suppression.
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to equip you with the knowledge to successfully adapt your methods for MS compatibility, ensuring both high-quality chromatography and robust mass spectrometric detection.
Frequently Asked Questions (FAQs)
Q1: Why is this compound causing a problem with my MS detector?
A1: this compound is a tertiary amine with a hexyl chain, giving it hydrophobic properties[3]. While it is an effective ion-pairing agent for retaining polar, anionic compounds in reversed-phase chromatography, its physicochemical properties are problematic for mass spectrometry for two main reasons:
-
Non-Volatility: DMHA has a relatively high boiling point (146-150 °C) and low volatility. In an electrospray ionization (ESI) source, the mobile phase must be readily vaporized to release analyte ions into the gas phase for detection by the mass spectrometer[4][5]. Non-volatile components like DMHA can precipitate in the ion source, leading to contamination, reduced sensitivity, and the need for frequent cleaning[5][6].
-
Ion Suppression: DMHA can significantly suppress the ionization of your target analyte. This occurs because DMHA molecules can compete with analyte molecules for ionization in the ESI source[7][8]. The presence of a high concentration of a readily ionizable compound like DMHA can lead to a drastic reduction in the signal intensity of your analyte, potentially preventing its detection altogether[9]. One user on a chromatography forum reported a complete loss of signal in positive ion mode, with the mass spectrometer only detecting a strong signal corresponding to DMHA[10].
Q2: I'm seeing a persistent background ion at m/z 130 in my mass spectra. Is this related to DMHA?
A2: Yes, this is a very common observation when using DMHA. This compound has a molecular weight of 129.24 g/mol [11]. In the positive ion mode of a mass spectrometer, it will readily become protonated, resulting in an ion with a mass-to-charge ratio (m/z) of approximately 130 ([M+H]+). The persistent presence of this ion, even after flushing the system, indicates significant contamination of the LC and MS systems[10]. This contamination can be difficult to remove and can interfere with subsequent analyses[12][13].
Q3: What are the immediate steps I should take to adapt my DMHA-based HPLC method for MS compatibility?
A3: The primary goal is to replace the non-volatile DMHA with MS-friendly mobile phase components that still provide adequate chromatographic performance. Here is a step-by-step workflow to guide you through this process:
Troubleshooting Guide: Transitioning from DMHA to an MS-Compatible Mobile Phase
This guide will walk you through the process of modifying your existing HPLC method that uses this compound to one that is compatible with mass spectrometry.
Step 1: System Decontamination
Before introducing a new mobile phase, it is crucial to thoroughly clean your LC-MS system to remove residual DMHA.
-
Initial Flush: Begin by flushing the entire LC system (including the autosampler and column) with a high percentage of organic solvent, such as 95% acetonitrile or methanol in water, for an extended period.
-
Acidic Wash: Follow this with a flush using a mobile phase containing a volatile acid, such as 0.1-1% formic acid or acetic acid in water/organic solvent. The acidic conditions will help to displace the basic DMHA from the system surfaces.
-
Column Dedication: It is highly recommended to dedicate a column for use with ion-pairing reagents like DMHA[13]. If this is not possible, a very thorough cleaning protocol is necessary. However, be aware that complete removal of the ion-pairing reagent from the column can be challenging[12].
Step 2: Selecting a Volatile Mobile Phase System
The key to a successful LC-MS method is the use of volatile buffers and additives that will not contaminate the ion source[5][14]. For the analysis of anionic compounds like oligonucleotides, a common and effective MS-compatible approach is the use of a hexafluoroisopropanol (HFIP) and triethylamine (TEA) buffer system[15][16][17].
| Component | Purpose | Typical Concentration Range |
| Hexafluoroisopropanol (HFIP) | Acts as an ion-pairing agent and helps to maintain a neutral pH. | 100-400 mM |
| Triethylamine (TEA) | A volatile amine that pairs with the anionic analytes. | 8-16 mM |
Table 1: A common MS-compatible mobile phase system for anionic analytes.
Step 3: Method Optimization
Once you have selected your new mobile phase system, you will need to re-optimize your chromatographic method.
-
Gradient Re-development: The elution profile of your analytes will likely be different with the new mobile phase. You will need to adjust the gradient of your organic modifier (typically acetonitrile or methanol) to achieve the desired separation.
-
Flow Rate and Temperature: While these parameters may not need significant changes, it is good practice to re-evaluate them to ensure optimal peak shape and resolution.
-
MS Parameter Tuning: The new mobile phase composition will affect the ionization efficiency of your analytes. It is essential to re-optimize the MS parameters, including capillary voltage, gas flows, and temperatures, to maximize the signal for your compounds of interest.
Visualizing the Workflow
The following diagram illustrates the decision-making process and workflow for adapting a DMHA-based method to an MS-compatible one.
Caption: Workflow for transitioning from a DMHA-based method to an MS-compatible method.
Advanced Troubleshooting
Q4: I've switched to an HFIP/TEA mobile phase, but my peak shapes are poor. What can I do?
A4: Poor peak shape with this mobile phase system can often be attributed to a few factors:
-
Incorrect pH: The pH of the mobile phase is critical for consistent ionization of your analytes and interaction with the stationary phase. Ensure the pH is appropriate for your analytes.
-
Insufficient Ion-Pairing Reagent Concentration: The concentrations of both HFIP and TEA need to be optimized for your specific application. Inadequate concentrations can lead to poor retention and tailing peaks.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase before starting your analytical run. Inadequate equilibration can lead to shifting retention times and poor peak shapes.
Q5: Are there any other alternatives to DMHA for oligonucleotide analysis by LC-MS?
A5: While the HFIP/TEA system is widely used, other volatile amines can be used in place of TEA, such as N,N-diisopropylethylamine (DIPEA). Additionally, for some applications, hydrophilic interaction liquid chromatography (HILIC) can be an alternative to ion-pair reversed-phase chromatography for the separation of highly polar compounds[12]. HILIC utilizes a polar stationary phase and a high organic mobile phase, which can be inherently more MS-friendly.
By understanding the underlying principles of why this compound is incompatible with mass spectrometry and by following a systematic approach to method modification, you can successfully develop robust and sensitive LC-MS methods for your challenging analytes.
References
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A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Restek. Retrieved from [Link]
- Dass, C. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 57-63.
- Dolan, J. W. (2017). Ion pairing - Blessing or curse?. LCGC North America, 35(8), 524-529.
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Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]
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SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? Retrieved from [Link]
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Nest Group. (2023, May 22). Volatile Buffer pH Ranges for LCMS & ELSD Detectors. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]
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Bytewise Organic. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
- Holčapek, M., et al. (2004). Effects of ion‐pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Journal of Mass Spectrometry, 39(1), 43-50.
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Chromatography Forum. (2008, March 6). ion-pair agents+mass spec. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
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ResolveMass Laboratories. (2025, December 19). Overcoming Matrix Effects in LC-MS/MS for Trace-Level Nitrosamines. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]
- Furey, A., et al. (2013).
- Schug, K. A., & McNeff, C. (2017). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 31(15), 1265-1272.
- Miyaguchi, H. (2016). Analysis of Oligonucleotides by Liquid Chromatography and Mass Spectrometry. Journal of Visualized Experiments, (115), e54452.
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ResearchGate. (2015, July 29). How do I clean dimethylhexylamine (DHMA) out of LC-MS/MS system? Retrieved from [Link]
-
Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]
- National Center for Biotechnology Information. (2010). Complementary and alternative medicine for the treatment of multiple sclerosis. Journal of Neuroimmune Pharmacology, 5(3), 343-354.
-
Waters Corporation. (n.d.). LC-MS Analysis of Synthetic Oligonucleotides. Retrieved from [Link]
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ResearchGate. (2025, August 7). Hydrophilic interaction chromatography coupled to tandem mass spectrometry in the presence of hydrophilic ion-pairing reagents for the separation of nucleosides and nucleotide mono-, di- and triphosphates. Retrieved from [Link]
- National Center for Biotechnology Information. (2022).
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Shimadzu (Europe). (n.d.). Mobile phases compatible for LCMS. Retrieved from [Link]
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Technical Support Center: Optimizing Microextraction with Central Composite Design (CCD) and N,N-Dimethylhexylamine
Welcome to the technical support center for advanced microextraction techniques. This guide is designed for researchers, scientists, and drug development professionals utilizing Central Composite Design (CCD) to optimize microextraction processes involving N,N-Dimethylhexylamine. As Senior Application Scientists, we provide not just procedural steps but also the underlying rationale to empower you to troubleshoot and innovate within your experimental frameworks.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the application of Central Composite Design for microextraction optimization.
Q1: What is Central Composite Design (CCD) and why is it preferred over a traditional one-factor-at-a-time approach?
A1: Central Composite Design (CCD) is a sophisticated statistical tool used in Response Surface Methodology (RSM) to explore the relationships between multiple experimental variables and one or more response variables.[1][2] Unlike the one-factor-at-a-time approach, which can miss interactions between variables, CCD allows for the efficient modeling of complex, non-linear relationships.[3] This methodology is particularly advantageous as it reduces the total number of experiments required to find optimal conditions, saving time and resources.[1][4] A CCD can fit a full quadratic model, which is crucial for identifying true optimal points that may lie on a curved response surface.[5]
Q2: What are the key components of a Central Composite Design?
A2: A CCD consists of three types of experimental points:
-
Factorial points: These are the corner points of the experimental design space, representing the high and low levels of each factor.[1]
-
Center points: These are multiple runs conducted at the central point of the design space. They provide an estimate of the experimental error and help detect curvature in the response surface.[1][6]
-
Axial (or star) points: These points are located on the axes of the factors, extending beyond the factorial range.[1][2] They are crucial for estimating the quadratic terms in the model, which define the curvature of the response surface.[5]
Q3: What is the role of this compound in microextraction?
A3: this compound is a tertiary amine with a hexyl group that gives it hydrophobic (water-repelling) properties.[7] In microextraction, it can function in several ways:
-
As a switchable hydrophilicity solvent (SHS): In this role, its hydrophobicity can be "switched" on and off by changing the CO2 concentration in the aqueous solution, allowing for controlled extraction and separation.[8]
-
As an ion-pairing agent: For acidic analytes, this compound can form an ion pair, neutralizing the charge and increasing the analyte's solubility in the organic extraction solvent.[9][10][11]
-
As a component of the extraction solvent: Its properties can be tailored with other solvents to achieve the desired extraction efficiency.
Q4: How do I choose the appropriate levels for my factors in a CCD?
A4: The selection of factor levels is critical for a successful CCD experiment. The high and low levels (+1 and -1) should be chosen based on preliminary experiments, literature review, or prior knowledge of the system. These levels should be far enough apart to show a significant effect on the response, but not so far as to be outside a reasonable operating range. The axial points will then extend beyond this range, so it's important to ensure these extended levels are physically and chemically feasible in your experimental setup.[12]
Q5: What is a "rotatable" design and why is it important?
A5: A rotatable design is a desirable property of a CCD where the variance of the predicted response is constant at all points that are equidistant from the center of the design.[1][5][13] This means the precision of your predictions is the same in all directions. Rotatability is achieved by carefully selecting the value of alpha (α), which determines the distance of the axial points from the center.[1][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of results, especially at the center points. | Inconsistent experimental technique (e.g., pipetting, vortexing). Temperature fluctuations. Degradation of reagents. | Standardize all steps of the microextraction procedure. Ensure a temperature-controlled environment. Prepare fresh solutions of this compound and other reagents daily. |
| Formation of a stable emulsion that is difficult to break. | High concentration of this compound. Insufficient centrifugation speed or time. Inappropriate pH of the sample solution. | Decrease the volume of this compound. Increase the centrifugation speed and/or time.[4][14] Adjust the sample pH to promote phase separation. |
| Low extraction recovery for the analyte of interest. | Suboptimal levels of one or more factors (e.g., pH, solvent volume, extraction time). The chosen extraction solvent is not suitable for the analyte. | The CCD is designed to identify optimal levels. Ensure the experimental range covers the potential optimum. Consider a different extraction solvent if optimization does not yield significant improvement. |
| The predicted optimal conditions from the CCD model do not yield the expected high recovery upon experimental validation. | The model is not a good fit for the data (check R-squared and lack-of-fit values). The true optimum lies outside the explored experimental range. | Re-evaluate the statistical analysis of your CCD results.[15] If the model fit is poor, you may need to transform the response data or add higher-order terms. If the optimum appears to be at the edge of your design space, a new CCD with a shifted range may be necessary. |
| One of the axial points in the design is in an unfeasible range (e.g., negative concentration). | The chosen low level for a factor is too close to zero. | Increase the value of the low level for that factor to ensure the axial point falls within a feasible range. Alternatively, consider a face-centered CCD where the axial points are at the face of the design space (alpha = 1).[12] |
Experimental Workflow: CCD for Microextraction Optimization
This is a generalized workflow. Specific volumes and times should be determined based on your preliminary studies.
Caption: Workflow for optimizing microextraction using Central Composite Design.
Step-by-Step Protocol
-
Factor Selection and Level Definition: Based on preliminary studies, select the critical factors for your microextraction. For a dispersive liquid-liquid microextraction (DLLME), these could be:
-
Volume of this compound (as part of the extraction solvent)
-
Volume of disperser solvent
-
Sample pH
-
Extraction time
-
Centrifugation speed
-
-
Design of Experiments: Use statistical software to generate a CCD matrix. A typical design for three factors will have:
-
8 factorial points (2^3)
-
6 axial points (2*3)
-
5-6 center points This results in a total of 19-20 experiments.
-
-
Sample Preparation: Prepare a stock solution of your analyte in the appropriate aqueous matrix.
-
Microextraction Procedure (Example for a single run): a. To a sample vial, add the aqueous sample. b. Adjust the pH according to the value specified in the design matrix. c. In a separate vial, prepare the extraction/disperser solvent mixture. This will contain the specified volume of this compound, a disperser solvent (e.g., methanol, acetonitrile), and potentially another extraction solvent.[14][16] d. Rapidly inject the solvent mixture into the aqueous sample. A cloudy solution should form. e. Vortex for the specified extraction time. f. Centrifuge at the speed and time indicated in the design matrix to separate the phases. g. Carefully collect the sedimented phase containing the extracted analyte. h. Analyze the extract using your analytical method (e.g., HPLC, GC-MS).
-
Data Analysis: a. Enter the measured response (e.g., peak area, recovery percentage) for each experimental run into your statistical software. b. Fit the data to a second-order polynomial equation. c. Perform an Analysis of Variance (ANOVA) to determine the significance of the model and individual terms.[15] d. Examine the response surface plots to visualize the relationship between the factors and the response. e. Use the software's optimization tools to find the combination of factor levels that maximizes your response.
-
Validation: Perform several replicate experiments at the predicted optimal conditions to confirm the model's accuracy.
References
-
Ansari, S. (2017). Optimization of dispersive liquid-liquid microextraction with central composite design for preconcentration of chlordiazepoxide drug and its determination by HPLC-UV. PubMed. [Link]
-
JMP. (n.d.). A step by step example of a Central Composite Design (CCD). JMP Statistical Discovery. [Link]
-
Asadollahzadeh, M., et al. (2020). An effective dispersive liquid-liquid microextraction method for pharmaceutical extraction: Optimization via central composite design. Scientia Iranica. [Link]
-
Tariq, Z., et al. (2025). Optimization of dispersive liquid–liquid microextraction (DLLME) and spectrophotometric analysis of sodium diclofenac in pharmaceutical. Applied Chemical Engineering. [Link]
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StatDoe. (2020). RSM: Central Composite Design: R tutorial. YouTube. [Link]
-
The Open Educator. (n.d.). 2. Design Response Surface Methodology. The Open Educator. [Link]
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Mhlongo, S. E., et al. (2022). Method development and optimization for dispersive liquid–liquid microextraction factors using the response surface methodology with desirability function for the ultra-high performance liquid chromatography quadrupole time of flight mass spectrometry determination of organic contaminants in water samples: risk and greenness assessment. RSC Publishing. [Link]
-
Asadollahzadeh, M., et al. (2020). (PDF) An effective dispersive liquid-liquid microextraction method for pharmaceutical extraction: Optimization via central composite design. ResearchGate. [Link]
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Tariq, Z., et al. (2025). Application of central composite design and desirability function in the optimization of spectrophotometric method for quantification of fast green FCF using a green microextraction method. Semantic Scholar. [Link]
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PennState. (n.d.). 11.2.1 - Central Composite Designs. STAT 503. [Link]
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Ansari, S. (2017). Optimization of dispersive liquid-liquid microextraction with central composite design for preconcentration of chlordiazepoxide drug and its determination by HPLC-UV. ResearchGate. [Link]
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Tariq, Z., et al. (2025). Application of central composite design and desirability function in the optimization of spectrophotometric method for quantification of fast green FCF using a green microextraction method. ResearchGate. [Link]
-
Wang, W., et al. (n.d.). Determination of N, N-Dimethylhydroxylamine by Headspace Solid-Phase Micro-Extraction and Gas Chromatography. CNKI. [Link]
-
Tariq, Z., et al. (2025). View of Application of central composite design and desirability function in the optimization of spectrophotometric method for quantification of fast green FCF using a green microextraction method. Applied Chemical Engineering. [Link]
-
StatistiXL. (2021). Tutorial : How to use Central Composite Design in Design Expert (video 2). YouTube. [Link]
-
Alcontin, A. R. S., et al. (2023). Utilization of N,N-Dimethylcyclohexylamine in coconut oil extraction. AIP Publishing. [Link]
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ChemBK. (n.d.). This compound. ChemBK. [Link]
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PubChem. (n.d.). This compound. PubChem. [Link]
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Experimental Design Hub. (2025). The PROBLEM with FULL FACTORIAL design and how to solve it. YouTube. [Link]
-
Cross Validated. (2014). Effects of reducing number of central points in central composite design?. Cross Validated. [Link]
-
ResearchGate. (2023). What to do if one axial point is outside the feasable range (#DoE, #Central Composite Design, #statistics?. ResearchGate. [Link]
-
Minitab. (n.d.). What are response surface designs, central composite designs, and Box-Behnken designs?. Minitab. [Link]
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Ang, A. (2023). Central Composite Design (CCD). Part 10a of DOE with Minitab. Dev Genius. [Link]
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ResearchGate. (n.d.). Development of dispersive inclusion complex microextraction for the analysis of nitrosamines in medicinal products. ResearchGate. [Link]
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Side products in reactions involving N,N-Dimethylhexylamine
Welcome to the technical support center for N,N-Dimethylhexylamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding side product formation in reactions involving this versatile tertiary amine. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
This compound is a tertiary amine widely used as a catalyst, intermediate, and nucleophile in organic synthesis.[1][2] Its utility, however, is accompanied by the potential for specific side reactions. This guide provides in-depth troubleshooting for these issues.
Troubleshooting Guide: Side Product Formation
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Question 1: I'm performing an alkylation reaction with this compound and an alkyl halide, but I'm seeing a significant amount of an insoluble salt crashing out. What is this, and how can I prevent it?
Answer:
This is a classic issue when working with tertiary amines. The insoluble salt is likely the quaternary ammonium salt , a product of over-alkylation.
Causality and Mechanism: this compound, acting as a nucleophile, reacts with an alkyl halide (R-X) to form the desired product. However, the product of this initial reaction is also a tertiary amine, which can compete with the starting material and react further with the alkyl halide.[3][4] This second alkylation forms a quaternary ammonium salt, which is often insoluble in common organic solvents and precipitates from the reaction mixture. This is a common challenge in amination reactions.[5]
Visualizing the Side Reaction:
Caption: Over-alkylation leading to quaternary ammonium salt formation.
Troubleshooting and Prevention Protocol:
-
Control Stoichiometry: Carefully control the molar ratios. Use the this compound as the limiting reagent or use only a slight excess of the alkylating agent. Avoid large excesses of the alkylating agent.[6]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture containing this compound. This maintains a low concentration of the alkylating agent, favoring the initial reaction and minimizing the subsequent over-alkylation.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature. This reduces the rate of the second alkylation, which often has a higher activation energy.[6]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting amine. Stop the reaction as soon as the starting material is consumed to prevent further reaction.
| Parameter | To Favor Desired Product | To Minimize Side Product |
| Alkylating Agent | Stoichiometric amount | Slow, dropwise addition |
| Temperature | As low as feasible for reaction | Lower temperature |
| Monitoring | Essential for endpoint detection | Stop reaction upon completion |
Question 2: My reaction mixture is turning yellow/brown, and upon workup, I'm isolating an unexpected, oxygenated byproduct. I suspect oxidation. What is happening?
Answer:
You are likely observing the formation of This compound-N-oxide . Tertiary amines are susceptible to oxidation, which can occur from various sources, including atmospheric oxygen over time, or more commonly, from oxidizing agents present in the reaction.[7]
Causality and Mechanism: The lone pair of electrons on the nitrogen atom of this compound can be oxidized to form a coordinate covalent bond with an oxygen atom.[7] This results in the formation of an N-oxide. This side product is more polar than the starting amine and can complicate purification.
Visualizing N-Oxide Formation:
Caption: Oxidation of this compound to its N-oxide.
Troubleshooting and Prevention Protocol:
-
Use High-Purity Reagents: Ensure all solvents and reagents are free from peroxides and other oxidizing impurities.
-
Inert Atmosphere: For sensitive reactions, run the experiment under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen.[7]
-
Avoid Oxidizing Conditions: Be mindful of reagents that can act as oxidants. If an oxidation step is required elsewhere in the molecule, protect the amine group first or choose a chemoselective oxidant.
-
Proper Storage: Store this compound under an inert atmosphere and away from light to prevent slow oxidation over time.[7]
Question 3: I'm using this compound as a base in an elimination reaction, but I'm getting low yields and isolating an alkene I didn't expect. What could be the cause?
Answer:
This issue often points to two potential side reactions involving the amine itself: Hofmann Elimination or Cope Elimination , where the amine or its derivative becomes the leaving group.
Causality and Mechanism:
-
Hofmann Elimination: This occurs if a quaternary ammonium salt of this compound is formed (see Question 1) and then subjected to a strong base and heat. The bulky quaternary ammonium group acts as a leaving group, and elimination proceeds to form the least substituted alkene (the "Hofmann product"), which may not be the thermodynamically favored Zaitsev product you expect from other elimination reactions.[8][9][10] This reaction is driven by the steric bulk of the leaving group.[8]
-
Cope Elimination: This is an intramolecular elimination reaction that can occur if the this compound is first oxidized to its N-oxide (see Question 2). Upon heating, the N-oxide undergoes a syn-elimination to form an alkene and a hydroxylamine. Like the Hofmann elimination, this reaction also typically yields the less substituted alkene.[6]
Troubleshooting Workflow:
Caption: Troubleshooting unexpected alkene formation.
Troubleshooting and Prevention Protocol:
-
To Prevent Hofmann Elimination: Avoid conditions that lead to the formation of the quaternary ammonium salt. This includes preventing cross-reactivity with any alkylating agents in your mixture and avoiding excessive heat in the presence of a base.[6]
-
To Prevent Cope Elimination: Avoid oxidizing conditions. Run the reaction under an inert atmosphere and ensure reagents are pure. Keep reaction temperatures as low as possible, as the Cope elimination is thermally induced.[6]
-
Alternative Base: If this compound is participating in side reactions, consider using a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU).
Frequently Asked Questions (FAQs)
Q: Can this compound react with acids? A: Yes. As a base, it will readily react with both mineral and organic acids to form the corresponding ammonium salt. This is typically not a side reaction but the expected acid-base chemistry. This property is useful for separating the amine from non-basic organic compounds during an aqueous workup.[11]
Q: My this compound is slightly yellow, can I still use it? A: A pale yellow color can indicate the presence of small amounts of oxidation byproducts, likely the N-oxide.[7] For many applications, this level of impurity is acceptable. However, for high-purity synthesis or reactions sensitive to oxidants, it is recommended to purify the amine by distillation before use.
Q: How do I remove this compound from my reaction mixture after it has been used as a base or catalyst? A: You can perform an acidic wash. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the basic this compound will be protonated to form its water-soluble ammonium salt, which will then partition into the aqueous layer.
Q: Are there any significant safety concerns with this compound? A: Yes, this compound is corrosive and can cause burns to the skin, eyes, and respiratory tract.[12] It is also flammable.[13] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[12][13]
References
-
production process and purification techniques for n,n-dimethylcyclohexylamine - BDMAEE. (2024, December 20). BDMAEE. Retrieved January 7, 2026, from [Link]
-
N,N-Dimethylcyclohexylamine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]
-
20.6: Reactions of Amines - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Reaction of amines with nitrous acid (video) - Khan Academy. (n.d.). Khan Academy. Retrieved January 7, 2026, from [Link]
-
Hofmann elimination - Wikipedia. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Amines - Reactions (A-Level IB Chemistry) - YouTube. (2023, June 16). YouTube. Retrieved January 7, 2026, from [Link]
-
Amines - NCERT. (n.d.). NCERT. Retrieved January 7, 2026, from [Link]
-
Safety Data Sheet: N,N-Dimethylcyclohexylamine - Carl ROTH. (n.d.). Carl ROTH. Retrieved January 7, 2026, from [Link]
-
Hofmann Elimination Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Pearson. Retrieved January 7, 2026, from [Link]
-
Hofmann Elimination via Exhaustive Methylation of Amines - YouTube. (2020, March 6). YouTube. Retrieved January 7, 2026, from [Link]
-
The Hofmann Elimination: Anti-Zaitsev Behavior - Oregon State University. (n.d.). Oregon State University. Retrieved January 7, 2026, from [Link]
-
Hofmann Elimination - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
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Amine oxide - Wikipedia. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
This compound - ChemBK. (n.d.). ChemBK. Retrieved January 7, 2026, from [Link]
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This compound | C8H19N | CID 78090 - PubChem - NIH. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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The two possible alternative N-alkylation products are illustrated by... - ResearchGate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? | ResearchGate. (2016, July 22). ResearchGate. Retrieved January 7, 2026, from [Link]
-
DIMETHYLHEXYLAMINE (DMHA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews - WebMD. (n.d.). WebMD. Retrieved January 7, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to Tertiary Amine Catalysts in Hydrogen Production: N,N-Dimethylhexylamine vs. Triethylamine
For researchers and professionals in drug development and chemical synthesis, the efficient generation of hydrogen (H₂) is a critical component of numerous processes, including catalytic hydrogenations and emerging green energy applications. Formic acid (FA) has garnered significant attention as a viable liquid organic hydrogen carrier (LOHC) due to its high hydrogen content, low toxicity, and stability under ambient conditions. The dehydrogenation of formic acid to produce H₂ and carbon dioxide (CO₂) is a key enabling technology, and the choice of catalyst is paramount to achieving high efficiency and selectivity.
This guide provides an in-depth comparison of two tertiary amine catalysts, N,N-Dimethylhexylamine and triethylamine, in the context of hydrogen production, primarily focusing on their role in the catalytic dehydrogenation of formic acid. We will delve into their performance metrics, the underlying chemical mechanisms, and the structural factors that dictate their efficacy.
The Central Role of Tertiary Amines in Formic Acid Dehydrogenation
In many highly efficient homogeneous catalytic systems for formic acid dehydrogenation, particularly those employing ruthenium-based catalysts, tertiary amines are not merely bases but play an active and crucial role in the catalytic cycle. They act as co-catalysts or promoters that facilitate the decomposition of formic acid into hydrogen and carbon dioxide, often allowing the reaction to proceed under milder conditions with high turnover rates.
The general mechanism involves the formation of a formic acid-amine adduct, which then interacts with the metal catalyst. The amine facilitates the deprotonation of formic acid to form a formate species, which can then coordinate to the metal center. Subsequent steps, such as β-hydride elimination, lead to the release of H₂ and CO₂. The efficiency of this process is significantly influenced by the properties of the tertiary amine used.
Performance Comparison: this compound vs. Triethylamine
Direct, side-by-side comparative studies under identical conditions are scarce in the published literature. However, by synthesizing data from various high-impact studies, we can construct a robust comparison of their performance. A landmark study by Beller and colleagues identified an optimized system for formic acid dehydrogenation using an in situ generated catalyst from [RuCl₂(benzene)]₂ and 1,2-bis(diphenylphosphino)ethane (dppe) with N,N-dimethyl-n-hexylamine, achieving remarkable catalytic activity at room temperature.[1]
| Catalyst System Component | This compound | Triethylamine |
| Metal Precursor/Ligand | [RuCl₂(benzene)]₂ / dppe | [RuCl₂(p-cymene)]₂ / α-diimine |
| Turnover Number (TON) | ~260,000[1] | Varies significantly with ligand and conditions |
| Turnover Frequency (TOF) | ~900 h⁻¹ (average)[1] | Up to 627 h⁻¹ (maximum)[2] |
| Reaction Conditions | Room Temperature[1] | 60 °C[2] |
| Key Observation | High stability and sustained activity | Performance highly dependent on ligand structure |
Note: The experimental conditions for the two amines are not identical, which should be considered when interpreting the data. The data for triethylamine is from a different ruthenium-based system, as a directly comparable study with the Ru/dppe system was not available.
The data suggests that this compound, in an optimized system, can achieve exceptionally high turnover numbers, indicating a very stable and long-lived catalyst. The average turnover frequency at room temperature is also notable. While triethylamine is a widely used and effective catalyst, its performance is highly dependent on the specific catalytic system and reaction conditions.
The Decisive Role of Molecular Structure: A Mechanistic Explanation
The difference in performance between this compound and triethylamine can be primarily attributed to steric and electronic effects arising from their molecular structures.
Steric Hindrance: A Double-Edged Sword
The most significant structural difference between the two amines is the presence of a hexyl group in this compound compared to the ethyl groups in triethylamine. This longer alkyl chain in this compound introduces greater steric bulk around the nitrogen atom.
Studies on a range of trialkylamines in formic acid decomposition have shown a clear trend: as the length of the alkyl chains increases (from ethyl to butyl to hexyl), the kinetic rates of the reaction decrease.[3] This is attributed to increased steric hindrance, which can impede the diffusion of the formic acid-amine adduct to the catalytically active metal center.[3]
However, the exceptional performance of this compound in the specific Ru/dppe system suggests that a certain degree of steric hindrance might be beneficial for catalyst stability. The bulky hexyl group could play a role in preventing catalyst deactivation pathways, such as the formation of inactive dimeric species, leading to the observed high turnover numbers.
Basicity and Electronic Effects
The basicity of the amine, quantified by its pKa value, is another critical factor. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and makes the lone pair more available to accept a proton from formic acid. Both this compound and triethylamine are relatively strong bases. While precise pKa values can vary depending on the solvent, tertiary amines are generally more basic than primary and secondary amines in the gas phase due to the inductive effect of the alkyl groups.
In solution, the trend is more complex due to solvation effects and steric hindrance around the protonated amine.[4] However, the difference in basicity between this compound and triethylamine is not expected to be the dominant factor explaining their performance differences, especially when compared to the significant impact of steric hindrance.
Experimental Protocol: Hydrogen Generation from Formic Acid using a Ruthenium-Amine Catalyst
The following is a representative protocol for the dehydrogenation of formic acid using a homogeneous ruthenium-amine catalyst system, based on procedures described in the literature.[2]
Materials:
-
[RuCl₂(p-cymene)]₂ (or other suitable ruthenium precursor)
-
α-diimine ligand (or other suitable phosphine/nitrogen ligand)
-
Triethylamine (or this compound)
-
Formic acid (high purity)
-
Anhydrous, degassed solvent (e.g., dioxane, if not running neat)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Gas burette or gas flow meter for measuring evolved gas volume
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a 50 mL round-bottom flask under an inert atmosphere, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the ligand in the desired stoichiometric ratio.
-
Add the tertiary amine (e.g., triethylamine, 2.0 mL, 14 mmol) to the flask.
-
Degas the system with argon for 15 minutes to ensure an inert atmosphere.
-
Heat the mixture to the desired reaction temperature (e.g., 60 °C) with stirring.
-
Carefully add formic acid (e.g., 0.75 mL, 20 mmol) to the reaction mixture.
-
Immediately connect the flask to a gas burette or gas flow meter to collect and quantify the evolved gas (a 1:1 mixture of H₂ and CO₂).
-
Monitor the gas evolution over time to determine the reaction rate, turnover frequency (TOF), and total turnover number (TON).
Visualizing the Catalytic Landscape
To better understand the relationships and processes discussed, the following diagrams are provided.
Caption: Generalized catalytic cycle for formic acid dehydrogenation.
Caption: Structural comparison and resulting performance implications.
Conclusion
Both this compound and triethylamine are effective tertiary amine catalysts for hydrogen production from formic acid, particularly in conjunction with ruthenium-based complexes. While triethylamine is a widely used and versatile option, the available data suggests that this compound, within an optimized catalytic system, can offer superior stability and overall turnover numbers.
The choice between these two amines will ultimately depend on the specific requirements of the catalytic system and the desired performance characteristics. The key takeaway for researchers is the profound impact of the amine's molecular structure on catalytic activity. The increased steric hindrance of this compound due to its longer hexyl chain appears to be a critical factor, likely contributing to enhanced catalyst stability at the potential expense of slightly slower kinetics compared to less bulky amines. This trade-off between activity and stability is a central theme in catalyst design and selection. Future research focusing on direct comparative studies under identical conditions would be invaluable for further elucidating the subtle yet significant differences between these and other tertiary amine catalysts.
References
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- Arzac, A., Delgado, K., Oar-Arteta, L., Aguayo, A. T., Bilbao, J., & Olazar, M. (2022). Formic Acid Dehydrogenation over Ru- and Pd-Based Catalysts: Gas- vs. Liquid-Phase Reactions.
- Prakash, G. K. S., Kothandaraman, J., & Olah, G. A. (2016). A prolific catalyst for dehydrogenation of neat formic acid.
- de Leeuw den Bouter, A. W. N., Meijer, L. M. P., van der Schaaf, J., Miquelot, A., & Olivier, P. (2022). Modelling of formic acid production using solventless trialkylamine reduction strategies. Physical Chemistry Chemical Physics, 24(40), 24657-24669.
- Wang, D., Chen, Y., Li, Y., Wu, Y., Wang, C., & Zhang, Z. (2019). Ru‐Catalyzed Deoxygenative Transfer Hydrogenation of Amides to Amines with Formic Acid/Triethylamine. Chemistry – An Asian Journal, 14(24), 4669-4675.
- Laurenczy, G., & Dyson, P. J. (2014). Homogeneous Catalytic Dehydrogenation of Formic Acid: Progress Towards a Hydrogen-Based Economy. Journal of the Brazilian Chemical Society, 25(12), 2157-2163.
- Peris, E., & Crabtree, R. H. (2012). Formic acid dehydrogenation catalysed by ruthenium complexes bearing the tripodal ligands triphos and NP3. Dalton Transactions, 41(35), 10649-10655.
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- Rico-López, M. Á., Muñoz-Bascón, J., López-Sánchez, J. A., Iglesias, M., & Fernández-Alba, A. R. (2023). Molecular Hydrogen Generation from Neat Formic Acid Catalyzed by Ruthenium–Cymene α-Diimine Complexes. ACS Omega, 8(47), 44893–44905.
- Madsen, M. R., Rønne, M. H., Heuschen, M., Golo, D., Ahlquist, M. S. G., Skrydstrup, T., Pedersen, S. U., & Daasbjerg, K. (2021). Promoting Selective Generation of Formic Acid from CO2 Using Mn(bpy)(CO)3Br as Electrocatalyst and Triethylamine/Isopropanol as Additives. Journal of the American Chemical Society, 143(48), 20296–20306.
- Boddien, A., Mellmann, D., Gärtner, F., Jackstell, R., Junge, H., Dyson, P. J., Laurenczy, G., Ludwig, R., & Beller, M. (2011).
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Chemistry Stack Exchange. (2019). Why are tertiary amines less basic than secondary and primary amines in water than when vapourised? Retrieved from [Link]
- Boddien, A., Gärtner, F., Federsel, C., Sponholz, P., Mellmann, D., Jackstell, R., Junge, H., & Beller, M. (2013).
- Tsai, C.-P., Chen, C.-Y., Lin, Y.-L., Lan, J.-C., & Tsai, M.-L. (2024). Catalytic Dehydrogenation of Formic Acid Promoted by Triphos-Co Complexes: Two Competing Pathways for H2 Production. Inorganic Chemistry, 63(4), 1759–1773.
- Boddien, A., Loges, B., Gärtner, F., Torborg, C., Junge, H., & Beller, M. (2011).
- Bera, S., Sinha, S., & Patra, G. K. (2019). Dehydrogenation of Formic Acid Catalyzed by Water‐Soluble Ruthenium Complexes: X‐ray Crystal Structure of a Diruthenium Complex. ChemistrySelect, 4(27), 7957-7963.
- Arleth, N., Espinosa-Jalapa, N. A., & Gessner, V. H. (2018). Dehydrogenation reaction of triethylamine by an electrophilic terminal phosphinidene complex. Dalton Transactions, 47(36), 12488-12492.
- Bera, S., & Patra, G. K. (2020). Hydrogen Production from Formic Acid and Formaldehyde over Ruthenium Catalysts in Water. Chemistry – An Asian Journal, 15(10), 1594-1602.
- Thevenon, A., & Laurenczy, G. (2015). Formic Acid Dehydrogenation Catalysed by Tris(TPPTS) Ruthenium Species: Mechanism of the Initial “Fast” Cycle. European Journal of Inorganic Chemistry, 2015(22), 3647-3652.
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A Scientist's Guide to Ion-Pairing Reagents in LC-MS: A Comparative Analysis Featuring N,N-Dimethylhexylamine
For researchers, scientists, and professionals in drug development, achieving optimal separation and sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS) is paramount. The analysis of highly polar or charged molecules, such as oligonucleotides, peptides, and polar metabolites, often necessitates the use of ion-pairing reagents to enhance retention on reversed-phase columns. This guide provides an in-depth, objective comparison of N,N-Dimethylhexylamine (DMHA) with other commonly employed ion-pairing reagents. By delving into the underlying mechanisms and presenting supporting experimental data, this document aims to empower you to make informed decisions for your analytical workflows.
The Fundamental Role of Ion-Pairing in Reversed-Phase LC-MS
Reversed-phase liquid chromatography (RPLC) is a cornerstone of modern analytical chemistry, prized for its versatility and efficiency in separating a wide array of compounds. However, its efficacy is diminished when dealing with highly polar or ionic analytes that exhibit poor retention on nonpolar stationary phases. Ion-pairing chromatography (IPC) addresses this challenge by introducing an ion-pairing reagent into the mobile phase.[1][2] This reagent, possessing an opposite charge to the analyte, forms a neutral, hydrophobic ion-pair that can be effectively retained and separated by the reversed-phase column.[1][2]
The selection of an appropriate ion-pairing reagent is a critical decision that profoundly impacts chromatographic performance and mass spectrometric detection. An ideal reagent should not only provide excellent retention and peak shape but also be volatile enough to be compatible with the electrospray ionization (ESI) source of the mass spectrometer, minimizing ion suppression and background noise.[3]
A Comparative Overview of Common Ion-Pairing Reagents
A variety of reagents are available for ion-pair LC-MS, each with its own set of advantages and disadvantages. This guide will focus on a selection of the most relevant reagents, with a particular emphasis on the performance of this compound.
Trifluoroacetic Acid (TFA): The Traditional Workhorse
Trifluoroacetic acid (TFA) has long been a staple in peptide and protein separations due to its ability to provide excellent peak shape and resolution.[4] As a strong ion-pairing agent, it effectively masks the positive charges on basic residues, leading to increased retention on C18 columns.[5] However, the very properties that make TFA a superb chromatographic modifier also render it problematic for mass spectrometry. TFA is a notorious cause of ion suppression in ESI-MS, significantly diminishing the signal intensity of analytes and compromising sensitivity.[6] This suppression is attributed to the formation of strong gas-phase ion pairs that are difficult to desolvate and ionize.[6]
Formic Acid (FA): The MS-Friendly Alternative
To mitigate the ion suppression effects of TFA, formic acid (FA) is often the preferred choice for LC-MS applications. As a weaker ion-pairing reagent, it has a much lower tendency to cause signal suppression, resulting in significantly higher MS sensitivity.[7] The trade-off, however, is often a compromise in chromatographic performance, with broader peaks and reduced resolution compared to TFA.[4]
Alkylamines: A Versatile Class of Reagents
Alkylamines, such as triethylamine (TEA) and this compound (DMHA), represent a versatile class of ion-pairing reagents, particularly for the analysis of negatively charged analytes like oligonucleotides.[1][8] These reagents are typically used in combination with a counter-ion, such as hexafluoroisopropanol (HFIP), to achieve optimal chromatographic and mass spectrometric performance.[1][9]
This compound (DMHA): A Closer Look
This compound (DMHA) has emerged as a valuable tool in the LC-MS analyst's arsenal, particularly for the challenging separation of oligonucleotides and other anionic species. Its growing popularity stems from its ability to provide excellent chromatographic resolution while maintaining good MS sensitivity.
Mechanism of Action
In the context of ion-pairing chromatography, DMHA, a tertiary amine, is protonated in the mobile phase to form a positively charged species. This cation then interacts with the negatively charged phosphate backbone of oligonucleotides or other anionic analytes, forming a neutral ion-pair.[1] The hydrophobic hexyl group of DMHA significantly increases the overall hydrophobicity of the ion-pair, leading to enhanced retention on the reversed-phase column.[1]
Recent studies suggest that at concentrations commonly used in LC-MS, alkylamines like DMHA may also facilitate retention through a micellar chromatography mechanism, where aggregates of the ion-pairing reagent form in the mobile phase.[8]
Performance Comparison: DMHA vs. Other Ion-Pairing Reagents
To provide a clear and objective comparison, the following table summarizes the key performance characteristics of DMHA alongside other common ion-pairing reagents. The data presented is a synthesis of findings from various studies and application notes.
| Feature | This compound (DMHA) | Trifluoroacetic Acid (TFA) | Formic Acid (FA) | Triethylamine (TEA) |
| Primary Application | Oligonucleotides, Polar Metabolites | Peptides, Proteins | General LC-MS, Peptides | Oligonucleotides |
| Chromatographic Performance | Excellent resolution and peak shape for target analytes | Excellent resolution and peak shape | Moderate resolution, often broader peaks | Good resolution for oligonucleotides |
| MS Compatibility | Good, less ion suppression than TFA | Poor, significant ion suppression | Excellent, minimal ion suppression | Good, often used with HFIP |
| Volatility | Volatile | Volatile | Volatile | Volatile |
| Ion Suppression | Moderate | High | Low | Moderate |
| Key Advantage | Balances good chromatography with good MS sensitivity for anionic analytes | Superior chromatographic performance for peptides | High MS sensitivity | Established reagent for oligonucleotide analysis |
| Key Disadvantage | Can still cause some ion suppression | Severe ion suppression in MS | Compromised chromatographic performance | Can be less effective than other alkylamines for certain applications |
Experimental Protocols
To facilitate the practical application of the information presented in this guide, detailed, step-by-step methodologies for comparing ion-pairing reagents are provided below.
Protocol 1: Comparison of Ion-Pairing Reagents for Oligonucleotide Analysis
This protocol outlines a systematic approach to evaluating the performance of DMHA, TEA, and other alkylamines for the LC-MS analysis of a standard oligonucleotide ladder.
1. Preparation of Mobile Phases:
- Mobile Phase A (Aqueous): Prepare separate aqueous mobile phases containing 15 mM of the desired amine (e.g., DMHA, TEA, hexylamine) and 100 mM HFIP in LC-MS grade water.[1][10]
- Mobile Phase B (Organic): Prepare the organic mobile phase consisting of 100% LC-MS grade methanol or acetonitrile. 2. LC-MS System and Column:
- Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Equip the system with a reversed-phase column suitable for oligonucleotide analysis (e.g., a C18 column with a wide pore size). 3. Chromatographic Method:
- Column Temperature: 60-65 °C[11]
- Flow Rate: 0.2-0.4 mL/min
- Gradient: Develop a linear gradient from a low percentage of Mobile Phase B (e.g., 5-10%) to a higher percentage (e.g., 40-50%) over a suitable time to achieve separation of the oligonucleotide ladder.
- Injection Volume: 1-5 µL of a 1 µM oligonucleotide ladder solution. 4. Mass Spectrometry Parameters:
- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Capillary Voltage: 3.0-4.0 kV
- Gas Temperature: 300-350 °C
- Nebulizer Pressure: 30-40 psi
- Mass Range: 500-2500 m/z 5. Data Analysis and Comparison:
- Compare the chromatograms obtained with each ion-pairing reagent, focusing on:
- Retention Time: The retention time of each oligonucleotide in the ladder.
- Peak Resolution: The baseline separation between adjacent oligonucleotide peaks.
- Peak Shape: The symmetry and width of the chromatographic peaks.
- MS Signal Intensity: The absolute signal intensity of the major charge states for each oligonucleotide.
- Charge State Distribution: The distribution of charge states observed for each oligonucleotide.
Protocol 2: Evaluation of Ion Suppression Effects
This protocol provides a method for assessing the degree of ion suppression caused by different ion-pairing reagents using a post-column infusion technique.
1. System Setup:
- Configure the LC-MS system as described in Protocol 1.
- Introduce a constant flow of a standard analyte solution (e.g., a peptide or a small molecule with a known m/z) into the MS source via a T-junction placed after the analytical column. 2. Experimental Procedure:
- Inject a blank sample (mobile phase) onto the column while infusing the standard analyte. This will establish a baseline signal for the infused analyte.
- Inject a sample containing the ion-pairing reagent of interest (e.g., 0.1% TFA, 0.1% FA, 15 mM DMHA) onto the column. 3. Data Analysis:
- Monitor the signal of the infused standard analyte throughout the chromatographic run.
- Any significant decrease in the baseline signal of the infused analyte upon elution of the ion-pairing reagent indicates ion suppression.
- Quantify the extent of ion suppression by comparing the signal intensity of the infused analyte in the presence and absence of the ion-pairing reagent.
Visualizing the Concepts
To further clarify the principles discussed in this guide, the following diagrams illustrate the ion-pairing mechanism and the experimental workflow for comparing reagents.
Caption: Mechanism of ion-pairing chromatography with DMHA.
Caption: Workflow for comparing ion-pairing reagents.
Conclusion and Future Perspectives
The choice of an ion-pairing reagent is a critical parameter in developing robust and sensitive LC-MS methods for polar and charged analytes. While traditional reagents like TFA and FA have their well-defined roles, alkylamines, and specifically this compound, offer a compelling alternative for the analysis of anionic species like oligonucleotides. DMHA provides a favorable balance between achieving excellent chromatographic separation and maintaining good mass spectrometric sensitivity.
As the field of biotherapeutics continues to expand, with increasingly complex molecules such as modified oligonucleotides and large peptides, the demand for innovative and optimized analytical methods will only grow. A thorough understanding and empirical evaluation of different ion-pairing reagents, as outlined in this guide, will be essential for scientists to push the boundaries of LC-MS analysis and accelerate the development of new medicines. It is also worth noting that alternative chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC), are gaining traction for the analysis of polar compounds and may, in some cases, offer a viable alternative to ion-pairing chromatography.[12]
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Donegan, M., et al. (2018). Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. Journal of Chromatography A, 1581-1582, 79-87. [Link]
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Periat, A., et al. (2016). Hydrophilic interaction chromatography coupled to tandem mass spectrometry in the presence of hydrophilic ion-pairing reagents for the separation of nucleosides and nucleotide mono-, di- and triphosphates. Journal of Chromatography A, 1450, 43-52. [Link]
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Gilar, M., et al. (2018). Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. Journal of Chromatography A, 1581-1582, 79-87. [Link]
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Gong, L., & McCullagh, J. S. (2014). Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides. Rapid Communications in Mass Spectrometry, 28(4), 339-350. [Link]
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Apffel, A., et al. (1997). New procedure for the use of high-performance liquid chromatography-electrospray ionization mass spectrometry for the analysis of oligonucleotides. Journal of Chromatography A, 777(1), 3-21. [Link]
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A Senior Scientist's Guide to Ion-Pairing Reagents for Oligonucleotide Separation: A Comparative Analysis Beyond N,N-Dimethylhexylamine
For researchers, scientists, and professionals in drug development, the robust analysis of synthetic oligonucleotides is paramount for ensuring purity, identity, and quality. Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) stands as the cornerstone technique for these assessments. The choice of the ion-pairing (IP) reagent is a critical parameter that dictates the success of the separation. While reagents like N,N-Dimethylhexylamine have their place, a deeper understanding of the available alternatives can unlock significant improvements in resolution, sensitivity, and analytical efficiency.
This guide provides an in-depth comparison of common and alternative amine reagents for nucleotide separation, grounded in experimental evidence. We will explore the causal mechanisms behind their performance and offer practical protocols to empower you to optimize your own analytical methods.
The Fundamental Role of Ion-Pairing in Oligonucleotide Analysis
Oligonucleotides are challenging analytes for traditional reversed-phase chromatography due to the polyanionic nature of their phosphate backbone, which leads to poor retention on hydrophobic stationary phases like C18. IP-RP-HPLC overcomes this by introducing a positively charged counterion, typically a tertiary or secondary amine, into the mobile phase.[1][2] This reagent forms a neutral, hydrophobic complex with the oligonucleotide, enabling it to be retained and separated based on properties like length and base composition.[1] The selection of the amine and its acidic counterion is a crucial step in method development, as it profoundly impacts retention, resolution, and mass spectrometry (MS) data.[1]
The Mechanism of IP-RP Chromatography
The separation in IP-RP is a dynamic process governed by the equilibrium between the oligonucleotide, the ion-pairing agent, and the stationary phase. The amine cation adsorbs onto the hydrophobic column surface, creating a positively charged layer that electrostatically attracts the anionic oligonucleotides. Concurrently, the amine forms a direct ion pair with the oligonucleotide in the mobile phase, increasing its hydrophobicity. The separation is then driven by a combination of these electrostatic and hydrophobic interactions.[2][3]
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A Comparative Guide to the Purity Analysis of Synthesized N,N-Dimethylhexylamine by GC-MS and Alternative Methods
Abstract
For researchers and professionals in drug development and chemical synthesis, the purity of reagents and intermediates is a cornerstone of reliable and reproducible outcomes. N,N-Dimethylhexylamine, a tertiary amine with applications as a catalyst, surfactant, and synthetic intermediate, is no exception.[1][2] Its efficacy and safety are directly linked to its purity profile. This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized this compound, with a primary focus on the robust and widely adopted Gas Chromatography-Mass Spectrometry (GC-MS) technique. We will explore the causality behind experimental choices, compare its performance with orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), and provide detailed, field-proven protocols to ensure trustworthy and accurate purity assessment.
Introduction: The "Why" of Purity Analysis for this compound
This compound (C8H19N) is a versatile aliphatic tertiary amine.[2] Its utility in various chemical processes hinges on its chemical properties, which can be significantly altered by the presence of impurities.[2] Potential contaminants arising from its synthesis—such as unreacted starting materials, by-products from side reactions (e.g., primary or secondary amines), or residual solvents—can lead to unpredictable reaction kinetics, reduced product yield, and in pharmaceutical applications, potential toxicity.
Therefore, a validated, high-resolution analytical method is not merely a quality control checkpoint but a critical component of process optimization and product safety. This guide is designed to equip researchers with the expertise to select and implement the most appropriate analytical strategy for their specific needs.
Synthesis Context: Predicting Potential Impurities
The choice of an analytical method is intrinsically linked to the potential impurities one expects to find. Tertiary amines like this compound are often synthesized via reductive amination of cyclohexanone with dimethylamine or similar routes.[3] Common impurities may include:
-
Starting Materials: Unreacted hexylamine, dimethylamine, or other precursors.
-
Related Amines: Primary (hexylamine) and secondary (N-methylhexylamine) amines from incomplete methylation.
-
By-products: Products of side-reactions, which can vary based on the synthetic route.
-
Solvents & Reagents: Residual solvents or catalysts used during synthesis and purification.
A robust analytical method must be able to separate and identify these structurally similar compounds from the main this compound peak.
The Gold Standard: Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound.[4][5] The technique offers a powerful combination of chromatographic separation (GC) and structural identification (MS), making it the primary choice for purity profiling.
Causality of Method Design
The core principle involves separating compounds based on their boiling points and interaction with the GC column's stationary phase. As the separated compounds elute, they are ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern is a unique "fingerprint" that allows for confident identification. For amines, which can be polar, column selection and conditions are critical to prevent poor peak shape (tailing) caused by interaction with active sites in the GC system.[6]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS purity analysis of this compound.
Detailed GC-MS Protocol
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
- Add a suitable solvent like methanol or dichloromethane to the mark and vortex until fully dissolved.[7]
- If the solution contains particulates, filter it through a 0.45 µm syringe filter.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 7890A or equivalent.
- Column: Rtx-5 Amine (30 m x 0.25 mm, 0.5 µm film thickness) or equivalent amine-deactivated column to minimize peak tailing.[8]
- Inlet: Split/Splitless, 250°C, Split ratio 50:1.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS System: Agilent 5975C or equivalent.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 30-300.
- Solvent Delay: 3 minutes.
3. Data Analysis:
- Identification: The main peak for this compound is identified by its retention time and mass spectrum, which is then compared to a reference library (e.g., NIST).
- Purity Calculation: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all detected peaks.
Alternative & Orthogonal Analytical Techniques
To ensure a comprehensive and trustworthy purity assessment, relying on a single method is often insufficient. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete picture.
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Aliphatic amines like this compound lack a chromophore, making them essentially invisible to UV detectors. Therefore, this method requires a pre-column derivatization step to attach a UV-active molecule to the amine.[9]
Causality of Method Design: The strategy is to convert the non-detectable amine into a derivative with strong UV absorbance.[10] Reagents like 2,4-dinitrofluorobenzene (DNFB) can react with trace primary and secondary amine impurities. While derivatizing tertiary amines is more complex, this method is excellent for quantifying UV-active impurities or specific primary/secondary amine impurities that could compromise product quality. The separation is then performed using reversed-phase chromatography.
Experimental Workflow for HPLC-UV (Impurity Analysis)
Caption: Workflow for impurity analysis in this compound using HPLC-UV with derivatization.
B. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR stands out as a primary ratio method, meaning it can provide an absolute purity value without requiring a reference standard of the analyte itself.[11][12][13] It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei.[14]
Causality of Method Design: By adding a known mass of a certified, high-purity internal standard to a known mass of the this compound sample, the purity of the analyte can be calculated by comparing the integrals of their respective, well-resolved proton signals.[15] This technique is invaluable for certifying the purity of in-house standards and provides an orthogonal check on chromatographic methods.[11]
Experimental Workflow for qNMR Analysis
Caption: Workflow for absolute purity determination by Quantitative 1H NMR.
Head-to-Head: Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for routine quality control versus reference standard certification.
| Parameter | GC-MS | HPLC-UV (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Volatility & Mass/Charge | Polarity & UV Absorbance | Nuclear Magnetic Resonance |
| Specificity | Very High | High (for derivatized analytes) | High (dependent on spectral resolution) |
| Sensitivity | High (ng to pg level) | Moderate to High | Low (mg level) |
| Analyte Suitability | Excellent for volatile amines | Good for non-volatile or UV-active impurities | Excellent for soluble compounds |
| Quantification | Relative (Area %) or Absolute (with std) | Absolute (with std curve) | Absolute (Primary Method) |
| Throughput | High | Moderate | Low |
| Primary Use Case | Routine QC, impurity identification | Quantifying specific impurities | Absolute purity, reference standard certification |
Conclusion and Recommendations
For the routine purity analysis of synthesized this compound, GC-MS is the recommended method of choice . Its high sensitivity, specificity, and suitability for volatile amines make it an efficient and reliable tool for quality control and impurity profiling.[16][17] The detailed protocol provided in this guide serves as a robust starting point for developing a validated in-house method.
However, for a comprehensive quality assessment, especially in high-stakes applications like drug development, a multi-faceted approach is superior.
-
HPLC-UV with derivatization should be employed as a complementary technique to search for and quantify non-volatile or specific UV-active impurities that might not be amenable to GC analysis.[18][19]
-
Quantitative NMR (qNMR) is the authoritative method for establishing the absolute purity of a synthesized batch.[11][15] It should be used to certify reference standards and as an orthogonal method to validate the accuracy of chromatographic results.
By understanding the strengths and causalities of each technique, researchers can design a self-validating system for purity analysis, ensuring the integrity of their scientific work and the quality of their final product.
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A Senior Application Scientist's Guide to the Structural Confirmation of N,N-Dimethylhexylamine Derivatives Using NMR Spectroscopy
Introduction: The Imperative of Unambiguous Structural Elucidation
In the fields of pharmaceutical development, materials science, and organic synthesis, the precise characterization of novel molecules is paramount. For N,N-Dimethylhexylamine and its derivatives—a class of compounds with applications ranging from catalysts to pharmaceutical intermediates—unambiguous structural confirmation is not merely a procedural step but a foundational requirement for ensuring efficacy, safety, and intellectual property protection. While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for the complete and definitive elucidation of small molecule structures in solution.[1][2][3]
This guide provides an in-depth, experience-driven comparison of NMR spectroscopy with alternative methods for the structural analysis of this compound derivatives. We will explore the causality behind experimental choices, present self-validating protocols, and furnish the data necessary for researchers, scientists, and drug development professionals to make informed analytical decisions.
The Unique Power of NMR for Amine Structure Determination
NMR spectroscopy provides a non-destructive window into the precise chemical environment of each ¹H (proton) and ¹³C (carbon) nucleus within a molecule.[4][5][6] This allows for the mapping of the complete atomic connectivity and stereochemistry. For a tertiary amine like this compound, NMR is uniquely suited to:
-
Confirm the Alkyl Chain: Resolve the signals for each methylene (-CH₂-) group in the hexyl chain, confirming its length and linearity.
-
Verify the N,N-dimethyl Group: Identify the characteristic singlet signal for the two equivalent methyl (-CH₃) groups attached to the nitrogen.
-
Locate Substituents: Precisely determine the position of any modifications or functional groups on the hexyl chain by observing shifts in the corresponding proton and carbon signals.
-
Provide 3D Structural Information: Through advanced techniques like the Nuclear Overhauser Effect (NOE), spatial relationships between atoms can be determined.
Case Study: this compound - The Archetype
To understand how derivatives are analyzed, we must first establish a baseline spectrum for the parent compound, this compound.
The structure presents seven unique carbon environments and seven distinct proton environments (labeled a-g).
Predicted ¹H and ¹³C NMR Spectral Data
The following table summarizes the expected chemical shifts, multiplicities, and assignments for this compound in a standard solvent like Chloroform-d (CDCl₃), with Tetramethylsilane (TMS) as an internal standard.[1]
| Position (Label) | Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration (for ¹H) | Assignment |
| a | ¹H | ~2.22 | Singlet | 6H | N-(CH ₃)₂ |
| b | ¹H | ~2.28 | Triplet | 2H | N-CH ₂- |
| c | ¹H | ~1.48 | Quintet | 2H | N-CH₂-CH ₂- |
| d | ¹H | ~1.30 | Multiplet | 4H | -(CH ₂)₂-CH₃ |
| e | ¹H | ~0.89 | Triplet | 3H | -CH₂-CH ₃ |
| 1 | ¹³C | ~45.4 | - | - | N-(C H₃)₂ |
| 2 | ¹³C | ~59.5 | - | - | N-C H₂- |
| 3 | ¹³C | ~27.5 | - | - | N-CH₂-C H₂- |
| 4 | ¹³C | ~26.9 | - | - | -C H₂-CH₂-CH₃ |
| 5 | ¹³C | ~31.9 | - | - | -CH₂-C H₂-CH₃ |
| 6 | ¹³C | ~22.7 | - | - | -C H₂-CH₃ |
| 7 | ¹³C | ~14.1 | - | - | -CH₂-C H₃ |
Data is estimated based on spectral databases and standard chemical shift principles for alkylamines.[7][8][9]
Expert Interpretation:
-
The protons on the carbon adjacent to the electron-withdrawing nitrogen atom (position 'b') are deshielded and appear further downfield (~2.28 ppm) compared to other methylene protons.[8][10]
-
The two N-methyl groups (position 'a') are chemically equivalent, resulting in a sharp singlet integrating to 6 protons, a hallmark feature of this moiety.[8]
-
The terminal methyl group of the hexyl chain (position 'e') is the most shielded, appearing furthest upfield (~0.89 ppm).
A Self-Validating Experimental Protocol for NMR Analysis
Trustworthy data begins with a meticulous experimental procedure. This protocol is designed to ensure high-quality, reproducible results.
Step 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
-
Material: Weigh 5-25 mg of the this compound derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[11] Small molecules generally require this concentration range for good signal-to-noise.[12]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent.[12] Chloroform-d (CDCl₃) is an excellent first choice due to its good solubilizing power for amines and minimal spectral overlap.
-
Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the vial. Any particulate matter must be removed by filtering the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[13] Solid particles disrupt the magnetic field homogeneity, leading to poor spectral resolution.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS). TMS is chemically inert and its 12 equivalent protons produce a single, sharp signal defined as 0.0 ppm, providing a universal reference point.[1]
-
Transfer: Transfer the filtered solution into a clean, high-quality 5 mm NMR tube, ensuring no scratches or chips are present.[13][14]
Step 2: NMR Data Acquisition Workflow
The following workflow outlines the logical progression from sample insertion to data collection on a modern NMR spectrometer.
Causality Behind Key Steps:
-
Locking: The spectrometer "locks" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment, ensuring stable and accurate chemical shifts.
-
Shimming: This critical step involves adjusting electrical coils to make the magnetic field as homogeneous as possible across the sample volume. Poor shimming is a primary cause of broad, poorly resolved peaks.[11]
Data Interpretation: From Spectrum to Structure
Analyzing 1D Spectra (¹H and ¹³C)
The initial ¹H spectrum provides information on the number of unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The ¹³C spectrum reveals the number of unique carbon environments. For derivatives, look for:
-
New Signals: Appearance of signals corresponding to the new functional group.
-
Chemical Shift Changes: Significant downfield or upfield shifts for protons and carbons near the site of modification.
-
Multiplicity Changes: A change in the splitting pattern of a signal indicates a change in the number of neighboring protons.
Resolving Ambiguity with 2D NMR
When assignments are not obvious from 1D spectra, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically on adjacent carbons). A cross-peak between two signals in a COSY spectrum confirms they are neighbors. This is invaluable for tracing the connectivity of the entire hexyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to. It is the most reliable way to assign carbon signals.
The diagram below illustrates the expected ¹H-¹H COSY correlations for the hexyl chain of this compound, confirming the connectivity from the nitrogen (proton 'b') to the terminal methyl group (proton 'e').
Comparison with Alternative Analytical Techniques
While NMR is the most definitive method, other techniques provide complementary or screening-level information. The choice of technique depends on the specific question being asked.
| Parameter | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Complete molecular structure (¹H/¹³C framework), connectivity, stereochemistry.[1][5] | Molecular weight and fragmentation pattern. Provides structural clues but not definitive connectivity.[15][16] | Presence of specific functional groups (e.g., C-N, C=O, O-H).[8][17] |
| Destructive? | No, the sample can be fully recovered. | Yes, the sample is ionized and destroyed. | No, the sample is typically recoverable. |
| Sample Amount | Moderate (5-50 mg).[11] | Very Low (sub-µg).[15] | Low (1-10 mg). |
| Key Strength | Unambiguous structure elucidation and isomer differentiation. | High sensitivity and excellent for mixture separation and identification by library matching.[18] | Fast, simple, and excellent for confirming the presence/absence of key functional groups. |
| Key Limitation | Lower sensitivity compared to MS; not ideal for complex mixture analysis without hyphenation (e.g., LC-NMR). | Isomers can have identical mass spectra, leading to ambiguity.[19] | Provides no information on the overall molecular framework or connectivity.[20] |
| Application for Amines | Gold standard for confirming the exact structure of a synthesized derivative. | Quantifying amines in complex matrices, identifying known compounds by fragmentation library match.[16] | Quickly confirming the successful modification of a functional group (e.g., disappearance of an -OH stretch, appearance of a C=O stretch). |
Conclusion
For the definitive structural confirmation of this compound derivatives, NMR spectroscopy is the most powerful and comprehensive tool available to the modern researcher. Its ability to map the complete molecular skeleton through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides an unparalleled level of certainty that cannot be achieved with mass spectrometry or infrared spectroscopy alone. While GC-MS offers superior sensitivity for quantification and FTIR provides rapid functional group analysis, only NMR can deliver the unambiguous, publication-quality structural proof required for advancing research and development in the chemical and pharmaceutical sciences. By following rigorous, self-validating protocols, scientists can generate high-quality data to confidently confirm their molecular designs.
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A Comparative Guide to the Volatility of N,N-Dimethylhexylamine and Other Tertiary Amines
For researchers, scientists, and professionals in drug development, the selection of an appropriate tertiary amine is a critical decision that can significantly impact reaction kinetics, purification processes, and overall product purity. Among the key physicochemical properties to consider, volatility stands out as a crucial parameter. It dictates the ease of removal of the amine post-reaction, influences its behavior as a solvent, and is a key factor in applications such as polyurethane foam catalysis and CO2 capture.
This guide provides an in-depth comparison of the volatility of N,N-Dimethylhexylamine with other structurally diverse tertiary amines. We will explore the molecular factors that govern this property and present a robust experimental methodology for its quantitative assessment, ensuring you can make an informed choice for your specific application.
The Physicochemical Basis of Amine Volatility
The volatility of a substance—its tendency to vaporize—is fundamentally governed by the strength of its intermolecular forces (IMFs). For tertiary amines, two primary forces are at play:
-
London Dispersion Forces (LDFs): These are temporary attractive forces that arise from the fleeting fluctuations in electron distribution within molecules. LDFs are present in all molecules and their strength increases with greater molecular weight and surface area.[1]
-
Dipole-Dipole Interactions: The C-N bond in tertiary amines is polar, creating a permanent molecular dipole. These dipoles lead to electrostatic attractions between neighboring molecules.
Crucially, unlike primary and secondary amines, tertiary amines lack a hydrogen atom bonded directly to the nitrogen.[2][3] This structural feature makes them incapable of acting as hydrogen bond donors, the strongest type of IMF.[4][5][6][7] Consequently, tertiary amines generally exhibit higher volatility (lower boiling points) than primary or secondary amines of a comparable molecular weight.[7][8][9][10]
Two key structural aspects modulate the strength of these forces and, therefore, the volatility:
-
Molecular Weight and Chain Length: As the molecular weight of a tertiary amine increases, typically by elongating its alkyl chains, the number of electrons also increases. This enhances the polarizability of the molecule, leading to significantly stronger London Dispersion Forces.[3][11] The result is a lower vapor pressure, a higher boiling point, and consequently, lower volatility.
-
Molecular Branching: For isomers with the same molecular weight, increased branching in the alkyl chains creates a more compact, spherical shape. This reduces the available surface area for intermolecular contact, weakening the London Dispersion Forces.[11] Therefore, a more branched tertiary amine will be more volatile than its linear-chain isomer.
Comparative Analysis of Physicochemical Properties
To illustrate these principles, the following table summarizes key physical properties related to the volatility of this compound and other selected tertiary amines.
| Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure |
| Triethylamine | C₆H₁₅N | 101.19 | 88.6 - 90[12][13] | 51.75 mmHg @ 20°C[13][14] |
| N,N-Dimethylbutylamine | C₆H₁₅N | 101.19 | 93 - 95.9[15][16] | 67 hPa (50.3 mmHg) @ 20°C[17] |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 127[18][19][20][21] | 31 mmHg @ 37.7°C[18][22] |
| This compound | C₈H₁₉N | 129.24 | 146 - 150[23][24] | Not available |
| N,N-Dimethylcyclohexylamine | C₈H₁₇N | 127.23 | 158 - 159[25] | 3.6 mmHg @ 20°C[25] |
Discussion of Volatility Trends
-
Effect of Chain Length (C6 vs. C8): A clear trend is visible when comparing N,N-Dimethylbutylamine (a C6 amine) with this compound (a C8 amine). The addition of two carbons to the main alkyl chain results in a dramatic increase in the boiling point by over 50°C (from ~94°C to ~148°C). This highlights the dominant role of increased London Dispersion Forces in reducing volatility as molecular weight increases.
-
Impact of Branching (Isomer Comparison): this compound and N,N-Diisopropylethylamine (DIPEA) are isomers, both with the formula C₈H₁₉N.[20][26] However, the linear hexyl chain in this compound allows for greater surface area contact between molecules compared to the bulky, branched isopropyl groups of DIPEA.[18][21] This results in stronger LDFs for this compound, giving it a significantly higher boiling point (146-150°C) than DIPEA (127°C) and making it substantially less volatile.
-
Acyclic vs. Cyclic Structure: N,N-Dimethylcyclohexylamine, another C8 amine, has a boiling point of 158-159°C, which is notably higher than its acyclic counterpart, this compound.[23][24][25] The rigid cyclic structure of the cyclohexane ring allows for more efficient molecular packing, leading to stronger intermolecular interactions and therefore, the lowest volatility among the C8 amines compared here.
Experimental Protocol: Quantitative Volatility Comparison by Headspace Gas Chromatography (HS-GC)
To empirically validate and quantify the differences in volatility, Headspace Gas Chromatography (HS-GC) is the preferred method. This technique measures the concentration of an analyte in the vapor phase (headspace) in equilibrium with its liquid phase in a sealed container, providing a direct measure of its volatility.[27][28]
Causality Behind Experimental Choices
The primary challenge in analyzing amines by GC is their basicity, which can lead to poor peak shape (tailing) and interaction with the analytical column.[29] Our protocol mitigates this by adding a strong, non-volatile organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the sample diluent.[27] This ensures the analyte amines remain in their neutral, free-base form and prevents unwanted interactions, leading to a self-validating and robust system with sharp, reproducible chromatographic peaks. A base-deactivated column is also essential for high-quality separation.[30]
Step-by-Step HS-GC Protocol
-
Preparation of Standards and Samples:
-
Prepare individual stock solutions of each amine (this compound, DIPEA, Triethylamine, etc.) at a concentration of 10 mg/mL in a high-boiling point, inert solvent such as Dimethyl Sulfoxide (DMSO).
-
Create a working-level solution by diluting the stock solutions into a diluent consisting of 5% (v/v) DBU in DMSO to a final amine concentration of approximately 0.1 mg/mL.[27]
-
Pipette exactly 1.0 mL of this working solution into a 20 mL headspace vial.
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
-
Headspace Incubation and Equilibration:
-
Place the sealed vials into the HS autosampler tray.
-
Equilibrate the vials at a constant temperature, for example, 70°C, for a minimum of 15 minutes with gentle agitation.[30] This ensures that a thermodynamic equilibrium is reached between the amine in the liquid phase and the vapor phase.
-
-
GC Separation:
-
Injector: Automatically transfer 1.0 mL of the heated headspace from the vial into the GC inlet, which is held at 200°C.
-
Carrier Gas: Use Helium at a constant flow rate.
-
Column: Employ a base-deactivated capillary column suitable for amine analysis, such as a Restek Rtx-Volatile Amine column (30 m x 0.32 mm ID x 5 µm).[30]
-
Oven Program: Start at an initial temperature of 40°C and hold for 4 minutes. Then, ramp the temperature at 25°C/min to 250°C and hold for 3 minutes to elute all components.[30]
-
-
Detection and Data Analysis:
-
Use a Flame Ionization Detector (FID), which provides a robust signal proportional to the mass of the carbon-containing analyte.
-
Integrate the peak area for each amine. Under identical analytical conditions, a larger peak area corresponds to a higher concentration in the headspace and thus, higher volatility.
-
Caption: Experimental workflow for comparing amine volatility using Headspace Gas Chromatography (HS-GC).
Caption: Relationship between molecular structure, intermolecular forces, and resulting amine volatility.
References
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- Sciencemadness Wiki. (2023-12-25). Triethylamine.
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Comparative Efficacy of N,N-Dimethylhexylamine and N,N-Dimethyloctylamine in Catalysis: A Technical Guide
Introduction
In the realm of industrial and synthetic chemistry, tertiary amines are indispensable as catalysts and reaction accelerators, particularly in polymerization reactions such as the formation of polyurethanes and the curing of epoxy resins. Their efficacy is dictated by a delicate balance of steric and electronic factors. This guide provides a detailed comparison of two homologous tertiary amines, N,N-Dimethylhexylamine (DMHA) and N,N-Dimethyloctylamine (DMOA), focusing on their catalytic performance. As a Senior Application Scientist, this analysis is grounded in fundamental chemical principles and supported by available data to guide researchers and process chemists in catalyst selection.
While direct, head-to-head comparative studies on the catalytic efficacy of DMHA and DMOA are not extensively documented in peer-reviewed literature, a robust comparison can be synthesized by examining their physicochemical properties and the established structure-activity relationships of tertiary amine catalysts in key applications.
Physicochemical Properties: The Foundation of Catalytic Activity
The primary difference between this compound and N,N-Dimethyloctylamine lies in the length of the n-alkyl substituent—a hexyl versus an octyl group. This seemingly minor structural change has significant implications for the physical and, consequently, the catalytic properties of these molecules.
| Property | This compound (DMHA) | N,N-Dimethyloctylamine (DMOA) | Implication for Catalysis |
| Molecular Weight | 129.24 g/mol | 157.30 g/mol | Affects volatility and mass-based concentration. |
| Boiling Point | ~146-148 °C | ~195 °C | DMOA's lower volatility can be advantageous in high-temperature processes, reducing catalyst loss. |
| Basicity (pKa of conjugate acid) | Estimated ~10.5-10.7 | Estimated ~10.5-10.7 | Basicity is expected to be very similar as the inductive effects of the hexyl and octyl groups are nearly identical. This suggests a comparable intrinsic ability to activate reactants. |
| Steric Hindrance | Moderate | Higher | The longer, bulkier octyl group in DMOA increases steric shielding of the nitrogen's lone pair of electrons, which can reduce its accessibility to reactant molecules. |
| Hydrophobicity | High | Very High | The longer alkyl chain in DMOA increases its nonpolar character, enhancing its solubility in nonpolar matrices and potentially influencing its interaction with hydrophobic reactants or surfaces. |
Comparative Catalytic Performance
The catalytic activity of tertiary amines in reactions like polyurethane formation (catalyzing the isocyanate-polyol reaction) and epoxy curing is primarily governed by the availability of the nitrogen's lone pair of electrons to abstract a proton or activate a reactant.
Polyurethane Foam Production
In polyurethane systems, tertiary amines catalyze both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The balance between these two reactions is critical for the final properties of the foam.
-
This compound (DMHA): With its moderately sized hexyl group, DMHA presents a good balance between steric accessibility and basicity. The nitrogen's lone pair is relatively unhindered, allowing for efficient activation of the hydroxyl groups of polyols, promoting a swift reaction with isocyanates. Its volatility is higher than DMOA, which might be a consideration for controlling emissions or in open-cell foam applications.
-
N,N-Dimethyloctylamine (DMOA): The increased steric bulk of the octyl group in DMOA is expected to slightly hinder the accessibility of the catalytic nitrogen atom. This can translate to a moderately lower catalytic activity or a delayed reaction onset compared to DMHA under identical conditions. However, its lower volatility and greater hydrophobicity can be advantageous. In systems with low-polarity polyols, DMOA may exhibit better compatibility, leading to a more homogeneous reaction mixture. Its lower volatility is also beneficial for reducing fugitive emissions and maintaining catalyst concentration during processing at elevated temperatures.
Epoxy Resin Curing
Tertiary amines can also act as accelerators or co-curing agents in epoxy resin systems, promoting the ring-opening polymerization of the epoxy groups.
-
DMHA: Its relatively accessible nitrogen atom allows it to function as an effective nucleophile to initiate the anionic polymerization of the epoxy resin.
-
DMOA: The increased steric hindrance around the nitrogen in DMOA may lead to a slower initiation rate compared to DMHA. However, its enhanced compatibility with nonpolar epoxy resins and other formulation components could lead to improved final properties of the cured material.
Experimental Protocol: Evaluating Catalytic Activity in Polyurethane Foam
To empirically determine the relative efficacy of DMHA and DMOA, a standardized foam evaluation protocol can be employed.
Objective: To compare the catalytic activity of DMHA and DMOA by measuring the characteristic reaction times in a model polyurethane foam formulation.
Materials:
-
Polyether polyol (e.g., a 3000 g/mol triol)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Surfactant (e.g., silicone-based)
-
Blowing agent (e.g., water)
-
Catalyst: this compound or N,N-Dimethyloctylamine
Procedure:
-
Premix Preparation: In a suitable container, accurately weigh and mix the polyol, surfactant, water, and the tertiary amine catalyst.
-
Isocyanate Addition: Add the isocyanate to the premix and immediately start a stopwatch while vigorously mixing for a specified time (e.g., 5-10 seconds).
-
Observation and Timing: Observe the foaming process and record the following characteristic times:
-
Cream Time: The time from the start of mixing until the mixture begins to rise and change color.
-
Gel Time (or String Time): The time when the foaming mixture starts to form string-like filaments when touched with a probe.
-
Tack-Free Time: The time at which the surface of the foam is no longer sticky to the touch.
-
-
Data Analysis: Repeat the experiment for each catalyst at the same molar concentration to ensure a fair comparison. Compare the recorded times. A shorter time indicates higher catalytic activity.
Mechanistic Insights and Visualization
The catalytic action of tertiary amines in the isocyanate-hydroxyl reaction proceeds through the activation of the hydroxyl group, making it a more potent nucleophile.
Caption: Generalized catalytic cycle for urethane formation mediated by a tertiary amine.
The diagram illustrates how the tertiary amine (R₃N) forms an activated complex with the polyol (R'-OH), enhancing the nucleophilicity of the oxygen atom for attack on the isocyanate (R-NCO), ultimately forming the urethane linkage and regenerating the catalyst.
Logical Workflow for Catalyst Selection
The choice between DMHA and DMOA is not merely about reaction speed but involves a holistic assessment of processing parameters and desired final properties.
Caption: Decision workflow for selecting between DMHA and DMOA based on application needs.
Conclusion and Recommendations
The selection between this compound and N,N-Dimethyloctylamine as a catalyst should be driven by the specific requirements of the application.
-
This compound (DMHA) is likely the more active catalyst due to lower steric hindrance. It is recommended for applications where a fast cure or high reaction rate is the primary objective.
-
N,N-Dimethyloctylamine (DMOA) , while potentially slightly less reactive, offers key advantages in process control. Its lower volatility makes it suitable for higher temperature applications and for reducing workplace emissions. Its increased hydrophobicity may improve compatibility and homogeneity in nonpolar formulations, potentially leading to enhanced physical properties in the final product.
Ultimately, empirical testing using a standardized protocol, such as the foam rise profile described, is crucial for validating the optimal catalyst choice for a specific formulation. The subtle differences in alkyl chain length can be leveraged to fine-tune reaction kinetics and optimize both the manufacturing process and the performance of the end product.
References
-
Huntsman Corporation. JEFFCAT® Amine Catalysts for the Polyurethane Industry. [Link]
A Comparative Guide to LC-MS/MS Method Validation: The Role of N,N-Dimethylhexylamine as an Ion-Pairing Agent
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is the bedrock of reliable pharmacokinetic, toxicokinetic, and biomarker studies. The rise of complex, highly polar analytes such as oligonucleotides has necessitated the use of advanced chromatographic techniques, among which ion-pair reversed-phase liquid chromatography (IP-RPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands out. The choice of the ion-pairing agent is a critical determinant of method performance. This guide provides an in-depth technical analysis of the validation of an LC-MS/MS method utilizing N,N-Dimethylhexylamine (DMHA) as an ion-pairing reagent, comparing its performance characteristics with those of the more conventional agent, Triethylamine (TEA).
The Challenge of Polar Analytes and the Ion-Pairing Solution
Highly polar and anionic molecules, such as nucleotides and oligonucleotides, are poorly retained on traditional reversed-phase columns (like C18) due to their hydrophilic nature.[1] Ion-pair chromatography addresses this by introducing a reagent into the mobile phase that forms a neutral, hydrophobic complex with the charged analyte.[2] This complex can then be retained and separated on the reversed-phase column.[2]
This compound (DMHA) is a cationic ion-pairing agent that interacts with the negatively charged phosphate backbone of molecules like oligonucleotides.[3] The formation of this ion pair effectively neutralizes the charge and increases the hydrophobicity of the analyte, leading to enhanced retention on the non-polar stationary phase. The mechanism relies on the electrostatic attraction between the protonated amine of DMHA and the anionic analyte.
The Validation Gauntlet: A Head-to-Head Comparison of DMHA and TEA
A comprehensive bioanalytical method validation assesses several key parameters to ensure the method is fit for its intended purpose.[4] The following sections detail these validation experiments, drawing comparisons between a hypothetical LC-MS/MS method using DMHA and one using the more traditional ion-pairing agent, Triethylamine (TEA). This comparison is based on established principles and data from various studies on alkylamine ion-pairing reagents.[5][6]
Experimental Workflow for Method Validation
The validation process follows a structured workflow to systematically evaluate each performance characteristic of the analytical method.
Sources
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A Senior Application Scientist's Guide to Alkylamine Ion-Pairing Reagents in Reversed-Phase HPLC
For researchers, chromatographers, and drug development professionals, the separation of ionic and polar analytes by reversed-phase high-performance liquid chromatography (RP-HPLC) presents a persistent challenge. These compounds often exhibit poor retention and peak shape on conventional C8 and C18 columns. Ion-pair chromatography (IPC) offers a powerful solution by introducing a counter-ion into the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte, thereby enhancing its retention and improving separation.[1][2]
Alkylamines are a cornerstone of IPC for the analysis of acidic compounds, such as oligonucleotides, peptides, and small molecule acids, where they act as cationic ion-pairing reagents.[1] The selection of the appropriate alkylamine is a critical method development parameter, as its physicochemical properties directly influence retention, selectivity, and overall chromatographic performance.[3] This guide provides an in-depth comparison of common alkylamine ion-pairing reagents, supported by experimental data and protocols, to empower you to make informed decisions in your method development endeavors.
The Mechanism of Action: A Tale of Two Models
The precise mechanism by which alkylamine ion-pairing reagents facilitate retention in RP-HPLC is a subject of ongoing discussion, with two primary models dominating the discourse: the ion-pair model and the dynamic ion-exchange model.
-
The Ion-Pair Model (Partition Model): This model posits that the protonated alkylamine and the anionic analyte form a discrete, neutral ion-pair in the mobile phase. This newly formed hydrophobic entity then partitions onto the non-polar stationary phase.[1]
-
The Dynamic Ion-Exchange Model: In this model, the hydrophobic alkyl chains of the ion-pairing reagent adsorb onto the stationary phase, creating a dynamic, positively charged surface. This modified surface then acts as an ion-exchanger, retaining the anionic analytes through electrostatic interactions.[1]
In practice, it is likely that a combination of these mechanisms contributes to the observed retention, with the dominant mechanism depending on the specific reagent, analyte, and chromatographic conditions.
Figure 1: Mechanisms of Alkylamine Ion-Pair Chromatography.
Key Physicochemical Parameters for Reagent Selection
The efficacy of an alkylamine ion-pairing reagent is governed by several key physicochemical properties. Understanding these parameters is crucial for rational method development.
Basicity (pKa)
The pKa of the conjugate acid of the alkylamine determines the pH range over which it will be protonated and thus active as an ion-pairing reagent. For effective ion-pairing, the mobile phase pH should be at least two pH units below the pKa of the alkylamine to ensure it is predominantly in its cationic form.[4] Most alkylamines have pKa values in the range of 9-11, making them suitable for a wide range of mobile phase pH conditions.
| Ion-Pairing Reagent | Chemical Structure | pKa of Conjugate Acid |
| Triethylamine (TEA) | (C₂H₅)₃N | 10.75 |
| N,N-Diisopropylethylamine (DIPEA) | (i-C₃H₇)₂N(C₂H₅) | 10.5 (in DMSO) |
| n-Hexylamine | CH₃(CH₂)₅NH₂ | 10.56 |
| N,N-Dimethylbutylamine | (CH₃)₂(C₄H₉)N | 10.02 |
Note: pKa values can vary slightly depending on the solvent and temperature.
Hydrophobicity
The hydrophobicity of the alkylamine, largely determined by the size and structure of its alkyl chains, is a major driver of retention. More hydrophobic alkylamines interact more strongly with the reversed-phase stationary phase, leading to greater retention of the analyte.[5] However, excessively hydrophobic reagents can lead to very long retention times and may be difficult to wash from the column.[4]
The hydrophobicity of alkylamines can be classified based on their retention on a C18 column. A study by Gilar and associates provides a useful framework for this classification.[3]
| Hydrophobicity Class | Ion-Pairing Reagent |
| Hydrophilic | Triethylamine (TEA), Dipropylamine (DIPA) |
| Hydrophobic | N,N-Dimethylbutylamine (DMBA), Butylamine (BA), N,N-Diisopropylethylamine (DIPEA), Tripropylamine (TPA), n-Hexylamine (HA), Dibutylamine (DBA) |
| Very Hydrophobic | Octylamine (OA), Tributylamine (TBA), Dihexylamine (DHA) |
UV Cutoff
The UV cutoff is the wavelength below which the mobile phase component itself absorbs significantly, leading to a high baseline and reduced detector sensitivity. When using UV detection, it is essential to choose an ion-pairing reagent with a low UV cutoff, especially when analyzing compounds at low wavelengths. Most alkylamines have minimal UV absorbance and are suitable for use with UV detectors.[6]
| Mobile Phase Component | Concentration | UV Cutoff (nm) |
| Triethylamine (TEA) | 1% | 235[7] |
| Diethylamine | - | 275 |
| Acetonitrile | - | 190[8] |
| Methanol | - | 205[8] |
| Trifluoroacetic Acid (TFA) | 0.1% | 190[7] |
Note: The UV cutoff of a mobile phase is determined by the component with the highest cutoff wavelength.
Experimental Comparison of Alkylamine Ion-Pairing Reagents: A Step-by-Step Protocol
This protocol provides a general framework for the systematic evaluation of different alkylamine ion-pairing reagents for a given analytical separation.
Analyte and Column Selection
-
Analyte: Prepare a standard solution of your acidic analyte(s) of interest in a suitable solvent.
-
Column: A standard end-capped C18 or C8 column is a good starting point for most applications.[9]
Mobile Phase Preparation
-
Prepare individual stock solutions of each alkylamine ion-pairing reagent (e.g., 1 M in HPLC-grade water).
-
For each reagent to be tested, prepare the aqueous component of the mobile phase (Mobile Phase A) by adding the alkylamine stock solution to HPLC-grade water to achieve the desired final concentration (typically 5-20 mM).[3]
-
Adjust the pH of Mobile Phase A to be at least 2 pH units below the pKa of the alkylamine using a suitable acid (e.g., acetic acid, formic acid, or trifluoroacetic acid).
-
The organic component of the mobile phase (Mobile Phase B) is typically HPLC-grade acetonitrile or methanol.
Chromatographic System Setup and Equilibration
-
Install the selected column in the HPLC system.
-
Thoroughly flush the system with a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) to remove any contaminants.
-
Equilibrate the column with the initial mobile phase conditions for a sufficient time to ensure a stable baseline. For ion-pair chromatography, equilibration times can be longer than for standard reversed-phase methods.[10]
Experimental Workflow
Figure 2: Experimental Workflow for Comparing Alkylamine Reagents.
Data Analysis and Comparison
For each alkylamine reagent tested, evaluate the following chromatographic parameters:
-
Retention Factor (k'): Indicates the retention of the analyte.
-
Selectivity (α): The ratio of the retention factors of two adjacent peaks, indicating the separation between them.
-
Resolution (Rs): A measure of the degree of separation between two peaks.
-
Peak Asymmetry (Tailing Factor): An indicator of peak shape.
-
Baseline Stability and Noise: Assesses the quality of the baseline.
Practical Considerations and Troubleshooting
-
Column Dedication: Due to the strong adsorption of some ion-pairing reagents to the stationary phase, it is good practice to dedicate a column to a specific ion-pair application to ensure reproducibility.[4]
-
System Contamination: Ion-pairing reagents can contaminate the HPLC system and detector. Thoroughly flush the system with an appropriate solvent mixture after use.
-
Mobile Phase Stability: Prepare fresh mobile phases regularly, as the pH of buffered solutions can change over time.
-
Mass Spectrometry Compatibility: When coupling HPLC with mass spectrometry (MS), it is crucial to use volatile ion-pairing reagents and buffers (e.g., triethylamine with formic or acetic acid) to avoid ion suppression and contamination of the MS source. Non-volatile buffers like phosphate are not suitable for LC-MS.
Conclusion
The selection of an appropriate alkylamine ion-pairing reagent is a multifaceted decision that requires a thorough understanding of the interplay between the reagent's physicochemical properties and the desired chromatographic outcome. By systematically evaluating key parameters such as basicity, hydrophobicity, and UV cutoff, and by following a structured experimental protocol, researchers can confidently select the optimal reagent to achieve robust and reproducible separations of their ionic and polar analytes. This guide serves as a foundational resource to navigate the complexities of ion-pair chromatography and unlock its full potential in your analytical workflows.
References
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Waters Corporation. (2025). Wavelength cutoffs for mixed mobile phases. Retrieved from [Link]
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Obrnuta faza. (n.d.). Ion Pairing Reagents and Buffers. Retrieved from [Link]
- Gong, L., & McCullagh, J. S. (2015). Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides. Rapid Communications in Mass Spectrometry, 29(1), 11-19.
- Basiri, B., et al. (2017). Assessing the interplay between the physicochemical parameters of ion-pairing reagents and the analyte sequence on the electrospray desorption process for oligonucleotides. Journal of the American Society for Mass Spectrometry, 28(4), 651-661.
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Kromasil. (n.d.). Which mobile phases work with my detection wavelength?. Retrieved from [Link]
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Waters Corporation. (2025). Wavelength cutoffs for common solvents. Retrieved from [Link]
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Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
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Cheméo. (n.d.). Diisopropylethylamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Triethylamine. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
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Slideshare. (2015). Ion pair , reversed pair liquid chromatography. Retrieved from [Link]
-
Waters Corporation. (2025). Wavelength cutoffs for mixed mobile phases. Retrieved from [Link]
-
Honeywell. (n.d.). UV Cutoff. Retrieved from [Link]
-
CHROMSERVIS. (n.d.). UV cutoff of mobile phase aditives. Retrieved from [Link]
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Agilent Technologies. (2019). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Retrieved from [Link]
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Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]
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University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
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Waters Corporation. (n.d.). Hexylammonium Acetate as an Ion-Pairing Agent for IP-RP LC Analysis of Oligonucleotides. Retrieved from [Link]
-
Slideshare. (2015). Ion pair , reversed pair liquid chromatography. Retrieved from [Link]
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Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of N,N-Dimethylhexylamine Performance in Different HPLC Columns
Abstract
The analysis of aliphatic amines such as N,N-Dimethylhexylamine by High-Performance Liquid Chromatography (HPLC) presents a significant analytical challenge, primarily due to deleterious interactions with the stationary phase, leading to poor peak shape and unreliable quantification. This guide provides an in-depth comparison of two common reversed-phase HPLC columns—a traditional C18 (L1) and a Phenyl-Hexyl (L11)—for the analysis of this compound. We will explore the fundamental mechanisms behind the chromatographic difficulties, present a detailed experimental protocol for a head-to-head comparison, and analyze the resulting performance data. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting the optimal stationary phase and developing a reliable, high-performance analytical method.
Part 1: The Core Challenge: Analyte-Stationary Phase Interactions
This compound is a tertiary amine. In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction between the analyte and the non-polar stationary phase. However, a problematic secondary interaction often dominates the chromatography of basic compounds. Silica-based columns, even those that are extensively end-capped, possess residual silanol groups (Si-OH) on their surface. At typical mobile phase pH values (above 3), these silanols can deprotonate to become negatively charged silanates (Si-O⁻).[1]
The tertiary amine group of this compound, being basic, readily accepts a proton from the mobile phase to become positively charged. This cationic form of the analyte can then interact strongly with the anionic silanate groups via ion exchange.[2] This secondary interaction is kinetically slow compared to the hydrophobic partitioning, resulting in significant peak tailing, reduced column efficiency, and poor reproducibility.[1][3]
The most effective strategy to mitigate this issue is to control the mobile phase pH. By maintaining a low pH (typically ≤ 3), the silanol groups remain fully protonated (neutral), thus eliminating the primary source of the unwanted ionic interaction and leading to symmetrical peak shapes.[2][3]
Part 2: A Framework for Comparative Column Evaluation
To objectively assess column performance, a systematic approach is essential. The following experimental design provides a robust protocol for comparing a standard C18 column against a Phenyl-Hexyl column. This process adheres to principles of analytical procedure validation as outlined in ICH Q2(R1).[4][5]
Experimental Workflow
Sources
A Comparative Guide to the Assay and Purity Analysis of N,N-Dimethylhexylamine
Introduction
N,N-Dimethylhexylamine (DMHA), a tertiary aliphatic amine (CAS No: 4385-04-0), serves as a crucial building block and reagent in various chemical applications.[1] It is utilized as an ion-pairing agent in complex analytical separations, such as in the analysis of nucleotides in foods and the quantification of intermediates in bacterial cell wall biosynthesis.[2] For researchers, scientists, and drug development professionals, the purity of such a reagent is not a trivial specification but a cornerstone of experimental reproducibility and the integrity of final products. The presence of unreacted starting materials, by-products, or degradation products can lead to ambiguous results, failed syntheses, and compromised product safety.
This guide provides an in-depth comparison of the primary analytical methodologies for determining the assay and purity of this compound. We will move beyond simple procedural lists to explore the causality behind method selection, the inherent strengths and weaknesses of each technique, and the framework for ensuring that the chosen protocol is self-validating and trustworthy. The analytical approach for a simple tertiary amine like DMHA presents unique challenges, primarily its high volatility and lack of a UV-Vis chromophore, which necessitates a carefully considered analytical strategy.[3]
The Analytical Challenge: Understanding Potential Impurities
To select an appropriate analytical method, one must first understand what one is looking for. The impurity profile of this compound is intrinsically linked to its synthetic route. A common pathway is the reductive amination of hexanal with dimethylamine. Another is the nucleophilic substitution of a 1-halo-hexane with dimethylamine.
Based on these routes, potential process-related impurities may include:
-
Starting Materials: Unreacted 1-hexylamine, dimethylamine, or 1-halo-hexane.
-
Intermediates & By-products: N-methylhexylamine (a secondary amine), dihexylamine, or products of side reactions.
-
Solvent Residues: Residual solvents used during synthesis and purification.
A robust analytical method must be able to separate and quantify the active substance while differentiating it from these structurally similar compounds.
Core Analytical Techniques: A Head-to-Head Comparison
The determination of this compound purity is best accomplished not by a single technique, but by a complementary suite of methods. We will focus on three principal techniques: Gas Chromatography for a detailed impurity profile, Acid-Base Titration for an absolute assay, and Quantitative NMR (qNMR) as a powerful orthogonal method.
Gas Chromatography (GC): The Workhorse for Volatile Impurities
Gas chromatography is the premier technique for analyzing volatile compounds like tertiary amines.[4][5] By partitioning the sample between a gaseous mobile phase and a liquid or solid stationary phase, GC provides excellent separation of compounds based on their boiling points and polarity, making it ideal for impurity profiling.
Causality of Method Choice: DMHA is a volatile liquid, making it perfectly suited for GC analysis. The choice of a Flame Ionization Detector (FID) provides a robust, near-universal response for hydrocarbons, allowing for accurate quantification of the main component and any organic impurities. For unambiguous identification of unknown impurities, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.[6]
Experimental Protocol: GC-FID Purity Assay
-
System Preparation:
-
GC Column: Utilize a column designed for volatile amines, such as an Agilent CP-Wax for Volatile Amines and Diamines (or equivalent), to ensure sharp peaks and prevent tailing.[7] A typical dimension is 30 m x 0.32 mm x 1.2 µm.
-
Carrier Gas: Use Hydrogen or Helium at a constant flow rate (e.g., 2 mL/min).
-
Temperatures:
-
Inlet: 250 °C
-
Detector (FID): 280 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes. This gradient ensures the elution of both volatile starting materials and less volatile by-products.
-
-
-
Sample and Standard Preparation:
-
Reference Standard: Use a certified this compound reference standard (≥99% purity).[8][9]
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample and dissolve in 10 mL of a suitable solvent like methanol or isopropanol.
-
Standard Solution: Prepare a solution of the reference standard at the same concentration.
-
-
Analysis:
-
Inject 1 µL of the sample solution into the GC.
-
Record the chromatogram and integrate all peaks.
-
-
Calculation (Area % Normalization):
-
Purity (%) = (Area of DMHA peak / Total area of all peaks) x 100.
-
This calculation provides a relative purity, which is excellent for routine quality control. For an absolute assay, calibration against the reference standard is required.
-
Trustworthiness and Self-Validation:
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The theoretical plates for the DMHA peak should be > 2000, and the tailing factor should be ≤ 1.5. This ensures the system is performing adequately.
-
Specificity: The method's ability to resolve the DMHA peak from all potential impurities demonstrates its specificity. This is confirmed by analyzing a spiked sample containing known related substances.
Workflow for GC-FID Purity Analysis
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of N,N-Dimethylhexylamine
As a Senior Application Scientist, I understand that rigorous and innovative research goes hand-in-hand with an unwavering commitment to safety and environmental stewardship. N,N-Dimethylhexylamine is a versatile tertiary amine used in various synthetic applications; however, its hazardous properties necessitate a meticulous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol to ensure that waste streams containing this chemical are managed safely, compliantly, and with scientific integrity.
Foundational Safety: Hazard Assessment and Risk Mitigation
Understanding the inherent risks of this compound is the first principle of its safe management. The causality behind each procedural step is rooted in its specific chemical hazards.
Primary Hazards
This compound is classified as a hazardous substance due to its multiple risk factors.[1] It is a Flammable Liquid (Category 3) with a flash point of approximately 34°C (93.2°F).[2] This means that at temperatures common in a laboratory environment, it can release enough vapor to form an ignitable mixture with air. Consequently, all handling and storage must be kept away from heat, sparks, open flames, and other ignition sources.[1][3]
Furthermore, it is designated as Skin Corrosion/Irritation, Category 1B , and Serious Eye Damage, Category 1 .[1][2] Contact with skin or eyes can cause severe chemical burns, and in the case of eye contact, may lead to irreversible damage, including blindness.[1] Ingestion is also highly dangerous, causing severe damage to the gastrointestinal tract.[1]
Critical Incompatibilities
This compound will react vigorously with strong oxidizing agents and strong acids .[1][4][5] Mixing with these substances can lead to an uncontrolled exothermic reaction, posing a risk of fire or explosion. Therefore, waste segregation is not merely a regulatory requirement but a critical safety measure to prevent dangerous reactions within the laboratory or a waste container.
Mandatory Personal Protective Equipment (PPE)
Given the corrosive and flammable nature of this compound, a robust barrier between the researcher and the chemical is essential. All handling and disposal procedures must be conducted within a certified chemical fume hood.[1]
The following PPE is mandatory:
-
Eye and Face Protection: Tight-sealing safety goggles in conjunction with a face shield are required to protect against splashes.[1][2]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and ensure they are inspected before use and replaced immediately if contaminated or damaged.[1]
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are necessary. Ensure that all skin is covered.[1]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood (which is not recommended), a NIOSH/MSHA-approved respirator with a suitable cartridge (e.g., type ABEK for organic vapors and ammonia) is required.[1][2]
The Disposal Protocol: A Step-by-Step Guide
Disposal is a regulated process that begins at the point of waste generation. The generator of the waste is legally responsible for its proper characterization and management from "cradle-to-grave" under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[6]
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Determine if the waste is pure, unreacted this compound or materials contaminated with it (e.g., paper towels, gloves, contaminated glassware).
-
Classify the Waste: this compound waste must be classified as hazardous.[1] In the US, it would typically carry the following RCRA waste codes due to its properties:
-
D001 (Ignitability): Due to its low flash point.
-
D002 (Corrosivity): Due to its corrosive nature as a strong amine. Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification.[1]
-
-
Segregate at the Source: Never mix this compound waste with incompatible materials, particularly acidic or oxidizing waste streams.[1]
Step 2: Waste Collection and Containment
-
Select an Appropriate Container: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap. The container must be in good condition.
-
Collect Waste: Pour liquid waste carefully into the container, using a funnel to prevent spills. For contaminated solids (e.g., absorbent pads from a spill), place them in a separate, clearly labeled container.
-
Keep Containers Closed: The waste container must be kept tightly closed at all times, except when actively adding waste. This minimizes the release of flammable and harmful vapors.[1]
Step 3: Labeling and Temporary Storage
-
Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Complete the Label: The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The words "Hazardous Waste".
-
An accurate indication of the hazards (e.g., Flammable, Corrosive).
-
The date when waste was first added (Accumulation Start Date).
-
-
Store Safely: Store the labeled waste container in a designated Satellite Accumulation Area within the lab. This area must be at or near the point of generation and under the control of the operator. The container should be placed in secondary containment (such as a spill tray) to catch any potential leaks.[7]
Step 4: Final Disposal
-
Professional Disposal Required: this compound and materials contaminated with it must not be disposed of down the drain or in regular trash.[1][3] This is strictly prohibited as it can harm aquatic life and damage plumbing infrastructure.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][3] The waste will likely be transported under the shipping name "AMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S." and disposed of via high-temperature incineration at a permitted facility.[1]
Emergency Procedures for Spills and Exposures
Preparedness is paramount. All personnel handling this compound must know the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.
Spill Response
For a small, manageable spill within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Restrict access to the spill location.
-
Contain and Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to dike and absorb the spill.[1][8] Do not use combustible materials like paper towels as the primary absorbent.
-
Use Proper Tools: Use only non-sparking tools for cleanup to avoid igniting flammable vapors.[1][3]
-
Collect and Dispose: Carefully scoop the absorbed material and any contaminated items into a designated hazardous waste container and label it appropriately.[7]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[8]
First Aid Measures
Immediate action is critical in the event of an exposure.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Data Summary and Workflow Visualization
Key Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 4385-04-0 | [2],[1] |
| Molecular Formula | C₈H₁₉N | [2],[9] |
| Physical Form | Liquid | [2] |
| Flash Point | 34 °C / 93.2 °F (closed cup) | [2] |
| GHS Hazard Classifications | Flammable Liquid 3, Skin Corrosion 1B, Serious Eye Damage 1 | [2],[1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1],[4],[3] |
| UN Proper Shipping Name | AMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S. | [1],[3] |
Disposal Decision Workflow
Caption: Workflow for the compliant disposal of this compound waste.
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Personal protective equipment for handling N,N-Dimethylhexylamine
Comprehensive Safety & Handling Guide: N,N-Dimethylhexylamine
A Senior Application Scientist's Procedural Guide for Researchers and Drug Development Professionals
Navigating the complexities of chemical handling in a research and development environment demands a synthesis of rigorous protocol and a deep understanding of the materials involved. This compound, a versatile tertiary amine, is a valuable reagent but requires meticulous handling due to its hazardous properties. This guide moves beyond a simple checklist to provide a foundational, step-by-step operational plan rooted in the principles of causality and self-validating safety systems. Our objective is to empower you with the knowledge to handle this chemical not just safely, but with scientific confidence.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA).[1] Its risk profile is dominated by its corrosive nature and flammability.[2][3] A thorough understanding of these hazards is the critical first step in implementing effective safety controls.
The primary dangers associated with this compound are summarized below.
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [4] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [4] |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage | [4] |
These classifications dictate the necessity of a multi-layered safety approach. The flammability requires stringent control of ignition sources, while its corrosivity to skin and eyes mandates a comprehensive Personal Protective Equipment (PPE) strategy.[5][6]
The Hierarchy of Controls: A Framework for Inherent Safety
Before detailing specific PPE, it is crucial to ground our safety plan in the established Hierarchy of Controls. This framework prioritizes the most effective control measures, with PPE serving as the final, essential barrier between the user and the chemical hazard.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, engineering controls such as a certified chemical fume hood are mandatory to isolate vapors.[4][6] Administrative controls include robust training and restricting access.[7][8] This guide focuses on the final, critical layer: PPE.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is not arbitrary; it is directly dictated by the hazards identified in Section 1. All PPE must be inspected before each use.[9]
Eye and Face Protection
-
Mandatory: Tight-sealing chemical safety goggles are required at all times when handling this compound.[4][5]
-
Causality: The chemical's classification as causing severe eye damage (Category 1) means that even a minor splash can result in irreversible blindness.[4] Standard safety glasses with side shields are insufficient.[1]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a full-face shield must be worn in addition to chemical goggles.[10][11]
Skin and Body Protection
-
Gloves: Due to the severe skin corrosion hazard, selecting the correct gloves is critical.[10] Disposable nitrile gloves (minimum 4-6 mil thickness) may be suitable for incidental contact, but they should be removed and disposed of immediately upon contamination.[11][12]
-
Causality: No glove material offers indefinite protection. Chemicals slowly permeate through the glove material at a predictable rate (breakthrough time). For prolonged or immersive work, heavier-duty gloves are necessary. Always consult the manufacturer's chemical resistance data.
-
-
Glove Chemical Resistance - General Guidance for Amines:
Glove Material General Resistance Notes Nitrile Good to Excellent (Incidental Splash) Common lab choice, provides good dexterity. Not for prolonged immersion.[12][13] Neoprene Good to Excellent Offers better resistance than nitrile for many chemicals. PVC (Polyvinyl Chloride) Fair to Good Can provide good resistance to some acids and bases. | Natural Rubber (Latex) | Poor to Fair | Generally not recommended for handling corrosive organic amines.[12] |
-
Protective Clothing: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.[14]
-
Additional Protection: An acid-resistant apron should be worn over the lab coat.[11] All work requires long pants and closed-toe shoes made of a non-porous material.[9][14]
Respiratory Protection
-
Primary Control: All handling of this compound must occur within a properly functioning chemical fume hood to minimize vapor inhalation.[4][6]
-
When Respirators are Required: In situations where engineering controls are insufficient, or during emergency procedures like a large spill, respiratory protection is necessary.[1]
-
Type: A NIOSH-approved respirator with an organic vapor/amine-specific cartridge (e.g., Type ABEK) is recommended.
-
Fit Testing: Use of a respirator requires enrollment in a respiratory protection program, including a medical evaluation and annual fit testing, as mandated by OSHA.[15]
-
Procedural Guide: From Preparation to Disposal
This section provides the step-by-step workflow for safely handling this compound.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
